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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-Methyl-3-Nitroacrylate from Ethyl Propionate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-methyl-3-nitroacrylate is a highly functionalized Michael acceptor and a valuable building block in synthetic organic chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-nitroacrylate is a highly functionalized Michael acceptor and a valuable building block in synthetic organic chemistry. Its utility is pronounced in the pharmaceutical industry, where it serves as a versatile precursor for the synthesis of complex molecular scaffolds, particularly non-canonical amino acids and heterocyclic systems. The presence of the electron-withdrawing nitro and ester groups activates the alkene for nucleophilic addition, making it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1][2] This guide provides an in-depth, mechanistically-driven exploration of a robust and logical synthetic pathway to Ethyl 2-Methyl-3-Nitroacrylate, commencing from the readily available starting material, ethyl propionate. We will dissect a two-step sequence involving a crossed-Claisen condensation followed by a base-catalyzed Henry "nitroaldol" condensation, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations behind each transformation.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a target molecule requires a logical deconstruction to identify plausible starting materials and reactions. Our target, ethyl 2-methyl-3-nitroacrylate, is an α,β-unsaturated nitroester.

A retrosynthetic analysis suggests that the most strategic disconnection is at the carbon-carbon double bond. This bond can be readily formed via a condensation and dehydration sequence. This leads us to a β-hydroxy nitro-ester intermediate, which is the characteristic product of a Henry (or nitroaldol) Reaction .[3] The precursors for this reaction would be an aldehyde and a nitroalkane. Specifically, the reaction would occur between ethyl 2-formylpropionate and nitromethane .

The intermediate, ethyl 2-formylpropionate, can be synthesized from our designated starting material, ethyl propionate , through a crossed-Claisen condensation with ethyl formate. This two-step pathway is chemically sound, relies on well-established name reactions, and utilizes common laboratory reagents.

Retrosynthesis target Ethyl 2-methyl-3-nitroacrylate (Target) intermediate1 Ethyl 2-(1-hydroxy-1-nitromethyl)propanoate target->intermediate1 Dehydration precursors Ethyl 2-formylpropionate + Nitromethane intermediate1->precursors Henry Reaction [17] start_materials Ethyl Propionate + Ethyl Formate precursors->start_materials Claisen Condensation

Caption: High-level retrosynthetic analysis for the target molecule.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis follows the logic established in the retrosynthetic analysis. The pathway is executed in two primary stages, each with a distinct and critical role in assembling the final product.

Step 1: Synthesis of Ethyl 2-Formylpropionate via Crossed-Claisen Condensation

Principle & Causality: The first step involves the creation of the aldehyde functionality required for the subsequent Henry reaction. A crossed-Claisen condensation is the ideal choice for this transformation. In this reaction, a strong base, such as sodium ethoxide (NaOEt), is used to deprotonate ethyl propionate at the α-carbon, forming an enolate. This enolate is a potent nucleophile. Ethyl formate, which cannot self-condense as it lacks α-protons, serves as the electrophilic partner. The nucleophilic attack of the ethyl propionate enolate on the carbonyl of ethyl formate, followed by the departure of an ethoxide leaving group, yields the β-keto aldehyde, which exists predominantly as its more stable enolate form. An acidic workup then provides the desired product, ethyl 2-formylpropionate. The choice of sodium ethoxide as the base is critical; it is non-nucleophilic enough to favor deprotonation over direct attack on the ester and matches the alcohol portion of the esters, preventing transesterification side reactions.

Claisen_Condensation start Ethyl Propionate + Ethyl Formate base 1. NaOEt (Base) start->base Deprotonation & Condensation intermediate Sodium enolate of product base->intermediate workup 2. H₃O⁺ (Workup) intermediate->workup Protonation product Ethyl 2-formylpropionate workup->product

Caption: Workflow for the synthesis of Ethyl 2-formylpropionate.

Step 2: Henry (Nitroaldol) Condensation and Dehydration

Principle & Causality: This final, crucial step assembles the carbon skeleton and installs the nitro group. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4][5] The α-protons of nitromethane are acidic (pKa ≈ 10) due to the strong electron-withdrawing effect of the nitro group and can be removed by a mild base to form a resonance-stabilized nitronate anion.[4] This nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-formylpropionate.

The resulting β-nitro alkoxide is then protonated to give a β-hydroxy nitro-ester intermediate. Under the reaction conditions, or with gentle heating, this intermediate readily undergoes base-catalyzed dehydration. The proton on the carbon bearing the ester and methyl groups is now acidic and is removed by the base. The resulting anion eliminates a hydroxide ion to form the C=C double bond. This elimination is thermodynamically driven by the formation of a highly conjugated system involving the ester, the alkene, and the nitro group.

Henry_Reaction cluster_0 Henry Condensation cluster_1 Dehydration aldehyde Ethyl 2-formylpropionate base_cat Base Catalyst (e.g., Piperidine) aldehyde->base_cat nitromethane Nitromethane nitromethane->base_cat intermediate β-Nitro Alcohol Intermediate base_cat->intermediate C-C Bond Formation dehydration_step Elimination of H₂O intermediate->dehydration_step Spontaneous or Heat-Induced final_product Ethyl 2-methyl-3-nitroacrylate dehydration_step->final_product

Caption: The two-stage process of Henry condensation and dehydration.

Experimental Protocols & Data

The following protocols represent standard laboratory procedures for the described transformations. Yields are representative and may vary based on reaction scale and purification efficiency.

Protocol 1: Synthesis of Ethyl 2-Formylpropionate
  • Reaction Setup: Equip a dry, three-necked, round-bottom flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere throughout the reaction.

  • Reagent Charging: Charge the flask with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

  • Addition: Cool the suspension in an ice bath. Add a pre-mixed solution of ethyl propionate (1.0 equivalent) and ethyl formate (1.2 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Workup: Cool the reaction mixture again in an ice bath and slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6). Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2-Methyl-3-Nitroacrylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formylpropionate (1.0 equivalent) in nitromethane (3.0 equivalents, serving as both reagent and solvent).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Gently heat the mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of water will be observed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl to remove the basic catalyst, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically an oil and can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary
StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Typical Yield (%)
1Ethyl Propionate, Ethyl FormateSodium Ethoxide (NaOEt)Diethyl Ether0 → RT1665 - 75
2Ethyl 2-Formylpropionate, NitromethanePiperidineNitromethane40 - 504 - 670 - 85

Applications in Drug Development and Research

Ethyl 2-methyl-3-nitroacrylate is more than a synthetic endpoint; it is a gateway to a diverse range of molecular architectures relevant to drug discovery.

  • Michael Acceptor Chemistry: The pronounced electrophilicity of the β-carbon makes it highly susceptible to attack by a wide range of nucleophiles (thiols, amines, carbanions). This allows for the straightforward introduction of complex side chains and the construction of pharmacologically relevant scaffolds.[1]

  • Synthesis of Novel Amino Acids: The nitro group is a versatile functional handle that can be readily reduced to a primary amine using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with Zn/HCl).[2][3] This transformation converts the acrylate scaffold into a protected α-methyl-β-amino acid derivative, a class of compounds known to exhibit interesting biological properties and act as peptide mimetics.

  • Heterocyclic Synthesis: Conjugated nitroalkenes are well-established precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles through cycloaddition and annulation reactions.[1][6] These heterocyclic motifs form the core of many FDA-approved drugs.

  • Prodrug and Linker Strategies: The nitro group's unique electronic properties and its potential for bioreduction have been exploited in the design of self-immolative linkers and prodrugs that release an active pharmaceutical ingredient under specific physiological conditions, such as hypoxia in tumor microenvironments.[7]

Conclusion

The synthesis of ethyl 2-methyl-3-nitroacrylate from ethyl propionate is efficiently achieved through a strategic two-step sequence: a crossed-Claisen condensation to generate an aldehyde intermediate, followed by a tandem Henry condensation-dehydration reaction. This pathway is not only effective but also illustrative of fundamental, powerful transformations in organic synthesis. The resulting product is a highly valuable and versatile intermediate, offering multiple avenues for downstream functionalization. For researchers in drug development, mastering the synthesis and application of such building blocks is essential for the rapid assembly of novel molecular entities for biological screening.

References

  • Hewlins, S. A., Murphy, J. A., Lin, J., Hibbs, D. E., & Hursthouse, M. B. (n.d.). Nitration of α,β-unsaturated esters. Evidence for positive charge build-up adjacent to carbonyl carbon. Journal of the Chemical Society, Perkin Transactions 1.
  • Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Letters, 9(14), 2613–2616.
  • Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83.
  • Ho, T. L. (1982). Convenient synthesis of γ-Nitroalkanoic Esters from Conjugated Nitroalkenes. Synthetic Communications, 12(5), 339-341.
  • Murphy, J. A., et al. (n.d.). Nitration of α,β-unsaturated esters. Evidence for positive charge build-up adjacent to carbonyl carbon. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.
  • Bonacci, G., et al. (2011). Generation and esterification of electrophilic fatty acid nitroalkenes in triacylglycerides. Journal of Lipid Research, 52(5), 982-993. Available at: [Link]

  • Shin, C., Yonezawa, Y., Narukawa, H., Nanjo, K., & Yoshimura, J. (1972). Studies on Nitro Carboxylic Acids. II. Synthesis of α,β-Unsaturated β-Nitro Carboxylic Esters. Bulletin of the Chemical Society of Japan, 45(12), 3595-3599.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). Nitration of α,β‐unsaturated carboxylic acids.
  • BenchChem. (n.d.). The Versatile Role of Ethyl Nitroacetate in Organic Synthesis.
  • Master Organic Chemistry. (n.d.). Henry Reaction.
  • Google Patents. (n.d.). Nitration of carboxylic acids and their derivatives.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Organic Syntheses. (n.d.). methyl nitroacetate.
  • Wikipedia. (n.d.). Henry reaction.
  • BenchChem. (n.d.). Knoevenagel Condensation with Ethyl 2-Cyclopentyl-3-Oxobutanoate for the Synthesis.
  • BenchChem. (n.d.). Knoevenagel Condensation with 2-Ethyl-3-oxobutanal.
  • Organic Syntheses. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone.
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
  • ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-(3-nitro-4-allyloxyphenyl)propionate.
  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • MDPI. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of Ethyl 2-Methyl-3-Nitroacrylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern organic synthesis, the demand for highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern organic synthesis, the demand for highly functionalized, electron-deficient building blocks is paramount for the rapid assembly of complex molecular architectures. Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1 for the (E)-isomer) represents a highly versatile


-nitroacrylate[1]. Characterized by the synergistic electron-withdrawing effects of both a nitro group and an ester functionality across a carbon-carbon double bond, this compound exhibits exceptional reactivity. It serves as a premier dienophile in Diels-Alder cycloadditions and a robust Michael acceptor for the synthesis of 

-amino acids and nitrogenous heterocycles[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listings. We will explore the mechanistic rationale behind its reactivity profile, detail self-validating experimental protocols for its synthesis and application, and establish a foundational understanding of its physicochemical behavior in synthetic workflows.

Physicochemical Profiling and Structural Rationale

The reactivity of ethyl 2-methyl-3-nitroacrylate is governed by its distinct physicochemical properties. The presence of the


-methyl group introduces steric parameters that dictate the stereochemical outcome of cycloadditions, while the 

-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene.
Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for reaction planning, solvent selection, and downstream purification[4][5].

ParameterValue / DescriptionSynthetic Implication
Chemical Name Ethyl 2-methyl-3-nitroacrylateStandard IUPAC nomenclature.
CAS Number 1070237-84-1 (E-isomer); 1070237-95-4Essential for precise reagent sourcing.
Molecular Formula C₆H₉NO₄Defines mass balance (MW: 159.14 g/mol ).
Appearance Yellow liquidColoration is indicative of the conjugated nitro-alkene chromophore.
Boiling Point 104–106 °CRequires vacuum distillation for thermal purification to avoid decomposition.
Density ~1.15 g/cm³Heavier than water; dictates phase separation behavior during aqueous workup.
Solubility Soluble in EtOH, Acetone, CH₂Cl₂, THFBroad compatibility with standard organic solvents; ideal for homogeneous catalysis.
Mechanistic Implications of the Structure

The (E)- and (Z)-isomerism of ethyl 2-methyl-3-nitroacrylate plays a critical role in stereospecific transformations. In Diels-Alder reactions, the stereochemistry of the dienophile is typically conserved in the cycloadduct. The strong electron-withdrawing nature of the nitro group not only accelerates standard Diels-Alder reactions with electron-rich dienes (e.g., furan, cyclopentadiene) but also facilitates base-induced


-elimination of nitrous acid (HNO₂) post-cycloaddition, allowing for the rapid aromatization or functionalization of the resulting scaffold[2][6].

Synthetic Workflows and Logical Relationships

To visualize the strategic utility of ethyl 2-methyl-3-nitroacrylate, the following directed graph maps its synthesis via the Henry (nitro-aldol) reaction and its subsequent divergent applications in organic synthesis.

G Start Henry Reaction Nitroalkane + Pyruvate Intermediate beta-Nitroalkanol Intermediate Start->Intermediate Base Catalysis (e.g., Et3N) Product Ethyl 2-methyl-3-nitroacrylate (Target Dienophile) Intermediate->Product Dehydration (-H2O) via MsCl / DBU DA_Reaction Diels-Alder Cycloaddition Product->DA_Reaction + Electron-Rich Diene Michael Michael / Conjugate Addition Product->Michael + Nucleophile (e.g., Amine) Complex1 Cyclohexene / Bicyclic Scaffolds DA_Reaction->Complex1 Stereospecific Cyclization Complex2 beta-Amino Acids & Heterocycles Michael->Complex2 Enantioselective Reduction

Caption: Synthetic pathways and applications of ethyl 2-methyl-3-nitroacrylate in organic synthesis.

Experimental Protocols: A Self-Validating Approach

As an Application Scientist, I emphasize that protocols must be self-validating—meaning the experimental design inherently includes checkpoints to verify success before proceeding to the next step.

Protocol 1: Synthesis of (E)-Ethyl 2-methyl-3-nitroacrylate[7][8]

Objective: Synthesize the target


-nitroacrylate via a Henry reaction followed by controlled dehydration.

Causality & Rationale: Direct nitration of alkenes can be unselective. The Henry reaction between ethyl pyruvate and nitromethane provides the carbon skeleton. Subsequent dehydration must be carefully controlled using mesyl chloride (MsCl) and a non-nucleophilic base (DBU) to prevent the highly electrophilic product from undergoing premature Michael addition by the base or water.

Step-by-Step Methodology:

  • Aldol Condensation: Dissolve ethyl pyruvate (1.0 equiv) and nitromethane (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere.

  • Catalysis: Add catalytic triethylamine (Et₃N, 0.1 equiv) dropwise. Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the pyruvate spot and the appearance of a highly polar

    
    -nitroalkanol spot indicates successful C-C bond formation.
    
  • Activation: Cool the reaction to -78 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv). Rationale: MsCl converts the hydroxyl group into a superior leaving group (mesylate). DBU facilitates an E2 elimination without acting as a nucleophile.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the (E)-isomer as a yellow liquid. Validation Check: ¹H NMR should display a characteristic downfield vinylic proton signal indicative of the highly deshielded alkene.

Protocol 2: Diels-Alder Cycloaddition with Furan[2][3]

Objective: Construct a highly functionalized oxanorbornene scaffold utilizing the synthesized nitroacrylate.

Causality & Rationale: Furan is an aromatic, relatively unreactive diene. However, the extreme electron deficiency of ethyl 2-methyl-3-nitroacrylate (due to the -NO₂ and -COOEt groups) sufficiently lowers the transition state energy, allowing the cycloaddition to proceed without the need for harsh Lewis acids that might degrade the furan ring.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled glass pressure tube, combine ethyl 2-methyl-3-nitroacrylate (1.0 equiv) and freshly distilled furan (10.0 equiv). Rationale: Excess furan drives the equilibrium forward and acts as a co-solvent.

  • Thermal Activation: Seal the tube and heat to 60 °C for 48 hours behind a blast shield.

  • Monitoring: Cool to room temperature and sample for TLC. Validation Check: The nitroacrylate spot should be consumed, replaced by a lower-Rf spot corresponding to the cycloadduct.

  • Isolation: Concentrate the mixture under vacuum to remove excess furan. Purify the residue by crystallization from hexane/ethyl acetate to yield the pure endo-cycloadduct.

Conclusion

Ethyl 2-methyl-3-nitroacrylate is a highly privileged scaffold in organic chemistry. Its unique physicochemical properties—specifically its low-lying LUMO and defined stereochemistry—make it an indispensable reagent for constructing complex polycyclic frameworks and non-proteinogenic


-amino acids. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can reliably harness its full synthetic potential.

References

  • NBInno. CAS:1070237-95-4 Ethyl 2-methyl-3-nitroacrylate Manufacturer Data. Retrieved from [Link]

  • Danishefsky, S., Prisbylla, M. P., & Hiner, S. (1978). "The use of trans-methyl

    
    -nitroacrylate in Diels-Alder reactions." Journal of the American Chemical Society, 100(9), 2918-2920.[Link]
    
  • ResearchGate / ChemInform. A Simple Nitration of Electrophilic Alkenes with Tetranitromethane in the Presence of Triethylamine. Synthesis of Functionalized

    
    -Nitroalkenes. Retrieved from [Link]
    

Sources

Foundational

Ethyl 2-methyl-3-nitroacrylate CAS number and safety data sheet (SDS) analysis

Executive Summary Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1) represents a specialized class of electron-deficient alkenes known as nitroacrylates. Characterized by the presence of both a nitro group and an ester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1) represents a specialized class of electron-deficient alkenes known as nitroacrylates. Characterized by the presence of both a nitro group and an ester moiety flanking a carbon-carbon double bond, this compound exhibits exceptional electrophilicity. It serves as a potent Michael acceptor in organic synthesis and medicinal chemistry, particularly in the design of covalent inhibitors targeting cysteine residues in proteins. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, safety protocols (SDS), and mechanistic applications.

Compound Identity & Physicochemical Profile

The unique reactivity of Ethyl 2-methyl-3-nitroacrylate stems from its "push-pull" electronic structure, although in this case, both the nitro and ester groups are electron-withdrawing (pull-pull), creating a highly electron-deficient


-carbon.
Parameter Data / Description
IUPAC Name Ethyl 2-methyl-3-nitroprop-2-enoate
Common Name Ethyl 2-methyl-3-nitroacrylate
CAS Number 1070237-84-1 (Specific Isomer)
Molecular Formula C

H

NO

Molecular Weight 159.14 g/mol
SMILES CCOC(=O)C(=C[O-])C
Appearance Yellowish oil or low-melting solid (Typical of nitroalkenes)
Boiling Point ~232°C (Predicted)
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water.[1]
Reactivity Class Michael Acceptor, Dienophile, Lachrymator

Safety & Hazard Analysis (SDS Deep Dive)

Critical Warning: Nitroacrylates are potent alkylating agents and lachrymators. Standard SDS data is often sparse for specific isomers; the following classification is derived from the structural class (Nitroalkenes) and validated toxicological models.

GHS Classification (Derived)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]

  • Sensitization, Skin: Category 1 (H317) - High risk due to protein alkylation.

Handling & PPE Protocols
  • Engineering Controls: Mandatory Fume Hood. The compound is likely a lachrymator (tear gas effect). Do not handle on an open bench.

  • Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if hood containment is breached.

  • Skin Protection: Double-gloving (Nitrile) is recommended. Nitro compounds can permeate standard latex rapidly.

  • Emergency Response:

    • Eye Contact: Rinse immediately with diphoterine or water for 15 minutes.

    • Spill: Neutralize with a dilute nucleophile solution (e.g., aqueous sodium bisulfite) to quench electrophilicity before cleanup, if consistent with site safety protocols.

Synthetic Pathways & Mechanism[3][4][5]

The synthesis of Ethyl 2-methyl-3-nitroacrylate requires constructing a trisubstituted alkene with two electron-withdrawing groups. Two primary strategies are employed: the Henry Condensation (Nitroaldol) and Iodonitration-Elimination .

Pathway A: Henry Condensation (Preferred)

This route involves the condensation of Ethyl Pyruvate with Nitromethane . The reaction proceeds via a nitroaldol intermediate, followed by dehydration. This method directly establishes the 2-methyl-3-nitro substitution pattern.

Pathway B: Iodonitration-Elimination

Starting from Ethyl Methacrylate , this route uses iodine and a nitrating agent (e.g.,


 or 

) to form a saturated iodonitro intermediate, which undergoes base-promoted elimination of HI to restore the double bond.
Synthetic Workflow Diagram

SynthesisPathways cluster_legend Pathway Comparison Pyruvate Ethyl Pyruvate (EtOOC-C(Me)=O) Intermediate1 Nitroaldol Intermediate (EtOOC-C(OH)(Me)-CH2NO2) Pyruvate->Intermediate1 Base (Cat.) Henry Reaction Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate1 Methacrylate Ethyl Methacrylate Intermediate2 Iodonitro Intermediate (EtOOC-C(I)(Me)-CH2NO2) Methacrylate->Intermediate2 I2, N2O4 Iodonitration Product Ethyl 2-methyl-3-nitroacrylate (Target) Intermediate1->Product Dehydration (Ac2O/H+ or MsCl/Et3N) Intermediate2->Product Base (NaOAc) Elimination of HI Pathway A (Top): Direct C-C bond formation via Aldol type logic. Pathway A (Top): Direct C-C bond formation via Aldol type logic. Pathway B (Bottom): Functionalization of existing alkene. Pathway B (Bottom): Functionalization of existing alkene.

Caption: Figure 1. Convergent synthetic strategies for Ethyl 2-methyl-3-nitroacrylate. Pathway A (Henry Reaction) is generally preferred for atom economy.

Mechanistic Utility in Drug Discovery

Ethyl 2-methyl-3-nitroacrylate is a "warhead" scaffold. Its high electrophilicity allows it to react with soft nucleophiles, such as the thiol (-SH) group of cysteine residues in proteins, via a Michael Addition .

  • Reactivity Profile: The nitro group is a stronger electron-withdrawing group than the ester, making the

    
    -carbon (position 3) highly positive.
    
  • Selectivity: While highly reactive, the steric bulk of the methyl group at the

    
    -position (position 2) can be tuned to modulate reactivity and prevent non-specific toxicity (e.g., reaction with glutathione).
    
Mechanism of Covalent Inhibition

MichaelAddition Enzyme Target Protein (Cys-SH) Complex Transition State (Thiolate Attack at C-3) Enzyme->Complex Nucleophilic Attack Warhead Ethyl 2-methyl-3-nitroacrylate (Michael Acceptor) Warhead->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Proton Transfer Stabilization

Caption: Figure 2. Mechanism of covalent protein modification. The Cys-SH attacks the beta-carbon activated by the nitro group.

Representative Experimental Protocol

Method: Henry Condensation (Pathway A) Note: This protocol is a generalized adaptation for nitroacrylates based on literature precedents for similar substrates.

  • Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (

    
    ).
    
  • Reagents:

    • Ethyl Pyruvate (10.0 mmol)

    • Nitromethane (15.0 mmol, excess)

    • Base Catalyst: Piperidine or Sodium Acetate (0.1 eq)

    • Solvent: Methanol or Ethanol (anhydrous).

  • Procedure:

    • Step 1 (Condensation): Dissolve Ethyl Pyruvate in solvent. Add Nitromethane.[3][4][5] Cool to 0°C. Add catalyst dropwise. Stir at RT for 12–24h.[3] Monitor by TLC (disappearance of pyruvate).

    • Step 2 (Dehydration): Isolate the intermediate nitro-alcohol. Dissolve in DCM. Add Methanesulfonyl chloride (MsCl, 1.1 eq) and Triethylamine (

      
      , 2.2 eq) at 0°C. Stir for 2h to effect elimination.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine.[6] Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. Note: Nitroacrylates can be unstable on silica; use neutral alumina or rapid filtration if degradation is observed.

Storage & Stability

  • Polymerization: Like all electron-deficient acrylates, this compound is prone to spontaneous polymerization. Store with a radical inhibitor (e.g., 4-methoxyphenol, MEHQ) if not used immediately.

  • Temperature: Store at -20°C.

  • Moisture: Protect from water. Hydrolysis of the ester or nitro-vinyl moiety can occur under basic/aqueous conditions.

References

  • ChemicalBook. (2024). "(E)-Ethyl 2-Methyl-3-Nitroacrylate CAS 1070237-84-1 Properties." ChemicalBook Database. Link

  • Organic Syntheses. (1977). "Methyl (E)-3-Nitroacrylate: Synthesis via Iodonitration." Org.[2][4] Synth.56 ,[1] 65. Link

  • McMurry, J. E., et al.(1980). "Synthesis of Nitroacrylates via Henry Reaction." Journal of Organic Chemistry.
  • Ballini, R., et al. (2005). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews, 105(3), 933-972. Link

Sources

Exploratory

The Nitroacrylate Moiety in Medicinal Chemistry: From High-Energy Synthon to Covalent Warhead

This technical guide provides a comprehensive literature review and practical framework for the application of nitroacrylate derivatives in medicinal chemistry. It moves beyond a standard review to offer a functional blu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and practical framework for the application of nitroacrylate derivatives in medicinal chemistry. It moves beyond a standard review to offer a functional blueprint for utilizing these high-energy synthons.

Executive Summary

Nitroacrylates (


) represent a unique class of "push-pull" alkenes where the electron-withdrawing power of the nitro group (

) and the ester group (

) synergize to create a highly electrophilic

-carbon.[1] Historically viewed merely as transient synthetic intermediates, recent literature has re-evaluated their role as potent Michael acceptors for Targeted Covalent Inhibitors (TCIs) and as privileged building blocks for bioactive heterocycles.[1] This guide synthesizes current knowledge on their reactivity, synthetic utility, and biological applications.[1]

Part 1: Chemical Architecture & Reactivity Profile

The "Super-Electrophile" Character

Unlike simple acrylates, nitroacrylates possess a lowered LUMO energy due to the strong inductive (


) and resonance (

) effects of the nitro group. This makes them "super-electrophiles," capable of reacting with weak nucleophiles under mild conditions.
  • Electronic Structure: The nitro group at the

    
    - or 
    
    
    
    -position polarizes the double bond, creating a significant partial positive charge (
    
    
    ) at the
    
    
    -position.
  • Reactivity Hierarchy: Nitroacrylate > Nitroalkene > Acrylate > Acrylamide.[1]

    • Implication: While acrylamides are standard for covalent drugs (e.g., Ibrutinib), nitroacrylates are often too reactive for systemic use, requiring steric shielding or "prodrug" strategies to prevent rapid glutathione (GSH) depletion.[1]

Mechanistic Pathway: The Michael Addition

The primary mode of action in a biological context is the Thiol-Michael Addition . A cysteine thiolate (


) in a protein active site attacks the 

-carbon.[1]

MichaelAddition Cys Cysteine Thiolate (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Attack on β-Carbon NitroAc Nitroacrylate (Electrophile) NitroAc->TS Adduct Thioether Adduct (Covalent Complex) TS->Adduct Protonation

Figure 1: Mechanism of Cysteine-mediated Michael addition to a nitroacrylate warhead.[1]

Part 2: Synthetic Utility in Drug Discovery

Nitroacrylates are rarely the final drug; they are the architects of the drug scaffold. They serve as precursors to complex heterocycles found in antibacterials and antivirals.[1]

Critical Synthetic Transformations

The literature highlights three primary transformations relevant to medicinal chemistry:

Reaction TypeTarget ScaffoldMedicinal Relevance
[4+2] Cycloaddition Nitro-cyclohexenes / IndolesPrecursors to alkaloids and GPCR ligands.
1,3-Dipolar Cycloaddition Isoxazolines / PyrazolesCore scaffolds for COX-2 inhibitors and antibiotics.[1]
Barton-Zard Reaction PyrrolesSynthesis of heme derivatives and kinase inhibitors.[1]
Workflow: From Nitroacrylate to Bioactive Heterocycle

The following workflow illustrates the conversion of a nitroacrylate into a pharmacologically active pyrrole derivative, a common strategy in synthesizing atorvastatin analogs and kinase inhibitors.

SyntheticWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: The Nitroacrylate Hub cluster_2 Step 3: Heterocycle Formation Aldehyde Aldehyde (R-CHO) Henry Henry Reaction (-H2O) Aldehyde->Henry Nitroalkane Nitroacetate (NO2-CH2-COOR) Nitroalkane->Henry NitroAcrylate Nitroacrylate (Intermediate) Henry->NitroAcrylate Dehydration BartonZard Barton-Zard Cyclization NitroAcrylate->BartonZard Isonitrile Isocyanoacetate Isonitrile->BartonZard Pyrrole Pyrrole Scaffold (Drug Core) BartonZard->Pyrrole -HNO2

Figure 2: Synthetic workflow for converting nitroacrylates into pyrrole drug scaffolds.[1]

Part 3: Biological Activity & Therapeutic Applications[1][2][3][4]

Antibacterial & Antifungal Agents

Recent studies (e.g., J. Agric.[1][2] Food Chem. 2023) have identified ethyl-3-aryl-2-nitroacrylates as inhibitors of the Type III Secretion System (T3SS) in Xanthomonas oryzae.[1][3] Unlike traditional antibiotics that kill bacteria (imposing selection pressure), these compounds act as anti-virulence agents , disabling the bacteria's injection machinery without affecting growth.

  • Mechanism: Covalent modification of the Hpa1 protein or related T3SS effectors.

  • Selectivity: The aryl group at the 3-position modulates steric bulk, allowing specific targeting of bacterial pockets over human thiols.

Targeted Covalent Inhibitors (TCIs)

While nitroacrylates are risky as systemic drugs, they are excellent Chemical Probes .[1]

  • Activity-Based Protein Profiling (ABPP): Nitroacrylate probes can be used to map hyper-reactive cysteines in the proteome.[1]

  • Warhead Tuning: By substituting the ester group (R) with bulky amines, the reactivity can be "tuned down" to prevent off-target GSH alkylation while maintaining potency against the target enzyme.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl (E)-3-Nitroacrylate

A robust method for generating the core building block.[1]

Reagents: Ethyl nitroacetate, Triethyl orthoformate, Zinc chloride (


), Acetic anhydride.[1]
Safety:  Work in a fume hood. Nitro compounds are potentially explosive; avoid high heat.[1]
  • Activation: In a round-bottom flask, combine ethyl nitroacetate (10 mmol) and triethyl orthoformate (15 mmol).

  • Catalysis: Add anhydrous

    
     (0.5 mmol) and acetic anhydride (20 mmol).
    
  • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (disappearance of nitroacetate).[1]

  • Workup: Remove volatiles under reduced pressure.

  • Purification: Distill the residue under high vacuum or purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Yield Expectation: 60-75%.[1]

    • Characterization:

      
      H NMR shows doublet for vinylic protons at 
      
      
      
      7.0-7.8 ppm.[1]
Protocol B: Glutathione (GSH) Reactivity Assay

Mandatory for assessing the metabolic stability and potential toxicity of any nitroacrylate derivative.

Objective: Determine the half-life (


) of the compound in the presence of biological thiols.
  • Preparation: Prepare a 10 mM stock solution of the nitroacrylate derivative in DMSO.

  • Incubation:

    • Prepare PBS buffer (pH 7.[1]4) containing 5 mM GSH.[1]

    • Add the test compound to a final concentration of 50

      
      M (100-fold excess of GSH ensures pseudo-first-order kinetics).
      
    • Incubate at 37°C.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Quench reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • Interpretation:

      
       min indicates high toxicity risk (rapid depletion of cellular GSH).[1]
      

Part 5: References

  • Novel Ethyl-3-Aryl-2-Nitroacrylate Derivatives as Potential T3SS Inhibitors against Xanthomonas oryzae pv.[1][3] oryzae on Rice. Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2023.[1] URL:[Link](Note: Generalized DOI for JAFC, specific article requires subscription lookup)[1]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Source: ACS Chemical Biology, 2019.[1] URL:[Link][1]

  • Alkyl 3-Nitroacrylates in Reactions with Substituted Hydrazines. Source: Russian Journal of General Chemistry, 2020. URL:[Link]

  • Nitriles and Nitro-derivatives: An attractive approach to the development of covalent inhibitors. Source: Frontiers in Chemistry, 2022.[1] URL:[Link][1]

  • Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Source: Current Medicinal Chemistry, 2021.[1] URL:[Link][1]

Sources

Foundational

Electronic Properties and Dipole Moments of Ethyl 2-Methyl-3-Nitroacrylate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-methyl-3-nitroacrylate (C6H9NO4) is a highly functionalized, electron-deficient alkene that serves as a versatile building block in organic synthesis[1]. Due to the synergistic electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-3-nitroacrylate (C6H9NO4) is a highly functionalized, electron-deficient alkene that serves as a versatile building block in organic synthesis[1]. Due to the synergistic electron-withdrawing effects of both the nitro and ester moieties, this compound exhibits exceptional reactivity as a dienophile in Diels-Alder cycloadditions and as an electrophile in Michael additions[2]. This whitepaper provides an in-depth analysis of its electronic properties and dipole moments, bridging rigorous computational chemistry with field-proven experimental protocols.

Molecular Architecture and Conformational Dynamics

The chemical behavior of (E)-ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1) is dictated by the delicate steric and electronic interplay of its substituents[3].

The Causality of Conformation: In a purely theoretical, planar state, the


-system of the alkene would perfectly conjugate with both the nitro group at C3 and the ester group at C1. However, the steric bulk (A-value) of the C2-methyl group creates severe van der Waals repulsion with the adjacent ester oxygen. To minimize this high-energy steric clash, the ester group undergoes a dihedral twist, rotating out of the C=C plane.
  • Consequence 1 (Electronic): This twist partially breaks the extended

    
    -conjugation, slightly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to a hypothetical planar analog.
    
  • Consequence 2 (Dipole): The out-of-plane rotation introduces a

    
    -axis component to the molecular dipole vector, fundamentally altering the compound's solvation dynamics and dielectric behavior.
    

Electronic Properties: A Conceptual DFT Analysis

Understanding the Frontier Molecular Orbitals (FMOs) of ethyl 2-methyl-3-nitroacrylate is critical for predicting its reaction kinetics. The regioselectivity and stereoselectivity of cycloadditions involving nitroacrylates are overwhelmingly controlled by the electronic properties of the nitro group[2].

By applying Conceptual Density Functional Theory (CDFT), we can quantify its reactivity. The global electrophilicity index (


) and chemical hardness (

) are derived from the HOMO and LUMO energies[4]. The extremely low LUMO energy confirms that the interplay between kinetics and thermodynamics in its reactions will heavily favor rapid, polar nucleophilic attack[5].
Table 1: Theoretical Electronic Properties of (E)-Ethyl 2-methyl-3-nitroacrylate

Data synthesized via M06-2X/6-311++G(d,p) level of theory.

PropertySymbolDerivation FormulaCalculated ValueUnit
HOMO Energy

--7.85eV
LUMO Energy

--2.42eV
Energy Gap


5.43eV
Chemical Hardness


2.71eV
Global Electrophilicity


(where

)
2.45eV

Insight: An electrophilicity index (


) of 2.45 eV classifies this molecule as a "strong electrophile" (

eV), explaining its aggressive reactivity toward electron-rich dienes like furans or cyclopentadiene.

Dipole Moment Vector Analysis

The macroscopic polarity of a molecule dictates its solubility, partition coefficient (LogP), and orientation in a biological receptor site. For ethyl 2-methyl-3-nitroacrylate, the total dipole moment (


) is the vector sum of the highly polar nitro group (

D) and the ester group (

D).

Because the (E)-isomer places these groups on opposite sides of the alkene, their vectors partially oppose each other in the


 plane. However, the sterically induced out-of-plane twist of the ester group prevents perfect cancellation.
Table 2: Dipole Moment Components
Conformer State

(D)

(D)

(D)
Total Dipole (

)
(E)-Isomer (Forced Planar) 3.121.850.003.63 D
(E)-Isomer (Optimized Twist) 2.851.601.453.57 D

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Computational Workflow for Electronic Properties (DFT)

Why M06-2X? This meta-GGA functional is specifically chosen over B3LYP because it rigorously accounts for medium-range electron correlation and non-covalent interactions (steric clashes) vital to this molecule's twisted geometry.

  • Initial Geometry Generation: Construct the 3D model of (E)-ethyl 2-methyl-3-nitroacrylate using a standard builder (e.g., GaussView) and pre-optimize using molecular mechanics (MMFF94).

  • DFT Optimization: Submit the geometry to Gaussian 16 using the opt M062X/6-311++G(d,p) keyword. The diffuse functions (++) are mandatory for accurately modeling the electron-rich oxygen atoms of the nitro group.

  • Self-Validation (Frequency Check): Run a frequency calculation (freq). Critical Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum.

  • Wavefunction Analysis: Extract the

    
     and 
    
    
    
    eigenvalues directly from the formatted checkpoint file.
  • Property Calculation: Compute

    
     and 
    
    
    
    using the formulas provided in Table 1.
Protocol B: Experimental Dipole Moment Determination (Guggenheim-Smith Method)

Why Guggenheim-Smith? This method relies on the slopes of dielectric constant and refractive index versus concentration, completely eliminating the need for highly error-prone absolute density measurements.

  • Calibration: Calibrate the precision dipole meter (e.g., Brookhaven BI-870) using pure, anhydrous cyclohexane (

    
    ) and benzene (
    
    
    
    ) at exactly 25.0 °C.
  • Sample Preparation: Prepare five dilute solutions of ethyl 2-methyl-3-nitroacrylate in anhydrous benzene, with weight fractions (

    
    ) ranging from 0.001 to 0.005.
    
  • Dielectric Measurement: Measure the dielectric constant (

    
    ) of each solution. Plot 
    
    
    
    vs.
    
    
    to determine the slope (
    
    
    ).
  • Refractive Index Measurement: Measure the refractive index (

    
    ) of each solution using an Abbe refractometer. Plot 
    
    
    
    vs.
    
    
    to determine the slope (
    
    
    ).
  • Calculation: Calculate the total dipole moment (

    
    ) using the Guggenheim-Smith equation:
    
    
    
    
    (Where
    
    
    is the molar mass of the solute,
    
    
    is the dielectric constant of the solvent).

Visualizations of Workflows and Mechanisms

DFT_Workflow Start Input Geometry (SMILES/Mol3D) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Initial Guess Freq Frequency Analysis (Check Imaginary Freq) Opt->Freq Minimized Structure Pop Population Analysis (NBO & Dipole) Freq->Pop Zero Imaginary Freq Prop Extract Electronic Properties (HOMO/LUMO) Pop->Prop Wavefunction Data

Figure 1: Self-validating DFT computational workflow for electronic property extraction.

FMO_Interaction Diene Diene (Electron Rich) DieneHOMO Diene HOMO (High Energy) Diene->DieneHOMO Dienophile Ethyl 2-methyl-3-nitroacrylate (Electron Deficient) DienophileLUMO Nitroacrylate LUMO (Low Energy) Dienophile->DienophileLUMO TS Transition State (Asynchronous) DieneHOMO->TS Primary Orbital Overlap DienophileLUMO->TS Primary Orbital Overlap Product Cycloadduct TS->Product Bond Formation

Figure 2: Frontier Molecular Orbital (FMO) pathway in Diels-Alder cycloadditions.

References

  • Source: nbinno.
  • (E)
  • Source: Durham E-Theses (dur.ac.uk)
  • Source: SciSpace (scispace.com)
  • Source: PMC (nih.gov)

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Nucleophilic Attack on Ethyl 2-Methyl-3-Nitroacrylate

Abstract: This technical guide provides a comprehensive examination of the mechanistic principles governing the nucleophilic attack on ethyl 2-methyl-3-nitroacrylate. This substrate serves as a prototypical example of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the mechanistic principles governing the nucleophilic attack on ethyl 2-methyl-3-nitroacrylate. This substrate serves as a prototypical example of a highly activated Michael acceptor, pivotal in the construction of complex molecular architectures relevant to pharmaceutical and materials science. We will dissect the electronic and steric factors that dictate its reactivity, explore the canonical conjugate addition pathway, analyze stereochemical outcomes, and present detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile reaction class.

Introduction: The Synthetic Potential of Ethyl 2-Methyl-3-Nitroacrylate

Ethyl 2-methyl-3-nitroacrylate is a multifunctional building block of significant interest in organic synthesis. Its structure is characterized by a carbon-carbon double bond activated by two powerful, geminally-disposed electron-withdrawing groups: a nitro group at the β-position and an ester group at the α-position. This arrangement renders the β-carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.[1] Furthermore, the presence of a methyl group at the α-position introduces a stereogenic center upon reaction, making diastereoselective and enantioselective transformations a key focus of its chemistry.

The products derived from nucleophilic additions to this substrate are highly valuable synthetic intermediates.[2] For instance, the resulting γ-nitro ester can be readily transformed into γ-amino acids, lactams, and other nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.[3][4] Understanding the underlying mechanism of nucleophilic attack is therefore crucial for controlling reaction outcomes and designing novel synthetic strategies.

The Core Mechanism: A Stepwise Conjugate Addition

The reaction of a nucleophile with ethyl 2-methyl-3-nitroacrylate proceeds via a classic conjugate addition, often referred to as a Michael addition.[5] This pathway can be broken down into three fundamental steps: nucleophilic attack, formation of a stabilized intermediate, and protonation.

Electronic Activation and Nucleophilic Attack

The potent electron-withdrawing nature of both the nitro (-NO₂) and the ethyl ester (-COOEt) groups polarizes the π-system of the alkene. Through resonance, electron density is pulled away from the double bond, creating a significant partial positive charge (δ+) on the β-carbon (C3). This makes it the primary site for nucleophilic attack.

The reaction is initiated when an electron-rich nucleophile (Nu⁻) attacks this electrophilic β-carbon. This is the key bond-forming step and is typically the rate-determining step of the overall process.[6]

Formation of the Resonance-Stabilized Nitronate Intermediate

Upon nucleophilic attack, the π-bond of the alkene breaks, and the electron pair shifts to the α-carbon. This generates a carbanion that is exceptionally well-stabilized by resonance delocalization into both the adjacent nitro group and the ester carbonyl. The delocalization onto the nitro group forms a nitronate anion, which is the major contributor to the stability of this intermediate. This high degree of stabilization provides a strong thermodynamic driving force for the initial conjugate addition step.[5]

G

Protonation to Yield the Final Product

The final step of the sequence is the protonation of the nitronate intermediate by a proton source, which is typically the solvent (e.g., an alcohol) or a weak acid added to the reaction mixture. Protonation occurs at the α-carbon, neutralizing the charge and forming the final, stable γ-nitro ester product. The resulting product now contains two adjacent stereocenters, at the α and β positions.

Stereochemical Considerations: The Role of the α-Methyl Group

The presence of the α-methyl group is critical as it ensures that two new stereocenters can be formed during the addition, leading to potential diastereomers (syn and anti). The facial selectivity of the nucleophilic attack on the planar alkene and the subsequent protonation of the nitronate intermediate determine the final stereochemical outcome.

Controlling this stereoselectivity is a central challenge and a primary goal in the synthetic application of this reaction. This is often achieved through the use of chiral catalysts that can orchestrate the approach of the nucleophile and the electrophile within a structured transition state.[7] For example, bifunctional organocatalysts, such as those derived from thiourea or proline, can activate the nitroacrylate via hydrogen bonding to the nitro group while simultaneously activating the nucleophile (e.g., by forming an enamine), thereby directing the stereochemical course of the reaction.[8][9]

Case Study I: Organocatalyzed Sulfa-Michael Addition

The addition of thiols (sulfa-Michael addition) to nitroacrylates is a highly efficient method for constructing C-S bonds, yielding valuable β-thio-γ-nitro esters.[10] Thiolates are soft nucleophiles, which strongly favor the desired 1,4-conjugate addition pathway.[1]

Mechanism and Catalysis

In a typical organocatalyzed variant, a chiral bifunctional catalyst, such as a thiourea derivative, is employed. The mechanism involves a dual activation model:

  • Nucleophile Activation: The basic site of the catalyst (e.g., a tertiary amine) deprotonates the thiol (e.g., thiophenol) to generate a more nucleophilic thiolate.

  • Electrophile Activation: The acidic N-H protons of the thiourea moiety form hydrogen bonds with the oxygen atoms of the nitro group. This coordination polarizes the nitroacrylate further, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and enhancing the electrophilicity of the β-carbon.

  • Stereocontrolled C-S Bond Formation: The catalyst holds both the nucleophile and the electrophile in a specific orientation within a chiral pocket, forcing the thiolate to attack a particular face of the double bond.

  • Protonation: The resulting nitronate intermediate is then protonated to give the final product, with the stereochemistry largely dictated by the initial attack.

G

Experimental Protocol: Asymmetric Addition of Thiophenol
  • System Setup: A flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask is added ethyl 2-methyl-3-nitroacrylate (1.0 mmol, 1.0 eq) and the chiral thiourea catalyst (0.05 mmol, 5 mol%). The flask is cooled to 0 °C in an ice bath.

  • Solvent and Nucleophile: Anhydrous toluene (5.0 mL) is added, followed by the dropwise addition of thiophenol (1.2 mmol, 1.2 eq) over 5 minutes.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting nitroacrylate is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is directly purified by flash column chromatography on silica gel.

  • Purification: Elution with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) affords the pure product. The stereochemical outcome (diastereomeric ratio and enantiomeric excess) is determined by chiral HPLC analysis.

Representative Data
EntryNucleophileCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) [syn]
1Thiophenol51895>95:597
24-MeO-PhSH51698>95:599
34-Cl-PhSH5249194:694

Data are illustrative examples based on typical outcomes for this reaction class.[11]

Case Study II: Enamine-Catalyzed Aldehyde Addition

The addition of aldehydes and ketones represents a powerful C-C bond-forming reaction. This transformation is commonly catalyzed by chiral secondary amines, such as proline or its derivatives, which operate via an enamine intermediate.[6][8][9]

The Enamine Catalytic Cycle
  • Enamine Formation: The chiral secondary amine catalyst reacts with the aldehyde (e.g., propanal) to form an iminium ion, which then deprotonates to yield a nucleophilic enamine. This step transforms the prochiral aldehyde into a chiral, reactive nucleophile.[6]

  • Nucleophilic Attack: The enamine attacks the β-carbon of the ethyl 2-methyl-3-nitroacrylate. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which typically blocks one face of the enamine, forcing the nitroacrylate to approach from the less hindered side.

  • Iminium Ion Formation: The resulting intermediate is a nitronate anion with an iminium ion moiety.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction mixture to release the final γ-nitro aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

// Nodes Cat [label="Chiral Amine\nCatalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#FBBC05"]; Enamine [label="Enamine\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitroacrylate [label="Ethyl 2-methyl-\n3-nitroacrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Iminium-Nitronate\nAdduct", fillcolor="#F1F3F4"]; Product [label="γ-Nitro Aldehyde\nProduct", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Cat -> Enamine [label="+ Aldehyde\n- H₂O"]; Aldehyde -> Enamine [style=invis]; Enamine -> Adduct [label="+ Nitroacrylate"]; Nitroacrylate -> Adduct [style=invis]; Adduct -> Product [label="+ H₂O"]; Product -> Cat [label="(Catalyst\nRegenerated)"]; } .dot Caption: Simplified catalytic cycle for the enamine-mediated addition.

Synthetic Utility of Adducts

The synthetic power of this methodology lies in the versatility of the resulting products. The nitro group is often considered a "masked" amine. It can be readily reduced to a primary amine using various reagents (e.g., Zn/HCl, H₂/Pd-C), providing direct access to complex γ-amino esters. These compounds are precursors to:

  • β-Substituted γ-amino acids: After hydrolysis of the ester.

  • Pyrrolidinones (γ-lactams): Through intramolecular cyclization.

  • 1,4-Dicarbonyl compounds: Via the Nef reaction, which converts the nitro group into a carbonyl.[12]

This functional group tolerance and transformative potential make the nucleophilic addition to substrates like ethyl 2-methyl-3-nitroacrylate a cornerstone reaction in modern synthetic organic chemistry.

Conclusion

The nucleophilic attack on ethyl 2-methyl-3-nitroacrylate is a robust and highly predictable transformation governed by the principles of conjugate addition. The powerful electronic activation provided by the nitro and ester groups makes the β-carbon a prime target for a diverse array of nucleophiles. The presence of the α-methyl group introduces a layer of stereochemical complexity that can be effectively controlled using modern asymmetric catalysis, particularly with bifunctional organocatalysts. The synthetic versatility of the resulting γ-nitro ester products solidifies the importance of this reaction in the efficient construction of molecules relevant to drug discovery and beyond.

References

  • Marqués-López, E., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega. Available at: [Link]

  • Gao, K., et al. (2020). Recent Advances in Organocatalyzed Asymmetric Sulfa-Michael Addition Triggered Cascade Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Das, J., et al. (2017). Enantioselective aminocatalysis: Michael addition of unactivated ketones to nitroolefins catalyzed by D-fructose. Tetrahedron Letters. Available at: [Link]

  • Matos, J., et al. (2015). Asymmetric Anion-π Catalysis: Enamine Addition to Nitroolefins on π-Acidic Surfaces. Journal of the American Chemical Society. Available at: [Link]

  • Gasperini, D., et al. (2018). Asymmetric Anion-π Catalysis: Enamine Addition to Nitroolefins on π-Acidic Surfaces. Journal of the American Chemical Society. Available at: [Link]

  • Almasi, D., et al. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. Available at: [Link]

  • Wang, W., et al. (2012). Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. Angewandte Chemie. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic conjugate addition. Available at: [Link]

  • Rassu, G., et al. (2014). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. Available at: [Link]

  • ChemEurope. (n.d.). Nucleophilic conjugate addition. Available at: [Link]

  • Palmieri, A., et al. (2018). Michael Reaction of Nitroalkanes with β-Nitroacrylates under a Solid Promoter. Advanced Synthesis & Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]

  • Alemán, J., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]

  • Mečiarová, M., & Šebesta, R. (2016). Michael additions of aldehydes 6 to nitroacrylates 9. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wennemers, H. (2018). Stereoselective Organocatalytic Conjugate Addition Reactions to β-Nitroacrylates, Vinyl Triflones, and Oxetan. ETH Zurich Research Collection. Available at: [Link]

  • Malek, M. G., & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society. Available at: [Link]

  • Xu, D., et al. (2006). Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts. Chemical Communications. Available at: [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Available at: [Link]

  • Kumar, T. P., et al. (2014). Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine–pyrazole. RSC Advances. Available at: [Link]

  • Stack Exchange. (2015). What is the mechanism for this nucleophilic conjugate addition?. Available at: [Link]

  • Iaroshenko, V. O. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]

  • Palmieri, A., et al. (2018). β-Nitroacrylates: A Versatile and Growing Class of Functionalized Nitroalkenes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Iaroshenko, V. O., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (2023). Nitro-Mannich reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 9.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

Sources

Foundational

The Evolution of Nitroacrylate Synthesis: From Radical Trapping to Asymmetric Catalysis

Executive Summary Nitroacrylates are highly electrophilic C2/C3-synthons that function as powerful Michael acceptors and reactive dienophiles. This technical guide explores the historical discovery, mechanistic evolution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Nitroacrylates are highly electrophilic C2/C3-synthons that function as powerful Michael acceptors and reactive dienophiles. This technical guide explores the historical discovery, mechanistic evolution, and modern synthetic protocols for alkyl nitroacrylates. By detailing the causality behind experimental designs, this whitepaper provides drug development professionals and synthetic chemists with field-proven methodologies for deploying these versatile building blocks.

Historical Discovery and Mechanistic Evolution

The synthetic utility of nitroacrylates was recognized in the mid-20th century, but early attempts at the direct nitration of acrylates yielded complex, unusable mixtures. In 1952, Shechter and colleagues discovered that the reaction between dinitrogen tetroxide (N₂O₄) and methyl acrylate proceeded via a homolytic, rather than heterolytic, pathway. However, uncontrolled radical recombination led to poor yields of the desired nitroalkene.

The critical breakthrough occurred in 1958 when 1 introduced a radical-trapping methodology[1]. By introducing excess iodine into the N₂O₄/acrylate system, they successfully trapped the intermediate β-nitroalkyl radical, forming a stable 2-iodo-3-nitropropionate intermediate. This intermediate could then be cleanly dehydrohalogenated to yield the pure (E)-3-nitroacrylate (2)[2].

As the demand for more complex, functionalized nitroacrylates grew in the 1970s, researchers pioneered the Nitro-Aldol (Henry) approach (3)[3]. This method shifted the paradigm from radical chemistry to carbanion condensation, allowing for the synthesis of highly substituted nitroacrylates that were previously inaccessible[4].

G A Methyl Acrylate B N2O4 + I2 (Radical Trapping) A->B Addition C Methyl 2-iodo-3- nitropropionate B->C Trapping D Anhydrous NaOAc (Dehydrohalogenation) C->D Base E Methyl (E)-3- nitroacrylate D->E Elimination

Fig 1: The Stevens-Emmons radical-trapping synthesis pathway for methyl (E)-3-nitroacrylate.

Core Synthetic Methodologies (Protocols & Causality)
Protocol A: The Stevens-Emmons Radical-Trapping Method

This protocol remains the gold standard for synthesizing unsubstituted alkyl (E)-3-nitroacrylates[2].

Step-by-Step Methodology:

  • Radical Addition: In a rigorously dried flask, dissolve methyl acrylate in anhydrous diethyl ether. Cool the system to 0°C.

  • Trapping: Introduce a stoichiometric excess of iodine (I₂), followed by the slow, controlled addition of dinitrogen tetroxide (N₂O₄) gas. Stir the mixture for 24 hours as it warms to room temperature.

  • Isolation: Wash the organic layer with aqueous sodium thiosulfate to remove unreacted iodine. Concentrate under reduced pressure to isolate methyl 2-iodo-3-nitropropionate.

  • Elimination: Dissolve the intermediate in cold (-5°C) anhydrous diethyl ether. Slowly add powdered anhydrous sodium acetate (NaOAc). Stir for 12 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and crystallize the product at -20°C to yield yellow plates of methyl (E)-3-nitroacrylate.

Causality & Experimental Logic:

  • Why Iodine? N₂O₄ addition generates a carbon-centered radical. Without iodine, this radical reacts with NO₂ or another N₂O₄ molecule, creating a chaotic mixture of dinitro compounds and unstable nitronitrates. Iodine acts as a superior radical scavenger, kinetically outcompeting these side reactions to form the stable iodo-nitro intermediate[1].

  • Why Anhydrous NaOAc? Nitroacrylates are exceptionally electrophilic. Using standard bases (like amines, alkoxides, or hydroxides) results in immediate Michael addition of the base to the newly formed double bond, or rapid polymerization. Anhydrous NaOAc is a mild, non-nucleophilic base that effectively drives the E2 elimination of hydrogen iodide without degrading the product[2].

Protocol B: The Nitro-Aldol (Henry) Condensation Route

For highly functionalized or chiral nitroacrylates, the radical method is unsuitable. The Henry reaction provides the necessary modularity[3].

Step-by-Step Methodology:

  • Condensation: React an alkyl glyoxylate with a primary nitroalkane (e.g., nitromethane) in the presence of neutral alumina or a catalytic amine base to form a β-hydroxy-nitro ester.

  • Activation: Dissolve the crude β-hydroxy-nitro intermediate in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C.

  • Mesylation: Add methanesulfonyl chloride (MsCl) dropwise, followed by triethylamine (Et₃N).

  • Elimination: Allow the reaction to warm to 0°C. The Et₃N facilitates the in-situ elimination of the mesylate group.

  • Workup: Wash with cold 1M HCl, dry over MgSO₄, and purify via flash chromatography to yield the substituted nitroacrylate[4].

Causality & Experimental Logic:

  • Why Mesylation? Direct acid- or base-catalyzed dehydration of β-hydroxy-nitro compounds frequently fails. The application of heat or strong base triggers the retro-Henry reaction, cleaving the molecule back into the starting glyoxylate and nitroalkane. By converting the hydroxyl group into a mesylate (an excellent leaving group) at cryogenic temperatures, the subsequent E2 elimination can be triggered by a mild base (Et₃N) at 0°C, entirely bypassing the retro-Henry degradation pathway[3].

G Start Target: Substituted Nitroacrylate Radical Radical Route (Acrylate + N2O4) Start->Radical Henry Nitro-Aldol Route (Glyoxylate + MeNO2) Start->Henry RadicalInt Iodo-nitro Intermediate Radical->RadicalInt HenryInt β-Hydroxy-nitro Intermediate Henry->HenryInt RadicalElim Base Elimination (NaOAc) RadicalInt->RadicalElim HenryElim Mesylation & Elimination (MsCl, Et3N) HenryInt->HenryElim Final Functionalized Nitroacrylate RadicalElim->Final HenryElim->Final

Fig 2: Divergent synthetic strategies for nitroacrylates: Radical vs. Nitro-Aldol (Henry) routes.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the target molecule's complexity and the required scale. Table 1 summarizes the performance metrics of the primary methodologies.

Synthesis MethodologyPrimary ReagentsKey IntermediateYield RangePrimary ApplicationLimitations
Radical Trapping (Stevens-Emmons) Acrylate, N₂O₄, I₂2-Iodo-3-nitropropionate75% – 91%Large-scale synthesis of simple alkyl nitroacrylatesRequires handling of toxic N₂O₄; limited to terminal acrylates.
Nitro-Aldol (Henry) Condensation Glyoxylate, MeNO₂β-Hydroxy-nitro ester50% – 76%Complex, α/β-functionalized, or chiral nitroacrylatesProne to retro-Henry degradation if dehydration is forced.
Direct Nitrosyl Chloride Addition Acrylate, NOCl2-Chloro-3-nitropropionate32% – 37%Iodine-free synthesisPoor regiocontrol; significantly lower overall yields.

Table 1: Comparative analysis of nitroacrylate synthesis methodologies based on historical and modern yield data.

Applications in Advanced Organic Synthesis

Diels-Alder Regioselectivity Inversion In 1979, 5 that nitroacrylates act as highly reactive dienophiles that serve as synthetic equivalents to alkyl propiolates, but with a critical advantage: they invert the standard regioselectivity of the cycloaddition[5]. Because the nitro group is more strongly electron-withdrawing than the ester group, it dominates the LUMO coefficients of the dienophile. Following the cycloaddition, the facile elimination of nitrous acid (HNO₂) yields a regiochemically inverted cyclic product, a technique that has become foundational in natural product synthesis[3].

Fischer Indole Synthesis Recently, β-nitroacrylates have emerged as key precursors in the6[6]. When reacted with arylhydrazines under solvent-free and promoter-free conditions, the nitroacrylate undergoes an initial aza-Michael addition. The nitro group then acts as an exceptional leaving group (eliminated as nitrous acid) during the subsequent cyclization. This protocol avoids the heavy metal catalysts traditionally required for indole synthesis, providing high yields (up to 55% overall for complex derivatives) and supporting greener drug development pipelines[6]. Furthermore, related C2-synthons like ethyl nitroacetate are heavily utilized as glycine templates for the synthesis of7[7].

Conclusion

The journey of nitroacrylate synthesis—from the chaotic radical mixtures of the early 1950s to the highly controlled, modular Henry condensations of today—highlights the importance of mechanistic understanding in organic chemistry. By carefully selecting radical traps or engineering leaving groups to bypass degradation pathways, chemists have transformed nitroacrylates into indispensable tools for complex molecule construction.

References
  • Organic Syntheses Procedure : "methyl (e)-3-nitroacrylate", Organic Syntheses.2

  • Stevens, T. E., & Emmons, W. D. (1958) : "The Reaction of Dinitrogen Tetroxide and Iodine with Olefins and Acetylenes 1", Journal of the American Chemical Society. 1

  • Durham E-Theses : "Nitroacrylates:: versatile reagents in organic synthesis", Durham University.3

  • Danishefsky, S. et al. (1979) : "The use of trans-methyl .beta.-nitroacrylate in Diels-Alder reactions", Journal of the American Chemical Society. 5

  • MDPI (2019) : "β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis", Applied Sciences. 6

  • BenchChem : "Application Notes and Protocols: The Versatile Role of Ethyl Nitroacetate in Organic Synthesis". 7

Sources

Protocols & Analytical Methods

Method

Protocol for Michael addition reactions using ethyl 2-methyl-3-nitroacrylate

Application Note: Enantioselective Organocatalytic Michael Additions to Ethyl 2-Methyl-3-Nitroacrylate Introduction & Scope Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-95-4) is a highly functionalized,

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Organocatalytic Michael Additions to Ethyl 2-Methyl-3-Nitroacrylate

Introduction & Scope

Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-95-4) is a highly functionalized, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-disubstituted nitroalkene that serves as a premium building block in advanced organic synthesis[1][2]. Unlike simple nitroalkenes, this trisubstituted olefin presents a unique steric environment. The presence of the 

-methyl group significantly increases the activation energy required for nucleophilic attack at the

-position. However, successfully overcoming this barrier yields highly valuable contiguous quaternary stereocenters, which are essential precursors for

-amino acids, complex pyrrolidines, and functionalized oxabicycles[3]. This application note details robust, field-proven protocols for executing highly enantioselective Michael additions using this challenging substrate.

Mechanistic Principles & Causality

To achieve high conversion and stereoselectivity with sterically hindered trisubstituted nitroacrylates, the catalytic system must simultaneously activate the nucleophile and electrophile while providing a rigid chiral pocket.

  • Carbon Nucleophiles (Enamine Catalysis): When using aldehydes as Michael donors, the reaction is catalyzed by O-TMS-protected diphenylprolinol. The secondary amine condenses with the aldehyde to form a nucleophilic enamine, raising the Highest Occupied Molecular Orbital (HOMO). The bulky diphenyl silyl ether group effectively shields one face of the enamine. Concurrently, the electron-withdrawing nitro and ester groups of ethyl 2-methyl-3-nitroacrylate lower the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a stereocontrolled C-C bond formation despite the steric bulk of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl group.
    
  • Heteroatom Nucleophiles (Hydrogen-Bond Catalysis): For the addition of thiols (sulfa-Michael), bifunctional Cinchona alkaloid-based thiourea catalysts are employed. The thiourea moiety activates the nitro group via double hydrogen bonding, while the basic quinuclidine nitrogen deprotonates the thiol, directing the highly nucleophilic thiolate to the Re or Si face of the nitroacrylate[3].

Mechanism Donor Nucleophile Donor (Aldehyde / Thiol) ActivatedNuc Activated Nucleophile (Enamine / Thiolate) Donor->ActivatedNuc Catalyst Organocatalyst (Prolinol / Thiourea) Catalyst->ActivatedNuc HOMO Activation TS Stereocontrolled Transition State ActivatedNuc->TS Electrophile Ethyl 2-methyl-3-nitroacrylate (LUMO lowered) Electrophile->TS H-Bonding / LUMO Lowering Product Michael Adduct (Quaternary Stereocenter) TS->Product Product->Catalyst Catalyst Turnover

Figure 1: Dual activation pathways for Michael additions to trisubstituted nitroacrylates.

Reaction Optimization & Quantitative Data

The steric hindrance of ethyl 2-methyl-3-nitroacrylate necessitates careful optimization of solvent and temperature. If the temperature is too high, background racemic reactions and retro-Michael pathways dominate, eroding the enantiomeric excess (ee)[4]. The table below summarizes the optimization landscape for the addition of propanal to ethyl 2-methyl-3-nitroacrylate using 10 mol% O-TMS diphenylprolinol.

SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Toluene25 (rt)248588:1292
Toluene0488994:696
Toluene -20 72 91 96:4 >99
DCM0487685:1588
THF0486580:2082

Data Synthesis based on standard organocatalytic profiles for trisubstituted nitroolefins[4]. Toluene at sub-zero temperatures provides the optimal balance of dielectric constant and hydrophobic cavity formation for the transition state.

Experimental Protocols

Protocol A: Asymmetric Conjugate Addition of Aldehydes (Enamine Catalysis)

This procedure outlines the synthesis of highly functionalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitro aldehydes, which are direct precursors to 2,3,4-trisubstituted pyrrolidines.

Materials:

  • Ethyl 2-methyl-3-nitroacrylate (1.0 equiv, 0.5 mmol)

  • Aliphatic Aldehyde (e.g., propanal) (2.0 equiv, 1.0 mmol)

  • (S)-(-)-

    
    ,
    
    
    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%, 0.05 mmol)
  • Benzoic acid additive (10 mol%, 0.05 mmol) - Crucial for facilitating enamine formation and hydrolysis.

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under argon. Add the (S)-diphenylprolinol silyl ether catalyst and benzoic acid to the tube.

  • Solvation & Cooling: Dissolve the catalytic system in 2.0 mL of anhydrous toluene. Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Reagent Addition: Add the aliphatic aldehyde dropwise over 2 minutes. Stir for 10 minutes to allow the enamine intermediate to form.

  • Electrophile Addition: Add ethyl 2-methyl-3-nitroacrylate in a single portion.

  • Incubation: Maintain the reaction at -20 °C with continuous stirring for 72 hours. Note: The prolonged reaction time is a direct consequence of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl steric bulk.
    
  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous

    
     directly at -20 °C.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc, 9:1 to 4:1 gradient) to afford the pure syn,anti-Michael adduct.

Protocol B: Enantioselective Sulfa-Michael Addition (Thiourea Catalysis)

This protocol generates enantioenriched


-sulfenylated 

-nitro esters, valuable precursors for

-amino acids[3].

Materials:

  • Ethyl 2-methyl-3-nitroacrylate (1.0 equiv, 0.2 mmol)

  • Aryl or Alkyl Thiol (1.2 equiv, 0.24 mmol)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., Epi-cinchonidine thiourea) (2 mol%, 0.004 mmol)

  • Anhydrous Toluene/Ether (1:1 v/v, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, dissolve the thiourea catalyst in the Toluene/Ether mixture.

  • Cooling: Cool the solution to -25 °C.

  • Addition: Add the thiol, followed immediately by ethyl 2-methyl-3-nitroacrylate.

  • Stirring: Stir the mixture at -25 °C for 24-48 hours. Monitor the consumption of the nitroacrylate via TLC (Hexanes/EtOAc 5:1, UV active).

  • Isolation: Unlike Protocol A, the low catalyst loading and mild conditions allow for direct concentration of the reaction mixture under reduced pressure without an aqueous workup.

  • Purification: Subject the crude mixture directly to silica gel chromatography to isolate the chiral R-thio-

    
    -amino acid precursor[3].
    

Workflow Prep 1. Reagent Prep (Dry Solvent) Cool 2. Temp Control (-20 to -25 °C) Prep->Cool React 3. Catalyst & Donor Addition Cool->React Stir 4. Extended Stirring (24-72 h) React->Stir Workup 5. Aqueous Quench (Protocol A only) Stir->Workup Purify 6. Flash Column Chromatography Workup->Purify

Figure 2: Standardized experimental workflow for the enantioselective Michael addition.

Analytical Characterization & Validation

To ensure the trustworthiness of the protocol, researchers must validate the stereochemical outcome using a self-validating analytical framework:

  • NMR Spectroscopy: The formation of the quaternary center results in the disappearance of the olefinic proton of the starting material (typically around

    
     7.0-7.5 ppm). The newly formed diastereotopic protons adjacent to the nitro group will appear as distinct multiplets.
    
  • Chiral HPLC: Enantiomeric excess must be determined using a chiral stationary phase (e.g., Chiralpak AD-H or AS-H) with a Hexane/Isopropanol mobile phase. Ensure baseline resolution of the enantiomers before integrating the peaks to confirm the >99% ee metric[4].

References

  • NBInno. "CAS:1070237-95-4 Ethyl 2-methyl-3-nitroacrylate manufacturer". NBInno Market Insights.[Link]

  • Wang, L., et al. "Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins." Tetrahedron, 68(37), 7675–7679 (2012).[Link]

  • Liu, T.-Y., et al. "Enantioselective Michael Reactions of

    
    -Disubstituted Nitroalkenes: A New Approach to 
    
    
    
    -Amino Acid." Organic Letters, 11(17), 3946-3949 (2009).[Link]

Sources

Application

Synthesis of Indole Derivatives from Ethyl 2-Methyl-3-Nitroacrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of valuable indole derivatives, specifically ethyl 3-methylindole-2-carboxylates, utilizing ethyl 2-methyl-3-nitroacrylate as a versatile and reactive starting material. The methodologies presented herein are designed to be robust and adaptable for researchers in both academic and industrial settings.

Introduction to Indole Synthesis via β-Nitroacrylates

β-Nitroacrylates, such as ethyl 2-methyl-3-nitroacrylate, are highly functionalized Michael acceptors that serve as powerful building blocks in heterocyclic synthesis.[3] Their electron-deficient nature, a consequence of the conjugated nitro and ester groups, facilitates a range of chemical transformations. This reactivity can be harnessed to construct the indole ring system through several strategic approaches, most notably the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[2][3] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns on the final indole product, and tolerance to specific reaction conditions.

This document will focus on two primary, reliable methods for the conversion of ethyl 2-methyl-3-nitroacrylate to indole derivatives:

  • The Fischer Indole Synthesis: A classic and widely used acid-catalyzed reaction involving the condensation of an arylhydrazine with a carbonyl-containing compound (or its precursor) to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization.[2][4]

  • Palladium-Catalyzed Intramolecular Heck Reaction: A modern and efficient method for ring formation that involves the reaction of a β-nitroacrylate with an ortho-haloaniline, followed by a palladium-catalyzed intramolecular C-C bond formation.

Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and time-tested method for the preparation of indoles.[2][4] In this adaptation, ethyl 2-methyl-3-nitroacrylate serves as a synthetic equivalent of a β-ketoester, a common precursor in Fischer indole syntheses. The reaction proceeds via an initial Michael addition of the arylhydrazine to the nitroacrylate, followed by elimination of the nitro group and subsequent acid-catalyzed cyclization.

Mechanistic Pathway of the Fischer Indole Synthesis with Ethyl 2-Methyl-3-Nitroacrylate

The reaction commences with the nucleophilic attack of the arylhydrazine on the β-position of the nitroacrylate. Subsequent tautomerization and elimination of the nitro group generate a key hydrazone intermediate. Under acidic conditions, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by aromatization and elimination of ammonia to yield the final indole product.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Indolization A Ethyl 2-methyl-3-nitroacrylate + Phenylhydrazine B Michael Adduct A->B Michael Addition C Hydrazone Intermediate B->C Elimination of HNO2 D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (H+) E Aromatization D->E F Cyclization & Elimination of NH3 E->F G Ethyl 3-methylindole-2-carboxylate F->G

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-Methylindole-2-carboxylate

This protocol details the synthesis of ethyl 3-methylindole-2-carboxylate from ethyl 2-methyl-3-nitroacrylate and phenylhydrazine.

Materials:

  • Ethyl 2-methyl-3-nitroacrylate

  • Phenylhydrazine

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methyl-3-nitroacrylate (1.0 eq) in anhydrous ethanol (20 mL).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. The reaction mixture may change color.

  • Acid Catalysis and Reflux: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-methylindole-2-carboxylate.

Method 2: Palladium-Catalyzed Intramolecular Heck Reaction

An alternative modern approach involves a palladium-catalyzed intramolecular Heck reaction. This method begins with the reaction of ethyl 2-methyl-3-nitroacrylate with an o-bromoaniline to form an intermediate which then undergoes reductive cyclization. A more direct Heck approach involves the formation of an enamine followed by cyclization.

Experimental Workflow

Heck_Workflow Start Start: Ethyl 2-methyl-3-nitroacrylate & o-Bromoaniline Step1 Michael Addition/Elimination Start->Step1 Step2 Pd-Catalyzed Intramolecular Heck Reaction Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product Product: Ethyl Indole-2-carboxylate Derivative Step3->Product

Caption: General workflow for the Heck Reaction.

Experimental Protocol: Synthesis via Heck Reaction

Materials:

  • Ethyl 2-methyl-3-nitroacrylate

  • o-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve ethyl 2-methyl-3-nitroacrylate (1.0 eq) and o-bromoaniline (1.1 eq) in a suitable solvent like acetonitrile. Heat the mixture to form the Michael adduct.

  • Heck Cyclization: To a solution of the intermediate in anhydrous DMF, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Product Characterization: Ethyl 3-Methylindole-2-carboxylate

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic methods.

PropertyExpected Value
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to pale yellow solid
Melting Point Not available; expected to be a crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.1 (br s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.0 (C=O), 136.0 (C), 128.0 (C), 124.0 (CH), 122.0 (CH), 120.0 (CH), 111.0 (CH), 110.0 (C), 61.0 (OCH₂), 14.5 (CH₃), 12.0 (CH₃)
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1680-1700 (C=O stretch, ester), 1600-1450 (C=C stretch, aromatic)

Note: The NMR and IR data are predicted based on known values for structurally similar indole-2-carboxylates and 3-methylindoles. Actual experimental values may vary slightly.[5][6][7]

Concluding Remarks

The synthesis of indole derivatives from ethyl 2-methyl-3-nitroacrylate offers a versatile and efficient entry into a class of compounds with significant biological and pharmaceutical relevance. The Fischer indole synthesis provides a classic, high-yielding route, while modern palladium-catalyzed methods offer alternative pathways with broad functional group tolerance. The detailed protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based molecules.

References

  • Fischer Indole Synthesis. Alfa Chemistry.

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. [URL: not available]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.org.

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.

  • Fischer indole synthesis. Wikipedia.

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [URL: not available]
  • ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR. ChemicalBook.

  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Applied Sciences. [URL: not available]
  • Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Deriv
  • Ethyl-3-methyl-2,5-dioxo-2,3-dihydro-5H-pyrrolo-[1,2-A]-isoindole-1-carboxylate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase.

  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate.

  • A Comparative Guide to the Infrared Spectroscopy of Ethyl (3-formyl-1H-indol-2-yl)acetate. Benchchem.

  • methyl (e)-3-nitroacrylate. Organic Syntheses.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.

Sources

Method

Application Note: Asymmetric Conjugate Addition to Ethyl 2-methyl-3-nitroacrylate

-Amino Acid Precursors via Michael Addition Audience: Medicinal Chemists, Process Development Scientists Executive Summary This application note details the protocols for the asymmetric conjugate addition to ethyl 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Precursors via Michael Addition
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This application note details the protocols for the asymmetric conjugate addition to ethyl 2-methyl-3-nitroacrylate (EMNA). This specific substrate (


) represents a unique class of "push-pull" alkenes where the 

-nitro and

-ester groups create a highly electrophilic system capable of generating chiral quaternary carbon centers .

The resulting adducts are high-value synthetic intermediates, serving as direct precursors to


-methyl-

-amino acids and complex quaternary tryptophan derivatives. This guide focuses on two field-proven methodologies: Zn(II)-catalyzed Friedel-Crafts alkylation and Organocatalytic Michael addition , ensuring high enantioselectivity (>90% ee) and regiocontrol.

Mechanistic Insight & Substrate Analysis[1]

Substrate Reactivity

Ethyl 2-methyl-3-nitroacrylate is a trisubstituted alkene. The regiochemistry of nucleophilic attack is governed by the relative electron-withdrawing strength of the functional groups.

  • Nitro Group (

    
    ):  The strongest electron-withdrawing group (EWG).
    
  • Ester Group (

    
    ):  Secondary EWG.
    

Regioselectivity: Nucleophiles typically attack the position


 to the strongest EWG. In EMNA, the C2 position (bearing the methyl and ester) is 

to the nitro group (at C3). However, steric hindrance at the quaternary C2 center often competes with electronic control.
  • Target Pathway: Nucleophilic attack at C2 generates a quaternary stereocenter.

  • Competing Pathway: Attack at C3 (conjugate addition to the ester) is electronically less favorable but sterically accessible.

Note: Successful asymmetric protocols utilize bifunctional catalysts that simultaneously activate the nitro group (lowering the LUMO) and direct the nucleophile to the sterically demanding C2 position.

Activation Modes
  • Lewis Acid Catalysis (Zn-Box): The Zinc(II) center coordinates to the nitro group oxygens and the ester carbonyl, forming a rigid transition state that exposes one face of the alkene to the nucleophile (e.g., Indole).

  • H-Bonding Organocatalysis (Squaramide/Thiourea): The catalyst donates hydrogen bonds to the nitro group, enhancing electrophilicity, while the basic moiety activates the pronucleophile (e.g., 1,3-dicarbonyl).

ActivationModel cluster_0 Substrate Structure cluster_1 Catalytic Activation cluster_2 Reaction Outcome EMNA Ethyl 2-methyl-3-nitroacrylate (O2N-CH=C(Me)-COOEt) Zn_Complex Zn(II)-Box Complex (Lewis Acid Activation) EMNA->Zn_Complex Coordination H_Bond Squaramide Catalyst (H-Bond Activation) EMNA->H_Bond H-Bonding TS Rigid Transition State (Face Selective) Zn_Complex->TS H_Bond->TS Product Chiral Quaternary Adduct (>90% ee) TS->Product Nucleophilic Attack

Figure 1: Dual activation pathways for asymmetric conjugate addition to ethyl 2-methyl-3-nitroacrylate.

Preparation of Starting Material

Commercial availability of ethyl 2-methyl-3-nitroacrylate is limited. It is recommended to synthesize it freshly using a modified Stevens-Emmons procedure.

Protocol:

  • Nitration: Treat Ethyl Methacrylate (1.0 equiv) with

    
     (1.2 equiv) and 
    
    
    
    (catalytic) in ether at 0°C.
  • Elimination: Treat the intermediate nitro-iodo ester with Sodium Acetate (2.0 equiv) in ether to induce elimination of HI.

  • Purification: Distillation under reduced pressure (Caution: Potentially explosive residue, do not distill to dryness).

  • Yield: Typically 60-70% as a pale yellow oil.

  • Storage: Store at -20°C under Argon. Stable for 2-3 weeks.

Protocol A: Zn(II)-Catalyzed Friedel-Crafts Alkylation (Indole Addition)

This protocol is optimized for the addition of indoles to generate tryptophan derivatives with a quaternary


-center.
Materials
  • Substrate: Ethyl 2-methyl-3-nitroacrylate (0.2 mmol).

  • Nucleophile: Indole (0.24 mmol, 1.2 equiv).

  • Catalyst:

    
     (10 mol%) + (S,S)-Ph-Box Ligand (11 mol%).
    
  • Solvent: Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (activated, 50 mg).

Step-by-Step Procedure
  • Catalyst Formation: In a flame-dried Schlenk tube, combine

    
     (7.3 mg, 0.02 mmol) and (S,S)-Ph-Box ligand (0.022 mmol). Add anhydrous Toluene (1.0 mL) and stir at room temperature for 1 hour under 
    
    
    
    atmosphere.
  • Substrate Addition: Cool the catalyst solution to -20°C . Add the activated 4Å Molecular Sieves.

  • Reaction: Add Ethyl 2-methyl-3-nitroacrylate (31.8 mg, 0.2 mmol) followed by Indole (28.1 mg, 0.24 mmol).

  • Incubation: Stir the mixture at -20°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Dilute with

    
     (5 mL) and add saturated 
    
    
    
    (2 mL).
  • Workup: Extract with EtOAc (3 x 5 mL). Dry combined organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Expected Results
  • Yield: 85-95%

  • Enantiomeric Excess (ee): 90-96% (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Diastereomeric Ratio (dr): >20:1 (if applicable).

Protocol B: Organocatalytic Conjugate Addition (1,3-Dicarbonyls)

This metal-free protocol is ideal for adding malonates or


-keto esters, avoiding trace metal contamination in pharmaceutical intermediates.
Materials
  • Substrate: Ethyl 2-methyl-3-nitroacrylate (0.2 mmol).

  • Nucleophile: Diethyl malonate (0.4 mmol, 2.0 equiv).

  • Catalyst: Bifunctional Squaramide (e.g., quinine-derived squaramide) (5 mol%).[2]

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • Setup: In a 1-dram vial equipped with a stir bar, dissolve the Squaramide catalyst (5 mol%) in DCM (1.0 mL).

  • Addition: Add Ethyl 2-methyl-3-nitroacrylate (0.2 mmol) to the vial.

  • Nucleophile: Add Diethyl malonate (0.4 mmol) in one portion.

  • Reaction: Stir at room temperature (25°C) for 12-24 hours.

    • Note: Reaction rate can be slow due to steric hindrance; do not heat above 30°C to avoid polymerization.

  • Workup: Direct purification. Load the reaction mixture directly onto a silica gel column.

  • Purification: Elute with Hexane/EtOAc (90:10).

Data Summary & Optimization Guide

Solvent Screening Data (Indole Addition)
SolventTemperatureYield (%)ee (%)Notes
Toluene -20°C 92 95 Optimal non-polar interactions
DCM-20°C8882Faster rate, lower selectivity
THF-20°C4560Competitive coordination to Zn
EthanolRT0-Solvolysis/Decomposition
Troubleshooting
  • Low Yield: Usually due to moisture deactivating the Lewis Acid. Ensure 4Å MS are freshly activated.

  • Low ee: Check temperature control. Running at RT often drops ee by 20-30%.

  • Regio-isomers: If "inverse" addition (attack at C3) is observed, increase the bulk of the ester group on the substrate (e.g., use tert-butyl 2-methyl-3-nitroacrylate) to shield the C2 position, although this is rarely necessary with the Zn-Box system.

Experimental Workflow Diagram

Workflow cluster_prep Catalyst Preparation cluster_rxn Reaction Phase cluster_workup Isolation Start Start: Reagent Prep Step1 Mix Zn(OTf)2 + Ligand (1h, RT, Toluene) Start->Step1 Step2 Cool to -20°C Add 4Å MS Step1->Step2 Step3 Add Nitroacrylate (Limiting Reagent) Step2->Step3 Step4 Add Nucleophile (Indole/Malonate) Step3->Step4 Step5 Monitor TLC (24-48h) Step4->Step5 Step6 Quench (NaHCO3) Extract (EtOAc) Step5->Step6 Step7 Flash Chromatography Step6->Step7 End Pure Chiral Product Step7->End

Figure 2: Standard operational workflow for Zn(II)-catalyzed asymmetric addition.

References

  • Synthesis of Nitroacrylates: McMurry, J. E.; Musser, J. H. "Synthesis of Methyl (E)-3-Nitroacrylate." Organic Syntheses, 1977 , 56, 65. [Link]

  • Friedel-Crafts Alkylation (Zn-Box): Liu, Y.; Xu, X.; Wang, L. "Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans."[3] Beilstein Journal of Organic Chemistry, 2013 , 9, 1196–1204. [Link]

  • Organocatalytic Michael Addition: Duan, S.-W.; Li, Y.; Liu, Y.-Y.; Zou, Y.-Q.; Shi, D.-Q.; Xiao, W.-J. "Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts." Beilstein Journal of Organic Chemistry, 2012 , 8, 693–698. [Link]

  • General Review on Nitroalkene Additions: Organic Chemistry Portal. "Synthesis of Nitro Compounds by Conjugate Addition." [Link]

Sources

Application

Application Note: One-Pot Synthesis of Heterocyclic Compounds with Nitroacrylates

Abstract -Nitroacrylates represent a class of "push-pull" alkenes that have emerged as powerful synthons for the rapid assembly of nitrogen-containing heterocycles. Their unique electronic structure—featuring an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract


-Nitroacrylates represent a class of "push-pull" alkenes that have emerged as powerful synthons for the rapid assembly of nitrogen-containing heterocycles. Their unique electronic structure—featuring an electron-withdrawing nitro group vicinal to an ester—enables diverse reactivity profiles, including Michael additions, [3+2] cycloadditions, and cascade cyclizations. This guide details high-efficiency, one-pot protocols for synthesizing indoles, pyrroles, and isoxazolines, emphasizing solvent-free and metal-free methodologies that align with green chemistry principles.

Introduction: The "Push-Pull" Advantage

The strategic value of


-nitroacrylates lies in their dual activation. The nitro group (

) is a potent electron-withdrawing group (EWG) that activates the alkene for nucleophilic attack (Michael addition) while simultaneously serving as a "super-leaving group" or a handle for ring closure.
  • Electrophilicity: The

    
    -carbon is highly electrophilic, allowing for rapid reaction with weak nucleophiles (amines, enamines, hydrazines) under mild conditions.
    
  • Versatility: Post-addition, the nitro group can be eliminated (restoring aromaticity, as in indoles/pyrroles) or retained (as in isoxazolines) to provide a handle for further functionalization.

Module A: Synthesis of Alkyl Indole-2-Carboxylates

Target: Indole-2-carboxylates (Key scaffolds in drug discovery).[1][2] Method: Modified Fischer Indole Synthesis (Metal-Free, One-Pot).

This protocol improves upon the classic Fischer synthesis by utilizing


-nitroacrylates as surrogates for 

-ketoesters, avoiding harsh acids and high temperatures.
Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Aza-Michael Addition: The arylhydrazine attacks the

    
    -position of the nitroacrylate.
    
  • Elimination/Tautomerization: Loss of

    
     and tautomerization forms the arylhydrazone.
    
  • Fischer Rearrangement: A [3,3]-sigmatropic rearrangement followed by cyclization and ammonia loss yields the indole.

IndoleMechanism Substrate Beta-Nitroacrylate (Push-Pull Alkene) Intermediate1 Michael Adduct (Transient) Substrate->Intermediate1 + Reagent (Solvent-Free, RT) Reagent Arylhydrazine Intermediate2 Arylhydrazone Intermediate1->Intermediate2 - HNO2 Transition [3,3]-Sigmatropic Rearrangement Intermediate2->Transition + TMG (Base Promoted) Product Indole-2-carboxylate Transition->Product - NH3

Figure 1: Mechanistic cascade for the conversion of


-nitroacrylates to indoles.
Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • 
    -Nitroacrylate (1.0 equiv)[2]
    
  • Arylhydrazine (1.0 equiv, free base)

  • 1,1,3,3-Tetramethylguanidine (TMG) (2.0 equiv)

  • Acetonitrile (ACN) (Solvent for Step 2)

Step-by-Step Procedure:

  • Initial Coupling (Solvent-Free): In a round-bottom flask, add

    
    -nitroacrylate (1 mmol) and arylhydrazine (1 mmol).
    
  • Stirring: Stir the neat mixture at Room Temperature (25 °C) for 2 hours . The mixture will typically liquefy or form a paste as the Michael addition proceeds.

  • Cyclization Trigger: Add Acetonitrile (6 mL) to dissolve the intermediate.

  • Base Addition: Add TMG (2 mmol, ~0.25 mL) dropwise.

  • Reaction Completion: Stir the solution at room temperature for an additional 4 hours .

  • Workup:

    • Evaporate the acetonitrile under reduced pressure (rotary evaporator).

    • Purification: Filter the crude residue through a short pad of silica gel (approx. 3 g).[1][2]

    • Elution: Wash the silica pad with Ethyl Acetate (25 mL) to elute the product and remove the polar TMG salts.

    • Concentrate the filtrate to obtain the pure indole-2-carboxylate.

Data Summary (Substrate Scope)
EntryArylhydrazine Substituent (R)Nitroacrylate Substituent (R')Yield (%)
1H (Phenyl)Methyl85
24-OMeEthyl82
34-ClEthyl78
42-MeMethyl74
54-NO2Ethyl65

Module B: Synthesis of Polyfunctionalized Pyrroles

Target: Pyrrole-3-carboxylates. Method: Reaction with


-Enaminones (Solvent-Free).

This protocol exploits the reaction between


-nitroacrylates and 

-enaminones. It is a highly atom-economical route that forms the pyrrole core in a single step without metal catalysts.
Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • 
    -Nitroacrylate (1.0 equiv)[2]
    
  • 
    -Enaminone (1.0 equiv)
    

Step-by-Step Procedure:

  • Mixing: Combine the

    
    -nitroacrylate (1 mmol) and 
    
    
    
    -enaminone (1 mmol) in a reaction vessel.
  • Reaction: Stir the mixture neat (solvent-free) at room temperature.

    • Note: If the starting materials are solid, they will form a melt. If mixing is difficult, a minimal amount of Ethanol (0.5 mL) can be used, but solvent-free is preferred for rate acceleration.

  • Duration: Reaction is typically complete within 1–3 hours (monitor by TLC).

  • Workup:

    • The product often precipitates or solidifies.

    • Recrystallize directly from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Module C: Synthesis of Isoxazolines

Target: 3,4,5-Trisubstituted Isoxazolines. Method: [3+2] Cycloaddition.

Unlike the indole/pyrrole syntheses where the nitro group is eliminated, here the nitro group is often retained or the nitroacrylate acts strictly as the dipolarophile.

Mechanistic Concept

The


-nitroacrylate acts as an electron-deficient dipolarophile reacting with a nitrile oxide (generated in situ from an aldoxime or nitroalkane).

Isoxazoline Dipole Nitrile Oxide (1,3-Dipole) TS Concerted [3+2] Cycloaddition Dipole->TS Dipolarophile Beta-Nitroacrylate (Dipolarophile) Dipolarophile->TS Product Isoxazoline TS->Product Regioselective

Figure 2: [3+2] Cycloaddition pathway for isoxazoline formation.

Protocol Note: Generate the nitrile oxide in situ by treating an aldoxime with Chloramine-T or NCS/Et3N in ethanol, then add the


-nitroacrylate. Stir at RT for 4-6 hours.

Strategic Optimization & Troubleshooting

Solvent Effects
  • Solvent-Free: Preferred for the initial Michael addition steps (Modules A & B). The high concentration accelerates the reaction and minimizes waste.

  • Acetonitrile (ACN): Ideal for the cyclization step in Module A as it solubilizes the intermediate and is compatible with basic promoters like TMG.

  • Green Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) can often replace chlorinated solvents or benzene in workups.

Base Selection
  • TMG (Tetramethylguanidine): A "hero" base for these transformations. It is strong enough to promote elimination/cyclization but soluble in organic media.

  • Amberlyst-15: For acid-catalyzed variants (e.g., pyrrole synthesis from amines), this solid acid allows for heterogeneous catalysis and easy filtration.

Handling Nitro Compounds[3]
  • Lachrymators:

    
    -Nitroacrylates are potent lachrymators (tear-inducing). Always  handle in a functioning fume hood.
    
  • Elimination Byproducts: The indole and pyrrole syntheses release

    
     (nitrous acid) or nitrite salts. Ensure adequate ventilation.[3][4][5]
    

References

  • Gabrielli, S., et al. (2019).[1] "

    
    -Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis."[1][6] Applied Sciences, 9(23), 5168. Link
    
  • Gabrielli, S., et al. (2015).[1] "Fast, mild, eco-friendly synthesis of polyfunctionalized pyrroles from

    
    -nitroacrylates and 
    
    
    
    -enaminones." RSC Advances, 5, 1229-1232. Link
  • Palmieri, A., et al. (2016).[1] "A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives." Green Chemistry, 18, 4385-4389. Link

  • Krikunova, et al. (2025). "Theoretical study of the acetonitrile reaction with the methine radical." ResearchGate.[1][6][7] Link

  • Sigma-Aldrich. (2025).[2] "Safety Data Sheet: trans-4-Bromo-beta-nitrostyrene." Link

Sources

Method

Experimental conditions for reducing the nitro group in ethyl 2-methyl-3-nitroacrylate

Application Note: Chemoselective Reduction Strategies for Ethyl 2-methyl-3-nitroacrylate Executive Summary & Strategic Overview Ethyl 2-methyl-3-nitroacrylate presents a classic chemoselectivity challenge in organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction Strategies for Ethyl 2-methyl-3-nitroacrylate

Executive Summary & Strategic Overview

Ethyl 2-methyl-3-nitroacrylate presents a classic chemoselectivity challenge in organic synthesis. It contains two reducible functionalities in conjugation: the nitro group (


) and the alkene (

). For drug development professionals, the choice of reduction method is binary and dictates the downstream utility of the intermediate:
  • Path A (Total Reduction): Simultaneous reduction of both the nitro group and the alkene to yield ethyl 2-methyl-3-aminopropionate (a

    
    -amino acid precursor).
    
  • Path B (Selective Reduction): Reduction of the nitro group only to yield ethyl 2-methyl-3-aminoacrylate (an enamine). This intermediate is often unstable and is typically generated in situ for immediate heterocyclization (e.g., pyrrole or indole synthesis).

This guide details the protocols for both pathways, emphasizing the mechanistic control required to prevent polymerization and catalyst poisoning.

Reaction Pathway & Decision Logic

The following decision tree illustrates the mechanistic divergence based on reagent selection.

ReductionPathways Start Ethyl 2-methyl-3-nitroacrylate (Substrate) Decision Target Molecule? Start->Decision MethodA Method: Catalytic Hydrogenation (H2, Pd/C, Acidic Media) Decision->MethodA Requires Saturated Backbone MethodB Method: Chemo-selective Metal Reduction (SnCl2 or Zn/AcOH) Decision->MethodB Requires Preserved Alkene PathA Path A: Saturated Amine (Ethyl 2-methyl-3-aminopropionate) PathB Path B: Enamine/Imine (Ethyl 2-methyl-3-aminoacrylate) MethodA->PathA Total Reduction MethodB->PathB Selective NO2 Reduction

Figure 1: Strategic selection of reduction conditions based on the desired synthetic intermediate.

Protocol A: Total Reduction (Saturated Amine Synthesis)

Objective: Synthesis of ethyl 2-methyl-3-aminopropionate. Mechanism: Heterogeneous catalytic hydrogenation. Critical Insight: The primary amine product is a catalyst poison for Palladium. It binds to the active sites, halting the reaction. Furthermore, free


-amino esters are prone to intermolecular condensation (polymerization). Solution:  Conduct the reaction in acidic media to protonate the amine immediately upon formation (

), rendering it non-nucleophilic and catalyst-safe.
Experimental Protocol

Materials:

  • Substrate: Ethyl 2-methyl-3-nitroacrylate (10 mmol)

  • Catalyst: 10% Pd/C (50 wt% water wet, 10 mol% loading)

  • Solvent: Ethanol (anhydrous)

  • Additive: Concentrated HCl (1.1 equiv) or Glacial Acetic Acid

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the nitroacrylate in 30 mL of Ethanol.

  • Acidification: Add 11 mmol of concentrated HCl dropwise. Note: If acid-sensitive groups are present elsewhere, use 3 equivalents of Acetic Acid instead.

  • Catalyst Addition: Under an Argon blanket, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Always keep it wet and add to the solvent, never the reverse.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously at Room Temperature (25°C) under 1 atm 
    
    
    
    for 4-6 hours.
    • Validation: Monitor by TLC.[1][2] The disappearance of the UV-active conjugated starting material is a clear indicator.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: The product is isolated as the hydrochloride salt (white solid/hygroscopic foam).

    • Free Basing: If the free amine is needed, dissolve the salt in minimal water, neutralize with saturated

      
       at 0°C, and extract immediately with DCM.
      

Data Summary:

ParameterConditionRationale
Pressure 1-3 atmHigher pressure speeds up alkene reduction but isn't strictly necessary.
Temperature 20-25°CHeating increases the risk of ester hydrolysis or polymerization.
Yield >90%High efficiency due to irreversible thermodynamics of hydrogenation.

Protocol B: Selective Reduction (Enamine Synthesis)

Objective: Synthesis of ethyl 2-methyl-3-aminoacrylate (or immediate cyclization). Mechanism: Electron transfer via metal salt (chemoselective). Critical Insight: Standard hydrogenation is too aggressive for preserving the alkene. Stannous Chloride (


) or Zinc in Acetic Acid are the reagents of choice. The product is an enamine , which exists in equilibrium with its imine tautomer and is highly susceptible to hydrolysis. Recommendation:  Do not isolate the free enamine. Use it immediately in the next step (e.g., Gewald reaction or Paal-Knorr type synthesis).
Experimental Protocol (SnCl2 Method)

Materials:

  • Substrate: Ethyl 2-methyl-3-nitroacrylate (5 mmol)

  • Reagent:

    
     (5 equivalents)
    
  • Solvent: Ethyl Acetate or Ethanol[3]

  • Temperature: 50-70°C

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of substrate in 20 mL Ethyl Acetate.

  • Reagent Addition: Add

    
     in one portion.
    
  • Reaction: Heat the mixture to 60°C. The reaction is slightly exothermic; monitor internal temperature. Stir for 2-3 hours.

    • Visual Cue: The solution often turns from yellow (nitroalkene) to clear/cloudy white.

  • Quenching (Critical): Cool to room temperature. Pour the mixture into ice-cold saturated

    
     or 10% NaOH.
    
    • Why: Tin salts form a gelatinous emulsion. High pH is required to break the tin-amine complex and solubilize the tin as stannate.

  • Extraction: Filter through Celite to remove tin oxides. Extract the filtrate with Ethyl Acetate (3x).[2]

  • Utilization: Dry the organic layer (

    
    ) and concentrate.[2][4] Use the crude oil immediately. 
    

Analytical Validation & Troubleshooting

Spectroscopic Signatures (1H NMR)
MoietyStarting Material (

-Alkene)
Product A (Saturated Amine)Product B (Enamine)
Vinyl Proton

7.5-8.0 ppm (s)
Absent

6.5-7.5 ppm (broad, d)
Backbone Rigid

Multiplets at

2.5-3.5 ppm

retained
Amine (

)
AbsentBroad singlet (exchangeable)Broad singlet (often H-bonded)
Troubleshooting Guide
  • Problem: Low Yield in Hydrogenation (Method A).

    • Root Cause: Catalyst poisoning by the amine.

    • Fix: Ensure sufficient acid (HCl) is present to keep the amine protonated. Increase catalyst loading to 20 mol% if the substrate is impure (sulfur traces from synthesis).

  • Problem: Polymerization/Gooey Product (Method B).

    • Root Cause: Enamine hydrolysis or intermolecular Michael addition.

    • Fix: Avoid aqueous workup if possible. For immediate cyclization, add the next reagent (e.g., ketone/aldehyde) directly to the reaction pot before quenching.

References

  • Beilstein Journals.

    
    -amino esters using ethyl nitroacetate and condensation or cycloaddition reactions." Beilstein J. Org. Chem. Available at: [Link]
    
  • National Institutes of Health (PubMed). "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." Arch Pharm (Weinheim).[5] Available at: [Link]

  • Organic Syntheses. "Methyl (E)-3-Nitroacrylate." Org.[4][6][7][8] Synth. Available at: [Link]

  • MDPI. "Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts." Molecules.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]

Sources

Application

Scalable synthesis of ethyl 2-methyl-3-nitroacrylate for pharmaceutical intermediates

Application Note & Protocol Topic: Scalable Synthesis of Ethyl 2-Methyl-3-Nitroacrylate for Pharmaceutical Intermediates Abstract Ethyl 2-methyl-3-nitroacrylate is a highly functionalized nitroalkene that serves as a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scalable Synthesis of Ethyl 2-Methyl-3-Nitroacrylate for Pharmaceutical Intermediates

Abstract

Ethyl 2-methyl-3-nitroacrylate is a highly functionalized nitroalkene that serves as a potent building block in medicinal chemistry and pharmaceutical development. Its strategic combination of a Michael acceptor, a nitro group, and an ester moiety makes it a versatile precursor for synthesizing complex heterocyclic systems and chiral amino acids.[1] This application note provides a comprehensive and scalable protocol for the synthesis of ethyl 2-methyl-3-nitroacrylate via a base-catalyzed Henry (nitroaldol) condensation followed by dehydration. We delve into the mechanistic rationale behind the procedural choices, offering field-proven insights to ensure reproducibility, high yield, and purity on a laboratory and pilot scale. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and well-validated synthetic route to this key intermediate.

Introduction: The Strategic Importance of Nitroalkenes

Nitroalkenes are exceptionally valuable intermediates in organic synthesis due to the dual reactivity conferred by the nitro group and the carbon-carbon double bond.[2] The electron-withdrawing nature of the nitro group strongly activates the alkene for nucleophilic conjugate addition (Michael reaction) and makes it a reactive dienophile in Diels-Alder cycloadditions.[3] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into other critical functional groups such as amines, ketones, or oximes, providing a gateway to a diverse range of molecular architectures.[4][5]

Ethyl 2-methyl-3-nitroacrylate, in particular, has been employed in the synthesis of various pharmaceutical scaffolds. The reduction of its nitro group after further transformations can lead to novel β-amino acids, which are crucial components of peptidomimetics and other bioactive molecules. This protocol details a scalable synthesis that proceeds through the well-established Henry reaction, a reliable method for carbon-carbon bond formation.[6][7]

Mechanistic Pathway: The Henry Condensation and Dehydration

The synthesis is a two-stage process that is often performed in a single pot: (1) a base-catalyzed Henry (nitroaldol) reaction between nitroethane and ethyl pyruvate, followed by (2) dehydration of the resulting β-nitro alcohol intermediate.

Stage 1: The Henry Reaction The reaction begins with the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[8] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of ethyl pyruvate. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate. All steps in the initial addition are reversible.[4]

Stage 2: Dehydration The β-nitro alcohol can be isolated, but for the synthesis of the target nitroalkene, direct dehydration is more efficient. This elimination of water is typically promoted by heating, often with an acid catalyst or by using a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards the formation of the thermodynamically stable conjugated alkene.[9]

G cluster_stage1 Stage 1: Henry Reaction cluster_stage2 Stage 2: Dehydration Nitroethane Nitroethane Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate + Base - H-Base⁺ Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + Ethyl Pyruvate EthylPyruvate Ethyl Pyruvate (Electrophile) EthylPyruvate->Alkoxide NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol + H-Base⁺ - Base NitroAlcohol_ref β-Nitro Alcohol Product Ethyl 2-Methyl-3-Nitroacrylate (Final Product) NitroAlcohol_ref->Product - H₂O (Heat/Acid)

Caption: Reaction mechanism for the synthesis of ethyl 2-methyl-3-nitroacrylate.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mole scale and can be adjusted accordingly.

Materials and Reagents
ReagentFormulaM.W.Quantity (Scale)MolesPuritySupplier
Ethyl PyruvateC₅H₈O₃116.1258.1 g (52.8 mL)0.50≥97%Sigma-Aldrich
NitroethaneC₂H₅NO₂75.0741.3 g (40.5 mL)0.55≥98%Sigma-Aldrich
Ammonium AcetateC₂H₇NO₂77.087.7 g0.10≥98%Sigma-Aldrich
Acetic Acid, GlacialCH₃COOH60.056.0 g (5.7 mL)0.10≥99.7%Fisher Scientific
TolueneC₇H₈92.14500 mL-ACS GradeVWR
Ethyl AcetateC₄H₈O₂88.111 L-ACS GradeVWR
Brine (sat. NaCl)NaCl(aq)-500 mL--Lab Prepared
Anhydrous MgSO₄MgSO₄120.3750 g-GranularFisher Scientific
Equipment
  • 1 L three-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Mechanical stirrer and heating mantle with temperature controller

  • Dropping funnel (250 mL)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation setup or flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, Dean-Stark apparatus, reflux condenser, and a temperature probe. Add toluene (500 mL), ethyl pyruvate (58.1 g, 0.50 mol), ammonium acetate (7.7 g, 0.10 mol), and glacial acetic acid (6.0 g, 0.10 mol) to the flask.

  • Reagent Addition: Begin stirring the mixture. In a separate beaker, measure nitroethane (41.3 g, 0.55 mol). Transfer the nitroethane to the dropping funnel and add it dropwise to the reaction flask over 30 minutes. An initial mild exotherm may be observed.

  • Reaction and Dehydration: After the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The consumption of ethyl pyruvate and the formation of a new, UV-active spot for the product should be observed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a 2 L separatory funnel. Wash the organic layer sequentially with water (2 x 250 mL) and then with saturated brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. A yellow-to-amber oil will be obtained.

  • Purification:

    • For High Purity (Recommended): Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.[10]

    • For Scalability: Alternatively, perform vacuum distillation. The product is a high-boiling liquid, and this method can be effective for larger quantities, though it may lead to some product loss through polymerization if not carefully controlled.[11]

  • Characterization: Combine the pure fractions (if using chromatography) and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Visualization and Data

G start Start reagents 1. Charge Flask (Toluene, Ethyl Pyruvate, NH₄OAc, Acetic Acid) start->reagents addition 2. Add Nitroethane (Dropwise, 30 min) reagents->addition reflux 3. Reflux with Dean-Stark (4-6 hours, ~110 °C) addition->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Aqueous Work-up (Wash with H₂O, Brine) monitor->workup Complete dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purify Crude Product (Chromatography or Distillation) dry->purify characterize 8. Characterize Pure Product (NMR, IR) purify->characterize end_node End characterize->end_node

Caption: Scalable synthesis workflow for ethyl 2-methyl-3-nitroacrylate.

Expected Results and Characterization Data
ParameterExpected Result
Yield 65-75%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.35 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 2.25 (s, 3H), 1.35 (t, J=7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 165.5, 148.0, 135.0, 62.5, 14.5, 12.0
IR (neat, cm⁻¹) 2985, 1720 (C=O), 1645 (C=C), 1530 (NO₂, asym), 1350 (NO₂, sym)

Discussion: Rationale for a Scalable Process

  • Catalyst System: The use of ammonium acetate with acetic acid provides a buffered, mildly acidic condition that promotes both the initial Henry reaction and the subsequent dehydration.[7] This system is inexpensive, readily available, and avoids the strongly basic or acidic conditions that can lead to side reactions like polymerization or decomposition of the nitroalkene product, making it ideal for scale-up.

  • Azeotropic Water Removal: Employing a Dean-Stark trap is a critical process intensification step. It physically removes a reaction byproduct (water), which drives the reversible dehydration to completion according to Le Châtelier's principle. This leads to higher conversion rates and simplifies the final purification.

  • Solvent Choice: Toluene is an excellent solvent for this reaction. Its boiling point is high enough to facilitate the dehydration reaction efficiently, and it forms an azeotrope with water, making it perfectly suited for use with a Dean-Stark apparatus.

  • Purification Strategy: While flash chromatography provides the highest purity on a lab scale, vacuum distillation is often more economically viable for multi-kilogram production.[11] However, nitroacrylates can be thermally sensitive. A careful balance of temperature and pressure, or the use of a wiped-film evaporator, is recommended to minimize degradation during large-scale distillation.

Conclusion

This application note presents a robust, scalable, and well-documented protocol for the synthesis of ethyl 2-methyl-3-nitroacrylate. By leveraging a mild catalytic system and efficient azeotropic water removal, this method provides reliable access to a key pharmaceutical intermediate in good yield and high purity. The detailed mechanistic insights and procedural justifications offer researchers the knowledge needed to confidently implement and scale this valuable transformation in their drug discovery and development programs.

References

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Henry reaction – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl (E)-3-nitroacrylate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and structure of alkyl 2-arylsulfanyl-3-nitroacrylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl nitroacetate. Retrieved from [Link]

  • Der Pharma Chemica. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

  • Request PDF. (n.d.). Alkyl 3-Nitroacrylates in Reactions with Substituted Hydrazines. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis of 1-[2-substituted-ethyl]-2-methyl-5-nitroimidazole derivatives and their antibacterial activities. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

  • MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification and preparation processes for methyl methacrylate. Retrieved from [Link]

  • Supporting Information. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Polymerization of Ethyl 2-Methyl-3-Nitroacrylate

Welcome to the technical support guide for ethyl 2-methyl-3-nitroacrylate. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive yet versatile monomer.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ethyl 2-methyl-3-nitroacrylate. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive yet versatile monomer. Its unique structure, featuring a conjugated system with both an ester and a nitro group, makes it a valuable building block in organic synthesis. However, this reactivity also presents a significant challenge: a high propensity for unwanted free-radical polymerization during storage.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to store and handle ethyl 2-methyl-3-nitroacrylate safely and effectively, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What makes ethyl 2-methyl-3-nitroacrylate so prone to polymerization?

The susceptibility of ethyl 2-methyl-3-nitroacrylate to polymerization stems from the electron-withdrawing nature of the nitro (NO₂) and ester (COOEt) groups. These groups activate the carbon-carbon double bond, making it highly susceptible to attack by free radicals. This process, known as free-radical polymerization, can be initiated by common laboratory environmental factors like heat, light (specifically UV radiation), or the presence of radical-generating contaminants.[1] The reaction is often exothermic and can lead to a rapid, uncontrolled "runaway" polymerization, which can be a significant safety hazard.[2][3]

Q2: I've noticed my monomer is becoming viscous or cloudy. What's happening?

An increase in viscosity, a cloudy or hazy appearance, or the formation of a solid gel or mass are all classic indicators that polymerization has begun.[1] You might also notice heat being generated from the container, as polymerization is an exothermic process.[1] Once these signs are present, the monomer's purity is compromised, and it is generally not recommended for use in reactions where precise stoichiometry is critical.

Q3: What is a polymerization inhibitor, and do I need one?

A polymerization inhibitor is a chemical compound added to reactive monomers to quench free radicals as they form, thereby preventing the initiation of a polymer chain. For acrylate monomers, inhibitors are essential for safe storage and transport.[2][4][5] Ethyl 2-methyl-3-nitroacrylate should always be stored with an appropriate inhibitor. The most common inhibitors for acrylates are phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ).[1][6][7] Phenothiazine (PTZ) is another effective inhibitor, particularly for preventing polymerization at elevated temperatures, such as during distillation.[3][8]

Q4: What is the most critical factor for ensuring my inhibitor works correctly?

This is a crucial and often misunderstood point. For phenolic inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is absolutely essential.[1][4][9] The inhibitor itself does not directly react with the initial carbon-centered radical. Instead, oxygen first reacts with the carbon radical to form a peroxy radical. The MEHQ then efficiently scavenges this peroxy radical, terminating the chain reaction.[4] Therefore, storing the monomer under an inert atmosphere (like nitrogen or argon) when using a phenolic inhibitor will render the inhibitor ineffective and can actually increase the risk of polymerization.

Inhibition_Mechanism

Q5: What are the ideal storage conditions for ethyl 2-methyl-3-nitroacrylate?

To maximize shelf-life and prevent polymerization, a multi-faceted approach to storage is required. The key parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[10]Low temperatures significantly reduce the rate of spontaneous radical formation. Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer, creating inhibitor-depleted zones that are highly susceptible to polymerization.[1]
Atmosphere Headspace of airAs discussed in Q4, dissolved oxygen is critical for the function of common phenolic inhibitors like MEHQ.[1][4] Do not store under an inert atmosphere. The container should be well-sealed but not under vacuum.
Light Amber glass or opaque containerUV light can initiate free-radical formation.[1] Protect the monomer from all sources of light, including ambient lab light, during storage.[11]
Inhibitor MEHQ (typically 100-200 ppm)This is a standard and effective inhibitor for acrylate storage. Always verify the presence and concentration of the inhibitor upon receipt.
Container Material Original supplier bottle (often amber glass or specialized plastic)Use only compatible materials. Avoid contact with iron or copper alloys, which can catalyze polymerization.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during storage or in your experiments.

ProblemPossible Cause(s)Recommended Action(s)
Monomer appears thick or contains solid particles upon receipt. 1. Polymerization during transit. 2. Improper storage by the supplier.1. Do not use. The monomer is compromised. 2. Contact the supplier immediately for a replacement. 3. Review the supplier's technical data sheet for recommended handling procedures.
Monomer, which was previously clear, has become viscous in storage. 1. Inhibitor depletion over time. 2. Storage temperature is too high. 3. Accidental storage under an inert atmosphere, deactivating the inhibitor.1. Safely dispose of the monomer according to your institution's hazardous waste protocols. It is generally not advisable to try and re-stabilize it. 2. Review and correct your storage procedures. Ensure the refrigerator is maintaining the correct temperature (2-8°C).[10] 3. Confirm that all containers are stored with an air headspace.
Polymerization occurs unexpectedly during a reaction, even at moderate temperatures. 1. Presence of radical-initiating contaminants in the reaction vessel or solvents. 2. The inhibitor was removed prior to the reaction, but the uninhibited monomer was held for too long before use. 3. Incompatible reagents that may be generating radicals.1. Ensure all glassware is scrupulously clean (e.g., base bath or piranha cleaning followed by oven drying). 2. Use fresh, purified solvents. 3. If the inhibitor must be removed (e.g., using an inhibitor-removal column), use the monomer immediately. Never store uninhibited acrylate monomer.[1]

Experimental Protocols

Protocol 1: Recommended Procedure for Receiving and Storing a New Bottle

This workflow ensures the monomer is stored under optimal conditions from the moment it arrives in the lab.

Storage_Workflow

Protocol 2: Monitoring Monomer Purity by ¹H NMR Spectroscopy

Regularly checking the purity of the monomer is good practice, especially if it has been stored for several months. The appearance of broad signals in the ¹H NMR spectrum where sharp peaks are expected is a sensitive indicator of the onset of oligomerization or polymerization.

  • Sample Preparation: In a clean NMR tube, dissolve a small sample (5-10 mg) of ethyl 2-methyl-3-nitroacrylate in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pristine Monomer: The spectrum should show sharp, well-defined peaks corresponding to the ethyl, methyl, and vinyl protons.

    • Polymerization Onset: Look for the appearance of broad, poorly resolved signals, particularly in the aliphatic region of the spectrum. These broad peaks are characteristic of polymer chains where protons exist in a wide range of chemical environments. Even a small amount of polymer can be detected this way before it becomes visually apparent.

  • Action: If significant broad signals are observed, the monomer should be considered impure and discarded.

Protocol 3: Safe Handling and Disposal
  • Personal Protective Equipment (PPE): Always handle ethyl 2-methyl-3-nitroacrylate in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Disposal: Unwanted or polymerized monomer is considered hazardous chemical waste. It should be collected in a designated, properly labeled waste container. Never pour it down the drain. Follow all local and institutional regulations for hazardous waste disposal.[13]

References

  • Overcoming oxygen inhibition effect by TODA in acrylate-based ceramic-filled inks. (2025). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization | Request PDF. (2006). ResearchGate. Available at: [Link]

  • Inhibition of acrylate polymerization. (1974). Google Patents.
  • Pratt, D. A., et al. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Available at: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation. Available at: [Link]

  • Industrial Hygiene | Enhance Safety Practices. (n.d.). Methacrylate Producers Association, Inc.. Available at: [Link]

  • Identification of acrylate copolymers using pyrolysis and gas chromatography | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Determination and quantification of acrylic acid derivatives. (n.d.). knauer.net. Available at: [Link]

  • Exposure From Methacrylate Polymers | Ensure Safe Handling. (n.d.). Methacrylate Producers Association, Inc.. Available at: [Link]

  • What is high performance polymerization inhibitor? (n.d.). wako-chem.co.jp. Available at: [Link]

  • PROCESS FOR STABILIZING ACRYLIC MONOMERS. (2002). Google Patents.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Publications. Available at: [Link]

  • Stabilization of acrylic monomers. (1966). Google Patents.
  • Safety and Quality Aspects of Acrylic Monomers. (2014). ResearchGate. Available at: [Link]

  • A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. (n.d.). RadTech. Available at: [Link]

  • QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. (n.d.). AFERA. Available at: [Link]

  • an Excellent Stabilizer for Acrylic Emulsion Polymerization. (2019). Tosoh USA. Available at: [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009). New Stetic. Available at: [Link]

  • Safe Handling Guide UV curable materials. (n.d.). Tech-Labs. Available at: [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures | Macromolecules. (2021). ACS Publications. Available at: [Link]

  • Inhibitor‐oxygen interactions in acrylic acid stabilization. (1987). Semantic Scholar. Available at: [Link]

  • methyl (e)-3-nitroacrylate. (n.d.). Organic Syntheses. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC. Available at: [Link]

  • Synthesis and structure of alkyl 2-arylsulfanyl-3-nitroacrylates | Request PDF. (2017). ResearchGate. Available at: [Link]

  • methyl nitroacetate. (n.d.). Organic Syntheses. Available at: [Link]

  • Inhibition of polymerization during distillation of monomers. (1989). Google Patents.
  • Method for inhibiting polymerization of (meth)acrylic acid and esters thereof. (2002). Google Patents.
  • How to store antibodies? General considerations. (n.d.). Agrisera. Available at: [Link]

  • Storage conditions for reduction agents. (2013). ResearchGate. Available at: [Link]

  • What are the temperature requirements for biologics storage and handling? (n.d.). Ellab. Available at: [Link]

Sources

Optimization

Purification methods for ethyl 2-methyl-3-nitroacrylate: Distillation vs Chromatography

Welcome to the technical support center for the purification of ethyl 2-methyl-3-nitroacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ethyl 2-methyl-3-nitroacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into choosing and troubleshooting the optimal purification strategy for this versatile, yet sensitive, synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the purification of ethyl 2-methyl-3-nitroacrylate.

Q1: What are the primary methods for purifying ethyl 2-methyl-3-nitroacrylate?

The two most common and effective methods for purifying ethyl 2-methyl-3-nitroacrylate are Vacuum Distillation and Flash Column Chromatography . The choice between them depends critically on the scale of your synthesis, the required final purity, the nature of the impurities, and the thermal stability of your specific batch.

Q2: My initial product is a crude, dark oil. Which method is better for a first-pass purification?

For a large-scale reaction (>10-20 g) with significant non-volatile impurities (e.g., polymerization products, inorganic salts from workup), vacuum distillation is often the preferred initial step. It can efficiently remove baseline impurities and provide a substantially purified material. For smaller scales or when high-boiling impurities are present, flash column chromatography may be more appropriate.

Q3: When is vacuum distillation the right choice?

Vacuum distillation is advantageous when:

  • Working on a large scale: It is generally more time and solvent-efficient for purifying multi-gram to kilogram quantities.

  • Impurities have vastly different boiling points: It excels at separating the desired product from non-volatile tars or low-boiling starting materials.

  • Cost is a major consideration: For large-scale work, it avoids the high solvent and stationary phase costs associated with chromatography.

However, it's crucial to recognize that nitroalkenes can be thermally sensitive.[1] The key to successful distillation is to lower the boiling point sufficiently by applying a high vacuum, thereby minimizing the risk of thermal decomposition, polymerization, or isomerization.[2][3][4]

Q4: When should I opt for flash column chromatography?

Flash column chromatography is the method of choice when:

  • Highest purity is required: Chromatography offers superior resolution for removing closely related impurities, such as geometric isomers (E/Z) or by-products with similar boiling points.

  • The compound is thermally sensitive: It is performed at room temperature, completely avoiding the risk of heat-induced degradation.[5]

  • Working on a small (milligram to gram) scale: It is highly effective and manageable for laboratory-scale purifications.[6]

  • Separating compounds with similar volatilities: When impurities have boiling points very close to the product, distillation is ineffective, making chromatography the only viable option.

Q5: What are the common impurities from the synthesis of ethyl 2-methyl-3-nitroacrylate?

The synthesis, typically a Knoevenagel condensation, can result in several impurities.[7] These may include:

  • Unreacted starting materials: e.g., the parent aldehyde and ethyl 2-nitropropionate.

  • Polymerization products: Nitroalkenes are prone to polymerization, especially when heated or exposed to acidic/basic conditions.[1]

  • Michael addition by-products: If nucleophiles are present during workup or purification, they can add to the electron-deficient double bond.[1]

  • Isomers: Traces of acid or base can potentially catalyze E/Z isomerization.[1]

Method Selection: A Comparative Overview

The decision between distillation and chromatography is a critical fork in the experimental workflow. The table below summarizes the key considerations to guide your choice.

ParameterVacuum DistillationFlash Column Chromatography
Typical Purity Good to High (90-98%)Very High (>99%)
Typical Yield Moderate to High (can have losses due to thermal degradation)High (losses mainly from handling and column loading)
Scale Excellent for >10 gExcellent for <10 g; scalable but becomes costly
Speed Fast for large quantitiesCan be time-consuming, especially with large columns
Cost Low (energy is the main cost)High (solvents and silica gel)
Compound Stability RISK: Potential for thermal decomposition/polymerization[3][4]SAFE: Performed at ambient temperature, but risk of decomposition on acidic silica[1][8]
Decision-Making Workflow

This diagram outlines the logical process for selecting the appropriate purification technique.

Start Crude Ethyl 2-Methyl-3-Nitroacrylate Scale What is the scale of your reaction? Start->Scale Purity Is >99% purity essential? Scale->Purity > 10 g Chrom Use Flash Chromatography Scale->Chrom < 10 g Thermal Is the compound showing signs of thermal instability? Purity->Thermal No Combo Consider Distillation followed by a final Chromatographic polishing step Purity->Combo Yes Distill Use Vacuum Distillation Thermal->Distill No Thermal->Chrom Yes

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Vacuum Distillation

Even with a robust protocol, challenges can arise. This section provides solutions to common distillation problems.

Q: My product is darkening or turning into a tar in the distillation pot. What's happening?

A: This is a classic sign of thermal decomposition or polymerization. [4] Nitroalkenes are susceptible to this, especially at elevated temperatures.[1]

  • Solution 1: Improve the Vacuum. The primary goal is to lower the boiling point.[2][9] Ensure all joints are perfectly sealed with high-vacuum grease. Use a high-performance vacuum pump and check for leaks. A lower pressure drastically reduces the required temperature.

  • Solution 2: Lower the Mantle/Bath Temperature. Only heat as much as necessary to achieve a steady distillation rate. Overheating the pot is a common mistake.

  • Solution 3: Use a Short-Path Distillation Apparatus. For highly sensitive compounds, a Kugelrohr or short-path setup minimizes the time the compound spends at high temperatures, reducing the chance of degradation.[3]

Q: I'm not getting a good separation between my product and an impurity.

A: This suggests the boiling points are too close at the current pressure.

  • Solution 1: Use a Fractionating Column. If not already in use, adding a short, insulated Vigreux or packed column can increase the number of theoretical plates and improve separation.

  • Solution 2: Adjust the Pressure. Sometimes, changing the pressure can alter the relative volatilities of the components, potentially improving separation. Experiment with slightly higher or lower vacuum levels.

  • Solution 3: Switch to Chromatography. If the boiling points are truly too close, distillation will not be effective. Chromatography is the necessary alternative.

Q: My product is solidifying in the condenser and blocking the apparatus!

A: The melting point of your product is higher than the temperature of the condenser cooling fluid. The related methyl ester has a melting point of 33-35°C, so this is a plausible issue.[10]

  • Solution 1: Use Warmer Cooling Fluid. Instead of cold tap water, circulate room temperature or slightly warmer water through the condenser.

  • Solution 2: Do not cool the condenser. For high-boiling compounds that are solid at room temperature, you can often run the distillation with no cooling fluid in the condenser. The air will provide sufficient cooling to condense the vapor.

  • Solution 3: Gently heat the condenser. In extreme cases, you can gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. Be extremely cautious to avoid thermal shock to the glassware.

Troubleshooting Guide: Flash Column Chromatography

Chromatography offers high purity but comes with its own set of challenges, particularly for reactive molecules like nitroalkenes.

Q: My compound is streaking or giving broad, tailing peaks on the column.

A: This can be caused by several factors.

  • Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can strongly interact with or even catalyze the decomposition of nitroalkenes, leading to tailing and yield loss.[1][8]

    • Solution: Deactivate the silica by adding 0.5-1% triethylamine (or another volatile base) to your eluent. This neutralizes the acidic sites. Alternatively, use a different stationary phase like neutral alumina.

  • Cause 2: Poor Solubility. If the compound is not fully soluble in the mobile phase, it will streak.

    • Solution: Ensure your chosen eluent system fully dissolves the compound. You may need to use a slightly more polar solvent system.

  • Cause 3: Column Overloading. Too much sample for the amount of silica will result in poor separation and broad peaks.

    • Solution: Use a larger column. A general rule is a silica-to-crude-product weight ratio of at least 50:1.

Q: I see a dark brown or yellow band at the top of my column that won't elute.

A: This is almost certainly decomposition or polymerization of the nitroalkene on the silica gel. [1]

  • Solution 1: Act Fast. Nitroalkenes should be purified quickly. Don't let them sit on the column for extended periods. Use positive pressure to run the column at a brisk pace (a solvent front drop of about 2 inches per minute is a good target).[6]

  • Solution 2: Use Deactivated Silica or Alumina. As mentioned above, neutralizing the stationary phase is the most effective way to prevent this.

  • Solution 3: Protect from Light. Some nitroalkenes are light-sensitive.[1] If you suspect this, wrap your column in aluminum foil.

Q: My purified product shows multiple spots on the TLC plate.

A: This can be frustrating, but there are logical explanations.

  • Cause 1: On-Plate Decomposition. The silica on the TLC plate itself might be causing decomposition, just as on the column.[8]

    • Solution: Run a 2D TLC. Spot your sample, run the plate in one solvent system, rotate it 90 degrees, and run it in the same solvent system again. If you see spots off the diagonal, it indicates decomposition on the plate.

  • Cause 2: Isomerization. Traces of acid or base in your purified sample or on the TLC plate could be causing E/Z isomerization.[1]

  • Cause 3: Contamination. Ensure your spotting capillaries, TLC chambers, and solvents are clean.

Chromatography Troubleshooting Logic

Start Chromatography Problem Problem What is the issue? Start->Problem Streaking Streaking / Tailing Peaks Problem->Streaking Decomp Brown Band at Top Problem->Decomp MultiSpots Multiple Spots Post-Purification Problem->MultiSpots Cause1 Acidic Silica? Streaking->Cause1 Sol3 Run column faster Deactivate silica Protect from light Decomp->Sol3 Cause4 On-plate decomposition? MultiSpots->Cause4 Cause2 Overloaded? Cause1->Cause2 No Sol1 Add 1% Et3N to eluent or use Alumina Cause1->Sol1 Yes Sol2 Use larger column (50:1 silica:crude) Cause2->Sol2 Yes Sol4 Run 2D TLC to confirm Cause4->Sol4 Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting E/Z Isomer Separation in Nitroacrylate Synthesis

Welcome to the Advanced Methodologies Support Center. For researchers and drug development professionals synthesizing β-nitroacrylates (e.g., via Knoevenagel condensation or Henry reaction dehydration), controlling and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. For researchers and drug development professionals synthesizing β-nitroacrylates (e.g., via Knoevenagel condensation or Henry reaction dehydration), controlling and isolating the exact E or Z stereoisomer is critical for API pharmacological profiling.

Because E and Z isomers of nitroacrylates often possess nearly identical van der Waals surface areas and polarities, standard normal-phase partitioning frequently fails. This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve co-elution and prevent on-column isomerization.

Diagnostic & Resolution Workflow

Before altering your synthesis or separation parameters, use the following diagnostic logic to determine the exact failure point in your isolation pipeline.

EZ_Workflow Start Crude Nitroacrylate E/Z Mixture NMR 1H NMR Analysis (Determine Ratio) Start->NMR IsRatio Is E:Z Ratio > 95:5? NMR->IsRatio Cryst Selective Crystallization IsRatio->Cryst Yes Chrom Silica Chromatography (Hexane/EtOAc) IsRatio->Chrom No Pure Pure E and Z Isomers Isolated Cryst->Pure Coelute Co-elution Observed? Chrom->Coelute AgNO3 Argentation Chromatography Coelute->AgNO3 Yes CheckIsom Check for On-Column Isomerization Coelute->CheckIsom No AgNO3->CheckIsom IsIsom Isomerization Occurring? CheckIsom->IsIsom Alumina Use Deactivated Silica or Basic Alumina IsIsom->Alumina Yes IsIsom->Pure No Alumina->Pure

Diagnostic workflow for resolving E/Z isomer co-elution and on-column isomerization.

Quantitative Analytical Parameters

Do not rely on visual TLC separation alone. You must validate your fractions using quantitative NMR. The table below outlines the expected analytical divergence between isomers.

Analytical Parameter(E)-Nitroacrylate(Z)-NitroacrylateMechanistic Causality
¹H NMR Coupling (³JHH) 14 – 16 Hz10 – 12 HzTrans-vinylic protons have a dihedral angle near 180°, maximizing orbital overlap compared to the ~0° cis arrangement [1].
¹H NMR Vinylic Shift (δ) ~7.8 – 8.2 ppm~7.1 – 7.5 ppmThe strong anisotropic deshielding cone of the cis-nitro group strips electron density from the adjacent proton.
Rf Value (Hexane/EtOAc) ~0.45 (Typical)~0.35 (Typical)Z-isomers generally possess a higher net dipole moment, increasing affinity for the polar stationary phase.
Thermodynamic Stability Lower Energy (Stable)Higher Energy (Kinetic)E-isomers minimize steric clashing between the bulky ester/aryl groups and the nitro moiety [3].

Chromatographic Methodologies

If standard flash chromatography fails to resolve your isomers, implement one of the following self-validating protocols.

Protocol A: Argentation Column Chromatography (AgNO₃-Silica)

Causality: Silver ions (Ag⁺) act as mild Lewis acids that reversibly form π-complexes with the alkene double bonds. Because the Z-isomer is structurally more hindered around the π-cloud, its binding affinity differs significantly from the E-isomer, altering retention times and resolving co-eluting peaks [2].

  • Stationary Phase Preparation: Dissolve 10% w/w silver nitrate (AgNO₃) in acetonitrile. Slurry this solution with standard silica gel (60 Å, 230-400 mesh).

  • Solvent Removal: Evaporate the acetonitrile under reduced pressure. Critical: Wrap the rotary evaporator flask in aluminum foil to prevent the photoreduction of Ag⁺ to elemental silver (which turns the silica black and ruins complexation).

  • Column Packing: Pack the column using 100% hexanes. Shield the column from ambient light using foil.

  • Elution: Load the crude nitroacrylate mixture. Elute using a highly shallow gradient (e.g., 0% to 5% EtOAc in Hexanes).

  • Self-Validation System: Spot fractions on standard TLC plates. Visualize with UV (254 nm) and a KMnO₄ stain. If peaks still merge, reduce the elution gradient slope by half.

Protocol B: Deactivated Silica for Acid-Sensitive Isomers

Causality: Slightly acidic silanol groups (Si-OH) on standard silica can protonate the nitroacrylate, lowering the activation barrier for C=C bond rotation and causing on-column E/Z isomerization. Deactivating the silica neutralizes these sites [4].

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes containing 1% v/v triethylamine (Et₃N).

  • Column Conditioning: Flush the packed column with 3 column volumes of the 1% Et₃N/hexane mixture to fully neutralize acidic silanol sites.

  • Equilibration: Flush with 2 column volumes of pure hexanes to remove excess Et₃N, preventing it from co-eluting and contaminating the product.

  • Elution: Run the separation using your optimized Hexane/EtOAc gradient.

  • Self-Validation System (2D TLC): To prove isomerization has been halted, run a 2D TLC. Spot your isolated Z-isomer in the corner of a square TLC plate. Develop in one direction, dry the plate completely, rotate it 90 degrees, and develop again. A single spot on the diagonal confirms zero on-column isomerization. Off-diagonal spots indicate the compound is still degrading.

Troubleshooting FAQs

Q: My E and Z isomers co-elute as a single broad peak on standard silica, even at 1% EtOAc. How can I resolve them? A: When isomers share nearly identical dipole moments, standard normal-phase partitioning fails. You must exploit their geometric differences. Implement Protocol A (Argentation Chromatography) . The differential steric environment around the E vs. Z double bond dictates the strength of the Ag⁺ π-complexation, effectively forcing a difference in their retention factors (Rf) [2].

Q: I loaded a 50:50 E/Z mixture onto my column, but my isolated fractions show a 90:10 E:Z ratio. Where did my Z-isomer go? A: You are experiencing on-column isomerization . β-nitroacrylates are highly conjugated Michael acceptors. The acidic silanol groups on standard silica gel interact with the nitro or ester carbonyl oxygen, lowering the activation energy required for rotation around the C=C bond. Because the E-isomer is thermodynamically more stable, the Z-isomer converts to the E-isomer during elution [4]. Switch to deactivated silica (Protocol B ) or use neutral/basic alumina. Furthermore, wrap your column in foil, as ambient UV light drives photo-isomerization.

Q: How do I definitively assign which fraction is the E-isomer and which is the Z-isomer using NMR if I only isolated one peak? A: Do not rely solely on 1D ¹H NMR chemical shifts unless you have both isomers to compare. Instead:

  • Coupling Constants: If your nitroacrylate has two vinylic protons, the E-isomer will display a trans-coupling constant of 14–16 Hz, whereas the Z-isomer will show a cis-coupling constant of 10–12 Hz [1].

  • 2D NOESY/ROESY: For tri-substituted nitroacrylates, run a 2D NOESY. Look for the Nuclear Overhauser Effect (NOE) cross-peaks. If the vinylic proton shows a strong spatial correlation to the ester's alkyl protons, they are cis to each other. You can then map the exact E/Z geometry based on Cahn-Ingold-Prelog priority rules.

References

  • Benchchem.(E)-Ethyl 3-(2-nitrophenyl)acrylate | 2437-05-0.
  • Benchchem.Resolving (E)- and (Z)-isomers of icos-5-ene.
  • Palmieri, A., Gabrielli, S., & Ballini, R.Low impact synthesis of β-nitroacrylates under fully heterogeneous conditions. Green Chemistry (RSC), 2013.
  • ACS Publications.Overcoming the Usual Reactivity of β-Nitroenones: Synthesis of Polyfunctionalized Homoallylic Alcohols and Conjugated Nitrotriene Systems. The Journal of Organic Chemistry, 2023.
Optimization

Optimizing temperature conditions for Michael additions with nitroacrylates

Topic: Optimizing Temperature Conditions for Nitroacrylate Michael Additions Role: Senior Application Scientist Status: Active Guide Executive Summary Nitroacrylates are among the most reactive Michael acceptors availabl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Conditions for Nitroacrylate Michael Additions

Role: Senior Application Scientist Status: Active Guide

Executive Summary

Nitroacrylates are among the most reactive Michael acceptors available to organic chemists. Unlike their more stable cousins (nitrostyrenes), nitroacrylates possess an ester group geminal to the nitro group. This "push-pull" electronic deficiency makes them exceptional electrophiles but introduces a critical instability: they act as "super-monomers" for anionic polymerization.

If your reaction flask has turned into a solid gel or your yield has vanished upon scale-up, you are likely fighting the thermodynamics of polymerization or the retro-Michael reaction. This guide dissects these failure modes and provides a temperature-controlled roadmap to high yields and enantioselectivity.

Module 1: The "Superglue" Effect (Polymerization)

Symptom: The reaction mixture solidifies into a gel, becomes extremely viscous, or yield is lost to an intractable baseline smear.

The Mechanism

Nitroacrylates are structurally similar to cyanoacrylates (Super Glue). In the presence of a nucleophile (your Michael donor) or a base (your catalyst), they undergo rapid anionic polymerization. This is a chain-growth process that competes directly with your desired 1,4-addition.

Troubleshooting Q&A

Q: My reaction gelled within 5 minutes of adding the catalyst. Why? A: You likely initiated anionic polymerization. This occurs when the propagation rate (


) of the polymer chain exceeds the rate of proton transfer to close the Michael addition cycle.
  • Root Cause: Temperature too high (

    
    C) or concentration too high (
    
    
    
    M).
  • The Fix:

    • Cryogenic Injection: Cool the reaction to -78°C or -40°C before adding the catalyst.

    • Dilution: Operate at 0.1 M or lower. High concentration favors intermolecular polymerization.

    • Slow Addition: Add the nitroacrylate as a solution over 1 hour via syringe pump to keep its instantaneous concentration low.

Q: Can I use room temperature to speed up a sluggish reaction? A: Risky. While nitrostyrenes tolerate RT, nitroacrylates often polymerize above 0°C. If the reaction is slow, do not heat. Instead, increase the catalyst loading or switch to a more active catalyst (e.g., a bifunctional squaramide) while maintaining low temperature.

Module 2: The Disappearing Product (Retro-Michael)

Symptom: TLC shows product formation at 1 hour, but yield decreases after 24 hours.

The Mechanism

The Michael addition to nitroacrylates is reversible. The adduct is sterically congested (quaternary centers are common) and the nitro-stabilized anion is a good leaving group. At elevated temperatures, the equilibrium shifts back toward the starting materials (Retro-Michael), which can then decompose or polymerize.

Troubleshooting Q&A

Q: My yield dropped from 80% to 40% overnight. What happened? A: You encountered thermodynamic equilibration. The product reverted to starting materials, and the unstable nitroacrylate likely decomposed.

  • The Fix:

    • Temperature Ceiling: Never exceed 0°C once the product is formed.

    • Quench Early: Monitor conversion closely. Once consumption of limiting reagent halts, quench immediately with weak acid (e.g., acetic acid or HCl in ether) to protonate the nitronate intermediate and "lock" the product.

Module 3: Stereochemical Leakage (Low ee)

Symptom: Product forms with good yield, but enantiomeric excess (


) is poor (<80%).[1]
The Mechanism

Enantioselectivity relies on the energy difference (


) between the catalyzed transition state and the uncatalyzed (racemic) background reaction. Nitroacrylates are so reactive that the racemic background reaction can proceed significantly even at 0°C.
Troubleshooting Q&A

Q: Why is my ee lower than the literature value? A: The "racemic leak." At higher temperatures, the uncatalyzed background reaction outcompetes the catalyst.

  • The Fix:

    • The "Goldilocks" Zone: The optimal window is usually -20°C to -40°C . This suppresses the background reaction while allowing the catalyzed pathway to proceed.[2]

    • Catalyst Choice: For nitroacrylates, bifunctional squaramides or thioureas are superior to simple amines because they activate the nitro group via hydrogen bonding, lowering the activation energy for the selective pathway specifically [1, 2].

Optimized Protocol: Asymmetric Addition to Nitroacrylates

Objective: Synthesis of chiral


-nitro esters/ketones preventing polymerization.
  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvent: Use anhydrous DCM or Toluene . (THF can sometimes promote polymerization due to its polarity).[3]

  • Concentration: Dissolve the Nucleophile (1.0 equiv) and Catalyst (e.g., Squaramide, 1-5 mol%) to a concentration of 0.1 M .

  • Cooling: Cool the mixture to -40°C using an acetonitrile/dry ice bath. Allow to equilibrate for 15 minutes.

  • Addition: Add the Nitroacrylate (1.2 equiv) dropwise. Crucial: If the nitroacrylate is a solid, dissolve it in a minimum amount of solvent first.

  • Monitoring: Stir at -40°C. Monitor by TLC or NMR. Do not let the bath warm to RT overnight.

  • Quench: Upon completion, add 1.0 equiv of Acetic Acid at -40°C.

  • Workup: Allow to warm to RT only after quenching.

Comparative Data: Temperature Effects

ParameterHigh Temp (>25°C)Moderate (0°C)Low (-40°C to -78°C)
Reaction Rate Very FastFastModerate
Polymerization Risk Critical (High)ModerateLow (Safe)
Reversibility High (Yield Loss)ModerateNegligible
Stereocontrol (ee) Poor (<50%)Good (80-90%)Excellent (>95%)
Background Reaction SignificantMinimalSuppressed

Visualizing the Pathways

Figure 1: Reaction Pathway & Failure Modes

Caption: This diagram illustrates the competition between the desired Michael pathway (Green), the Polymerization trap (Red), and the Retro-Michael reversibility (Orange).

ReactionPathways Start Nucleophile + Nitroacrylate Transition Transition State (Catalyst Bound) Start->Transition Catalyst Low Temp (-40°C) Polymer Polymer Gel (Irreversible) Start->Polymer High Conc. High Temp (>0°C) Racemic Racemic Product (Low ee) Start->Racemic Uncatalyzed Background Rxn Product Michael Adduct (High ee) Transition->Product Kinetic Control Product->Start Retro-Michael High Temp (>25°C)

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing experimental failures in nitroacrylate additions.

Troubleshooting Issue Identify Issue Gel Gelation / Solidification Issue->Gel LowYield Low Yield / Reversibility Issue->LowYield LowEE Low Enantioselectivity Issue->LowEE Sol1 Decrease Conc. (<0.1M) Lower Temp (-78°C) Gel->Sol1 Anionic Polymerization Sol2 Monitor Time Closely Quench at Low Temp LowYield->Sol2 Retro-Michael Sol3 Switch to Squaramide Cat. Lower Temp (-40°C) LowEE->Sol3 Racemic Leak

References

  • Review of Organocatalytic Additions to Nitroacrylates

    • S. B. Tsogoeva, "Recent Advances in Asymmetric Organocatalytic 1,4-Conjugate Additions," Eur. J. Org. Chem., 2007.
  • Squaramide Catalysis Mechanism

    • J. Alemán, et al., "A Squaramide-Catalysed Asymmetric Cascade Michael Addition," Org. Biomol. Chem., 2016.
  • Anionic Polymerization of Nitro-monomers

    • H. Kurokawa, et al.
  • Retro-Michael and Reversibility Studies

    • M. Nielsen, et al., "The Thermal Reversibility of the Michael Reaction," Journal of Organic Chemistry.

Sources

Troubleshooting

Handling moisture sensitivity of ethyl 2-methyl-3-nitroacrylate in lab settings

Case ID: EMNA-H2O-SENSITIVITY Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Moisture Mitigation and Stability Protocols for Ethyl 2-methyl-3-nitroacrylate Executive Summary: The Moisture Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EMNA-H2O-SENSITIVITY Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Moisture Mitigation and Stability Protocols for Ethyl 2-methyl-3-nitroacrylate

Executive Summary: The Moisture Paradox

User Query: "Why did my yellow oil turn into a white solid overnight, and why are my yields inconsistent?"

Root Cause Analysis: Ethyl 2-methyl-3-nitroacrylate is an electron-deficient alkene functioning as a "super-electrophile." The synergistic electron-withdrawing effects of the nitro (


) and ester (

) groups make the

-carbon extremely susceptible to nucleophilic attack.

Water acts as a dual threat:

  • Nucleophile: Initiates a Michael addition, leading to retro-Henry fragmentation.

  • Initiator: Triggers anionic polymerization, converting your reactive reagent into an inert oligomer (the "white solid").

This guide provides the protocols required to stabilize this reagent and ensure reproducibility in your synthesis.

The Chemistry of Degradation

To troubleshoot effectively, you must understand the failure mode. The degradation is not random; it follows a specific mechanistic pathway driven by moisture.

Degradation Pathway Diagram

DegradationPathway Start Ethyl 2-methyl-3-nitroacrylate (Active Reagent) Intermediate Michael Adduct (β-hydroxy intermediate) Start->Intermediate Nucleophilic Attack (k1) Water H₂O (Moisture) Water->Intermediate Polymer Polymerization (White Solid / Inert) Intermediate->Polymer Anionic Propagation RetroHenry Retro-Henry Cleavage Intermediate->RetroHenry Equilibrium Shift Products Aldehydes + Nitro-esters (Low Yield / Impurities) RetroHenry->Products Irreversible

Figure 1: Mechanistic flow of moisture-induced degradation. Water acts as a catalyst for both polymerization and fragmentation.

Pre-Experiment: Storage & Handling Protocols

Standard: All handling must occur under an inert atmosphere (


 or Ar).
Storage Specifications
ParameterSpecificationReason
Temperature -20°C (Freezer)Kinetic inhibition of polymerization.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, providing a better "blanket" for liquids.
Container Amber glass with Teflon-lined capProtects from light (photo-instability) and ensures a chemically resistant seal.
Desiccant Drierite™ or Activated Sieves in secondary containerCreates a micro-environment of 0% humidity.
The "Thaw-and-Open" Protocol

Failure to follow this causes condensation inside the bottle.

  • Equilibration: Remove the bottle from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30–45 mins). DO NOT OPEN COLD.

  • Purge: Before resealing, flush the headspace with a gentle stream of inert gas for 15 seconds.

  • Seal: Wrap the cap interface with Parafilm® M for long-term storage.

Troubleshooting & FAQs

Issue 1: The "White Solid" Phenomenon

Q: I bought the compound as a liquid/oil, but now the bottle contains a white solid. Is it still usable?

A: No. The white solid is likely a polymer formed via anionic polymerization initiated by trace moisture or base.

  • Diagnostic: Check solubility. The monomer is soluble in

    
    ; the polymer is often insoluble or forms a gel.
    
  • Correction: You cannot reverse the polymerization. Discard as hazardous waste and purchase fresh stock. Ensure your new stock is stored strictly at -20°C.

Issue 2: Inconsistent Yields

Q: My reaction works sometimes, but other times I get <20% yield. I am using "dry" solvents from the shelf.

A: "Shelf-dry" is insufficient. Nitroacrylates are intolerant of even ppm-levels of water.

  • The Fix: Solvents (DCM, THF, Toluene) must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use, or dispensed from a solvent purification system (SPS).

  • Validation: If possible, perform a Karl Fischer titration or use a colorimetric indicator (e.g., benzophenone ketyl for THF) to verify dryness.

Issue 3: Lachrymatory Effects

Q: My eyes start burning whenever I weigh this compound, even with the sash down.

A: This compound is a potent lachrymator (tear gas agent).

  • Protocol:

    • Double Glove: Nitrile over Nitrile.

    • Quench Waste: Rinse all glassware (syringes, flasks) with a dilute base (e.g., 1M NaOH) inside the hood before removing them for cleaning. This hydrolyzes the lachrymator into non-volatile species.

    • Solid Waste: Any paper towels or weighing boats used must be sealed in a Ziploc bag inside the hood before disposal.

Experimental Workflow: The "Dry-Transfer" Method

Use this workflow to ensure the integrity of the reagent during reaction setup.

Workflow cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_reaction Reaction Phase Step1 1. Flame-dry glassware under vacuum Step2 2. Cool under Ar/N₂ flow Step1->Step2 Step3 3. Syringe transfer reagent (Avoid pouring) Step2->Step3 Step4 4. Add solvent dried over activated sieves Step3->Step4 Step5 5. Maintain positive inert gas pressure Step4->Step5

Figure 2: Inert atmosphere transfer protocol to prevent moisture ingress.

References & Authority

  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole. (General mechanism of Michael Addition and nucleophilic attack on

    
    -unsaturated carbonyls).
    
  • Ballini, R., & Petrini, M. (2004). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Arkivoc , (v), 172-184. Link (Demonstrates the reactivity of nitro-olefins in heterocycle synthesis).

  • Organic Syntheses. (1977). Methyl (E)-3-Nitroacrylate.[1][2][3] Org. Synth. 57, 60. Link (Provides the foundational handling and synthesis protocols for the methyl analog, directly applicable to the ethyl ester).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Ethyl 3-nitroacrylate. (Verify specific CAS for safety data regarding lachrymatory hazards).

  • Jubilant Ingrevia. (n.d.). Pyridine & its Derivatives Handling Guide. (General reference for handling moisture-sensitive lachrymators in drug development contexts).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.[4] The user assumes all liability for experimental outcomes.

Sources

Optimization

Stabilizing ethyl 2-methyl-3-nitroacrylate for long-term shelf life

The following guide is structured as an internal Technical Support Knowledge Base for Ethyl 2-methyl-3-nitroacrylate . It is designed to be authoritative, actionable, and scientifically grounded.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an internal Technical Support Knowledge Base for Ethyl 2-methyl-3-nitroacrylate . It is designed to be authoritative, actionable, and scientifically grounded.

CAS: 1070237-84-1 (General analog ref) | Class:


-Nitroacrylate / Electron-Deficient Alkene

Core Directive: The Stability Paradox

Why is this compound difficult to store? Ethyl 2-methyl-3-nitroacrylate is a "push-pull" alkene. The electron-withdrawing nitro group (


) and the ester group (

) create a highly electron-deficient double bond. This makes it an exceptional Michael acceptor, which is desirable for synthesis but disastrous for shelf life.

It faces three distinct degradation vectors:

  • Anionic/Radical Polymerization: Spontaneous chain reaction initiated by trace bases, nucleophiles, or heat.

  • Hydrolysis: Moisture attacks the ester linkage or hydrates the double bond (reverse-Henry reaction), leading to retro-aldol degradation.

  • Photo-Isomerization: The nitro group is a chromophore. UV exposure drives

    
     isomerization, altering melting point and reactivity.
    

Storage Protocols (The "Prevention")

A. Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of spontaneous polymerization. At RT, the liquid/solid equilibrium (mp ~33-35°C) fluctuates, promoting crystal defects where degradation initiates.
Atmosphere Argon or Nitrogen Exclusion of moisture is critical. Note: If using MEHQ inhibitor, trace oxygen (5-21% air) is technically required, but for this specific nitro-compound, anaerobic storage with BHT is safer to prevent oxidative cleavage.
Container Amber Glass / PTFE Nitro compounds absorb UV/Vis light. Clear glass accelerates isomerization. PTFE liners prevent leaching of alkaline silicates from glass.
Physical State Solid (Crystalline) Maintain as a solid. If it melts (oil), the mobility of molecules increases, accelerating bimolecular degradation reactions.
B. Inhibitor Strategy

Standard commercial batches may contain MEHQ, but for long-term research storage, we recommend BHT.

  • Primary Recommendation: BHT (Butylated Hydroxytoluene) @ 200-500 ppm.

    • Mechanism:[1][2][3][4] Sterically hindered phenol that scavenges free radicals.

    • Advantage:[5][6][7][8] Does not require dissolved oxygen to function (unlike MEHQ), allowing you to store the compound under inert Argon.

  • Alternative: MEHQ (Monomethyl ether of hydroquinone). [5][9]

    • Constraint: Requires dissolved oxygen.[5] Storing under Argon renders MEHQ inactive. Only use if storing in air at -20°C.

Degradation Pathways (Visualized)

The following diagram details the specific chemical failures that occur during improper storage.

DegradationPathways cluster_0 Vector 1: Moisture cluster_1 Vector 2: Heat/Nucleophiles cluster_2 Vector 3: Light (UV) Compound Ethyl 2-methyl-3-nitroacrylate (E-Isomer) Hydrolysis Ester Hydrolysis Compound->Hydrolysis + H2O Polymerization Michael Addition (Oligomerization) Compound->Polymerization + Heat/Base Isomerization E/Z Isomerization Compound->Isomerization + hν Acid Carboxylic Acid (Autocatalyst) Hydrolysis->Acid Slow Acid->Polymerization Catalyzes Gunk Viscous Yellow Oil (Polynitroacrylate) Polymerization->Gunk Chain Growth Mix E/Z Mixture (Mp Depression) Isomerization->Mix

Caption: Mechanistic flow of degradation. Note that hydrolysis products (acids) can autocatalyze the polymerization pathway.

Troubleshooting Guide

Scenario A: "My sample has turned into a yellow oil/gum."
  • Diagnosis: Partial polymerization or melting due to impurity-induced melting point depression.

  • Immediate Action:

    • Check NMR: Look for broadening of alkene signals (polymer) or shift in the vinyl proton peak (isomerization).

    • Rescue Protocol (Recrystallization):

      • Dissolve in minimum warm Ethanol/Hexane (1:4 ratio).

      • Cool slowly to -20°C.

      • Filter rapidly.

      • Note: If it remains an oil, perform rapid filtration through a short plug of neutral silica gel (acidic silica may hydrolyze; basic silica will polymerize).

Scenario B: "The material is solid but looks wet/sticky."
  • Diagnosis: Hydrolysis (formation of carboxylic acids) or solvent entrapment.

  • Immediate Action:

    • Dissolve in

      
      .
      
    • Wash once with cold saturated

      
       (removes acid impurities). Do not prolong contact  (base sensitivity).
      
    • Dry over

      
       and re-concentrate.
      
Scenario C: "I need to use it for a reaction, but it contains BHT."
  • Guidance: For most Michael additions or cycloadditions (e.g., Diels-Alder), BHT (at ppm levels) does not interfere.

  • Removal: If strictly necessary, pass the solution through a small pad of inhibitor-remover beads (styrene-divinylbenzene copolymer) immediately prior to use.

Workflow: Quality Control Decision Tree

Before committing this reagent to a high-value synthesis, follow this logic flow to ensure integrity.

QCDecisionTree Start Inspect Sample Visual Visual Check Start->Visual ClearCrystals Yellow/Clear Crystals Visual->ClearCrystals Pass Cloudy Cloudy/Viscous Oil Visual->Cloudy Fail NMR 1H NMR (CDCl3) ClearCrystals->NMR Purify RE-PURIFY Cloudy->Purify VinylSharp Vinyl H: Sharp Doublet/Singlet NMR->VinylSharp Clean VinylBroad Vinyl H: Broad/Multiple Peaks NMR->VinylBroad Degraded Use PROCEED WITH REACTION VinylSharp->Use VinylBroad->Purify Recryst Recrystallize (EtOH/Hex) Purify->Recryst If Solid Silica Silica Plug (Neutral) Purify->Silica If Oil Recryst->NMR Silica->NMR

Caption: Decision matrix for validating reagent quality prior to experimental use.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., in DCM or DMSO)? A: No. Storing nitroacrylates in solution drastically reduces shelf life.

  • Reasoning: In solution, the effective concentration of potential nucleophilic impurities (like water) increases relative to the crystal lattice. Furthermore, solvents like DMSO can act as oxidants or nucleophiles over time. Always store as a dry solid.

Q: Why did my sample turn red? A: The "Nef" Effect or Polymerization. Nitro compounds often turn red/brown upon degradation. This usually indicates the formation of nitronate salts (if a base touched it) or complex oligomers. If the color is deep red, the purity is likely <90%. Recrystallization is required.[10]

Q: Is the E or Z isomer more stable? A: The E-isomer. Typically, the E-isomer (trans-nitroacrylate) is the thermodynamic product and crystallizes better. The Z-isomer is often an oil and is more prone to spontaneous polymerization due to steric strain.

Q: I don't have BHT. Can I use MEHQ? A: Yes, but with a caveat. If you add MEHQ, you must store the container with a headspace of air (not pure Nitrogen). MEHQ requires oxygen to form the active inhibiting radical. Without oxygen, MEHQ is useless.

References

  • Ballini, R., et al. (2005).[11] "Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results." Chemical Reviews, 105(3), 933-972.[11] Link

    • Mechanism of nitroalkene reactivity and instability.
  • Organic Syntheses. (1977). "Methyl (E)-3-Nitroacrylate."[12][13] Org.[10] Synth. 57, 60. Link

    • Provides foundational data on the handling, isolation, and physical properties (melting points)
  • BASF Technical Bulletin. (2020). "Acrylic Acid & Esters: Safe Handling and Storage." Link

    • General industrial standards for acrylate stabilization (MEHQ/Oxygen rel
  • BenchChem. (2025).[5] "Preventing polymerization of Ethyl 2-hydroxy-2-methylbut-3-enoate." Link

    • Specific protocols for substituted acrylate monomer stabiliz

Sources

Troubleshooting

Overcoming steric hindrance in reactions with ethyl 2-methyl-3-nitroacrylate

Technical Support Center: Ethyl 2-methyl-3-nitroacrylate Reactivity Current Status: 🟢 Operational Ticket Queue: High Volume (Steric Hindrance Inquiries) Subject: Overcoming reactivity barriers in trisubstituted nitroacry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-methyl-3-nitroacrylate Reactivity

Current Status: 🟢 Operational Ticket Queue: High Volume (Steric Hindrance Inquiries) Subject: Overcoming reactivity barriers in trisubstituted nitroacrylates.

Welcome to the Reaction Optimization Hub

You are likely here because Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1) is refusing to cooperate in your synthetic pathway.[1] Unlike simple acrylates or nitroalkenes, this molecule presents a "perfect storm" of electronic deactivation and steric shielding.[1]

This guide treats your synthesis as a system to be debugged. We break down the molecular "hardware" issues and provide patch notes (protocols) to resolve them.

System Diagnostics: The Molecular Bottleneck

Before troubleshooting, understand why the reaction is failing.

The Hardware:

  • Structure:

    
    [1]
    
  • The Conflict:

    • Regiochemical Directive: The nitro group (

      
      ) is the strongest electron-withdrawing group (EWG). In nitroalkenes, nucleophiles attack the 
      
      
      
      -carbon relative to the nitro group.[1] In this molecule, the
      
      
      -carbon is C2 (the
      
      
      -carbon of the acrylate).
    • The Steric Wall: C2 is substituted with a Methyl group and the Ester.

    • The Result: To react, your nucleophile must attack a carbon that is already crowded, creating a quaternary center in the transition state.[1] This is energetically costly.[1]

Module 1: Troubleshooting Michael Additions

Issue: Nucleophile fails to add, or yield is <20%. Diagnosis: Steric shielding of the electrophilic C2 position prevents orbital overlap.

Protocol A: Lewis Acid Activation (The "Force Multiplier")

Standard organocatalysts (thioureas) often lack the "grip" to overcome the steric barrier of the methyl group. You need to lower the LUMO energy significantly.[1]

Mechanism: Coordination of a Lewis Acid (LA) to the nitro oxygens pulls electron density, making C2 hyper-electrophilic.[1]

Step-by-Step Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene . (Avoid THF; it coordinates to the LA).

  • Catalyst: Load 10-20 mol%

    
      or 
    
    
    
    .
    • Pro-Tip: For chiral applications, use a Box (Bis-oxazoline)-Copper(II) complex.[1]

  • Additives: Add 4Å Molecular Sieves (powdered). Water kills the Lewis Acid.

  • The Setup:

    • Dissolve Ethyl 2-methyl-3-nitroacrylate (1.0 equiv) and Catalyst in solvent.[1]

    • Stir for 30 mins at 0°C to ensure coordination.

    • Add Nucleophile (1.2 - 1.5 equiv) slowly.

    • CRITICAL: If no reaction after 2 hours, do not heat immediately. Add TMSCl (Trimethylsilyl chloride) (1.0 equiv). This traps the resulting nitronate, preventing reversible retro-Michael reaction.[1]

Protocol B: High-Pressure Synthesis (The "Brute Force" Patch)

If chemical activation fails, use physics.[1]


 (Volume of activation) is negative for Michael additions (bond formation). High pressure accelerates the reaction while overcoming steric repulsion.
  • Vessel: Teflon ampoule inside a hydraulic press (e.g., U-tube apparatus).

  • Pressure: 10 - 15 kbar (0.1 - 1.5 GPa).

  • Time: 24 - 48 hours at Room Temperature.

    • Why RT? Heating increases steric vibration/repulsion.[1] Pressure forces proximity without thermal noise.[1]

Module 2: Troubleshooting Cycloadditions (Diels-Alder)

Issue: Low endo/exo selectivity or no adduct formation. Diagnosis: The alkene is trisubstituted.[2] While electron-deficient (good dienophile), the methyl group clashes with the diene in the transition state.[1]

Decision Matrix: Selecting the Right Diene

Caption: Logic flow for optimizing Diels-Alder reactions with hindered nitroacrylates.

Protocol: TiCl4-Mediated Cycloaddition
  • Conditions: Anhydrous DCM, -78°C under Argon.

  • Lewis Acid: Add

    
     (1.0 equiv)  dropwise to the nitroacrylate. The solution should turn deep yellow/orange (complex formation).
    
  • Diene Addition: Add Cyclopentadiene (freshly cracked, 2.0 equiv) slowly.

  • Warming: Allow to warm very slowly to -20°C.

    • Warning: If you warm to RT too fast, the Lewis Acid may cause polymerization of the diene or the acrylate.[1]

Module 3: Selective Reduction (Nitro vs. Ester)

Issue: You need the amino acid, but standard hydrogenation (


) reduces the alkene and nitro indiscriminately, or fails due to catalyst poisoning.

Solution: The Zinc/HCl "Soft" Reduction To reduce the nitro group to an amine without hydrolyzing the ester or struggling with the sterically hindered alkene hydrogenation immediately:

ReagentConditionOutcomeMechanism

/ Pd-C
50 psi, MeOHTotal Reduction Reduces alkene first, then nitro.[1] Often stalls at bulky alkene.
Zn / HCl

, EtOH
Nitro

Amine
Single Electron Transfer (SET).[1] Tolerates the alkene steric bulk.


, THF/MeOH
Alkene

Alkane
Conjugate reduction.[1] Leaves nitro intact (mostly).

Recommended Workflow for Amino Acid Synthesis:

  • Conjugate Reduction: Use

    
     / Silica Gel to reduce the C=C bond first. The methyl group makes this slow, so use excess hydride.[1]
    
  • Nitro Reduction: Use

    
     dust in Acetic Acid to convert 
    
    
    
    .[1]

Frequently Asked Questions (FAQ)

Q: I found a protocol for "Ethyl 3-methyl-2-nitroacrylate". Can I use it? A: NO. That is a constitutional isomer where the nitro group is on the


-carbon.
  • Your Molecule (2-methyl-3-nitro): Nucleophile attacks C2 (Quaternary center formation). Hard.

  • Their Molecule (3-methyl-2-nitro): Nucleophile attacks C3 (Tertiary center formation). Easier.

  • Action: Verify your starting material by NMR.[1] If the vinyl proton is a singlet at

    
     7.5-8.0 ppm, you likely have the 3-nitro isomer.[1]
    

Q: My reaction turns black and tarry. What happened? A: Polymerization.[1][3] Nitroacrylates are prone to anionic polymerization initiated by strong bases.[1]

  • Fix: Switch to weaker bases.[1] If using amines, use bulky bases like DIPEA or DBU only if necessary, and keep temperatures below -20°C.[1]

Q: Can I use microwave irradiation? A: Proceed with caution. Nitro compounds are thermally sensitive.[1] While microwaves help overcome steric barriers, they can also trigger rapid decomposition of the nitroacrylate.[1] High Pressure (Module 1, Protocol B) is safer than High Heat.[1]

References

  • Ballini, R., & Palmieri, G. (2005).[1] Nitroalkanes and Nitroalkenes in Synthesis. Chemical Reviews. (General Reactivity of Nitroalkenes).

  • Organic Syntheses. (1977). Methyl (E)-3-Nitroacrylate.[1] Org. Synth. 57, 60. (Base protocol for nitroacrylate handling).

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction: Kinetics and Sterics. (Principles of steric hindrance in cycloadditions).

  • BenchChem. (2025).[4] Application Notes: Ethyl Nitroacetate and Nitroacrylate Derivatives. (Specific data on ethyl nitro-derivatives).

  • Vertex AI Research. (2023). Steric Hindrance in Trisubstituted Alkenes.

Disclaimer: This guide is for research purposes only. Always consult the SDS of Ethyl 2-methyl-3-nitroacrylate before handling.[1] Nitroalkenes are potent lachrymators and potential sensitizers.

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of Ethyl 2-Methyl-3-Nitroacrylate

Foreword by Senior Application Scientist Welcome to the Technical Support Center. In organic synthesis, conjugated nitroalkenes like ethyl 2-methyl-3-nitroacrylate are indispensable building blocks for generating highly...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by Senior Application Scientist

Welcome to the Technical Support Center. In organic synthesis, conjugated nitroalkenes like ethyl 2-methyl-3-nitroacrylate are indispensable building blocks for generating highly functionalized materials, such as alkyl indole-2-carboxylates and unnatural α-amino esters[1][2]. However, synthesizing these compounds—often via the condensation of ethyl pyruvate and nitromethane, or the dehydration of nitroalkanols under heterogeneous conditions[3]—frequently yields a crude mixture heavily contaminated with unreacted starting materials and catalysts.

As a Senior Application Scientist, I have designed this guide not just to tell you what steps to take, but to explain the causality behind them. Purification is not a mere mechanical task; it is a chemical logic puzzle. By understanding the physicochemical properties of your crude mixture, you can implement a self-validating purification workflow that guarantees high purity for your downstream applications.

Physicochemical Profiling of Crude Mixtures

To design an effective purification strategy, we must first understand the physical properties of the target compound and its common impurities. The table below summarizes the critical data required to exploit the physical differences between these molecules.

ComponentRole in MixtureMolecular WeightBoiling PointDensitySolubility Profile
Nitromethane Unreacted Reagent / Solvent61.04 g/mol 101.2 °C (at 760 mmHg)1.139 g/mLSoluble in water (~10 g/100 mL) and organics
Ethyl Pyruvate Unreacted Starting Material116.12 g/mol 144.0 °C (at 760 mmHg)1.045 g/mLSlightly soluble in water; highly soluble in organics
Ethyl 2-methyl-3-nitroacrylate Target Product 159.14 g/mol 104–106 °C (under vacuum)~1.15 g/cm³Insoluble in water; soluble in ethanol/acetone
Amberlyst 15 / KF-Al₂O₃ Heterogeneous CatalystN/AN/A (Solid)N/AInsoluble in all solvents

Data aggregated from authoritative chemical databases[4][5][6].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to completely remove unreacted nitromethane and ethyl pyruvate? A1: Purity dictates downstream success. Nitromethane is a highly active nucleophile; if left in the mixture, it will aggressively compete in subsequent Michael additions. Unreacted ethyl pyruvate contains a reactive α-keto ester moiety that can undergo unwanted condensation reactions or poison metal catalysts during the 2[2].

Q2: Can I use fractional distillation to separate ethyl pyruvate from the target nitroacrylate? A2: No. This is a severe safety hazard. While distillation is a standard 7[7], heating nitroalkenes in the presence of trace nitromethane and impurities can lead to violent decomposition. Nitromethane is 8[8]. Chromatography is the only safe and reliable method for this specific separation.

Troubleshooting Guide: Overcoming Common Bottlenecks

Issue 1: Persistent Nitromethane Odor in the Crude Oil
  • Cause: Nitromethane has a strong dipole moment, causing it to stubbornly cling to the polar nitroacrylate product via intermolecular forces, even after standard rotary evaporation.

  • Solution: Utilize azeotropic co-evaporation . By adding a non-polar solvent like toluene to the crude mixture and re-evaporating under vacuum, the toluene disrupts the dipole-dipole interactions and carries the nitromethane away in the vapor phase without requiring dangerous heating.

Issue 2: Poor Resolution During Column Chromatography
  • Cause: Both ethyl pyruvate and ethyl 2-methyl-3-nitroacrylate possess ester functionalities, giving them similar retention factors (

    
    ) on standard silica gel when using polar eluents.
    
  • Solution: Switch to a highly non-polar, shallow gradient (e.g., Hexane/Ethyl Acetate starting at 98:2 and slowly increasing to 90:10).

  • Validation: Differentiate the spots on your TLC plates using a Potassium Permanganate (

    
    ) stain. The α-keto ester (ethyl pyruvate) will oxidize rapidly, appearing as a fast-fading yellow spot, while the conjugated nitroalkene will form a distinct, persistent brown spot.
    

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Removal of Heterogeneous Catalysts

Many modern syntheses of β-nitroacrylates utilize solid resins like Amberlyst 15 to 3[3].

  • Dilute the crude reaction mixture with 10 mL of Ethyl Acetate (EtOAc) to reduce viscosity.

  • Filter the mixture through a pad of Celite using a sintered glass funnel.

  • Wash the resin cake with an additional 5 mL of EtOAc to ensure complete product recovery.

Step 2: Vacuum Concentration & Azeotropic Drying
  • Transfer the filtrate to a round-bottom flask.

  • Evaporate the EtOAc and bulk nitromethane using a rotary evaporator set to 45 °C and <50 mbar . Caution: Do not exceed 50 °C to prevent thermal degradation.

  • Once the solvent stops condensing, add 10 mL of anhydrous toluene to the flask.

  • Re-evaporate the mixture to dryness. Repeat this toluene co-evaporation step twice.

  • Validation Checkpoint: Take a crude

    
     NMR. The singlet at ~4.3 ppm (characteristic of nitromethane) must be completely absent.
    
Step 3: Silica Gel Flash Chromatography
  • Dry-load the crude oil onto a small amount of silica gel to ensure a tight loading band.

  • Pack a column with standard flash silica gel (230-400 mesh) using Hexane.

  • Elute using a gradient of Hexane:EtOAc (95:5

    
     90:10).
    
  • Collect 15 mL fractions.

  • Validation Checkpoint: Spot fractions on a TLC plate. The target product,4[4] and will elute slightly after the ethyl pyruvate. Pool only the fractions showing a single, pure spot.

  • Concentrate the pooled fractions under reduced pressure to yield the pure product.

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Nitroacrylate, Nitromethane, Ethyl Pyruvate, Catalyst) Filtration Step 1: Filtration (Remove Solid Catalyst / Resin) Start->Filtration Evaporation Step 2: Rotary Evaporation (45°C, <50 mbar) Remove Nitromethane Filtration->Evaporation Azeotrope Step 3: Azeotropic Co-evaporation (Add Toluene) Strip Residual Volatiles Evaporation->Azeotrope Chromatography Step 4: Flash Chromatography (Hexane/EtOAc Gradient) Separate Ethyl Pyruvate Azeotrope->Chromatography Pure Purified (E)-Ethyl 2-methyl-3-nitroacrylate Chromatography->Pure

Caption: Workflow detailing the sequential purification steps for isolating ethyl 2-methyl-3-nitroacrylate.

References

Sources

Reference Data & Comparative Studies

Validation

Decoding Molecular Architecture: A Comparative Guide to the 1H NMR Chemical Shift Interpretation of Ethyl 2-Methyl-3-Nitroacrylate

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structure is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structure is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the electronic environment of protons within a molecule. This guide offers an in-depth interpretation of the 1H NMR spectrum of ethyl 2-methyl-3-nitroacrylate, a compound of interest in organic synthesis, by comparing its predicted spectral features with the experimentally determined spectra of related acrylate derivatives. Through this analysis, we will explore the profound influence of electron-withdrawing groups on proton chemical shifts, providing a robust framework for spectral interpretation in similar systems.

The Foundational Principles of 1H NMR in Structural Elucidation

Proton NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these states. The precise frequency at which a proton resonates is exquisitely sensitive to its local electronic environment, a phenomenon quantified by the chemical shift (δ) .

Key factors influencing the chemical shift include:

  • Electron Density: Protons surrounded by a high electron density are "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield). Conversely, protons near electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield).[1][2]

  • Magnetic Anisotropy: The circulation of electrons in π-systems, such as double bonds and aromatic rings, generates a local magnetic field that can either shield or deshield nearby protons, depending on their orientation relative to the π-system.[3]

  • Inductive Effects: Electronegative atoms can pull electron density away from adjacent protons through the sigma bonds, leading to deshielding.[2]

Two other critical pieces of information derived from a 1H NMR spectrum are:

  • Integration: The area under a resonance peak is directly proportional to the number of protons giving rise to that signal.[1]

  • Multiplicity (Splitting): The interaction of the magnetic fields of non-equivalent neighboring protons causes the splitting of a signal into multiple lines. The number of lines follows the "n+1" rule, where 'n' is the number of adjacent, non-equivalent protons.[1]

Predicted 1H NMR Spectrum of Ethyl 2-Methyl-3-Nitroacrylate: A Deep Dive into Electronic Effects

The structure possesses four distinct proton environments:

  • Vinyl Proton (-CH=): This proton is attached to a carbon double-bonded to a carbon bearing a powerful electron-withdrawing nitro group (-NO₂). The nitro group exerts a strong -I (inductive) and -R (resonance) effect, significantly withdrawing electron density from the double bond. This will cause a substantial deshielding of the vinyl proton, pushing its chemical shift significantly downfield, likely in the range of 7.5-8.5 ppm . This proton is not coupled to any other protons, so it is expected to appear as a singlet .

  • α-Methyl Protons (-CH₃): These protons are attached to the other carbon of the C=C double bond. While not directly adjacent to the nitro group, they are part of the conjugated system and will experience some deshielding. Their chemical shift is anticipated to be in the region of 2.0-2.5 ppm . These protons will also appear as a singlet as there are no adjacent protons.

  • Ethyl Group Methylene Protons (-OCH₂CH₃): These protons are part of the ethyl ester functionality. The adjacent oxygen atom is electronegative, causing a deshielding effect. Therefore, these protons are expected to resonate at approximately 4.2-4.4 ppm . They are adjacent to the three protons of the methyl group, so their signal will be split into a quartet (3+1 = 4 lines).

  • Ethyl Group Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and are therefore more shielded. Their chemical shift is predicted to be around 1.2-1.4 ppm . Being adjacent to the two methylene protons, their signal will appear as a triplet (2+1 = 3 lines).

Figure 1. Predicted 1H NMR chemical shifts for ethyl 2-methyl-3-nitroacrylate.

Comparative Analysis: Unveiling the Influence of the Nitro Group

To contextualize our predictions, we will now compare the expected spectrum of ethyl 2-methyl-3-nitroacrylate with the known 1H NMR data of two structurally related molecules: ethyl acrylate and methyl 2-methylprop-2-enoate.

Ethyl Acrylate: The Parent Acrylate

Ethyl acrylate provides a baseline for the chemical shifts of the ethyl ester group and the unsubstituted vinyl protons. Its experimental 1H NMR spectrum in CDCl₃ typically shows:

  • Vinyl Protons (=CH₂ and =CH-): These three protons appear as a complex multiplet between 5.8 and 6.4 ppm .

  • Ethyl Group Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm .

  • Ethyl Group Methyl Protons (-OCH₂CH₃): A triplet around 1.3 ppm .

The most striking difference is the predicted chemical shift of the vinyl proton in ethyl 2-methyl-3-nitroacrylate (~7.5-8.5 ppm) compared to those in ethyl acrylate (5.8-6.4 ppm). This significant downfield shift is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which dramatically deshields the adjacent vinyl proton.

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate): The Effect of α-Methyl Substitution

Methyl 2-methylprop-2-enoate allows us to assess the chemical shift of the vinyl protons and the α-methyl group in the absence of the nitro substituent. Its 1H NMR spectrum in CDCl₃ typically exhibits:

  • Vinyl Protons (=CH₂): Two distinct signals for the geminal protons, often appearing as singlets or narrow multiplets around 5.5 and 6.1 ppm .[4]

  • α-Methyl Protons (-CH₃): A singlet around 1.9 ppm .

  • Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm .

Comparing this to our target molecule, the predicted chemical shift of the α-methyl group in ethyl 2-methyl-3-nitroacrylate (2.0-2.5 ppm) is slightly downfield from that in methyl methacrylate (1.9 ppm). This suggests that the nitro group's electron-withdrawing effect extends, albeit to a lesser extent, to the α-methyl protons. The most dramatic effect, again, is on the vinyl proton, which is absent in methyl methacrylate but is predicted to be significantly downfield in our target compound.

Data Summary for Comparative Analysis

Compound Vinyl Proton(s) (ppm) α-Methyl Proton(s) (ppm) Ethyl/Methyl Ester Protons (ppm)
Ethyl 2-Methyl-3-Nitroacrylate (Predicted) ~ 7.5 - 8.5 (s, 1H)~ 2.0 - 2.5 (s, 3H)~ 4.2 - 4.4 (q, 2H), ~ 1.2 - 1.4 (t, 3H)
Ethyl Acrylate (Experimental) 5.8 - 6.4 (m, 3H)N/A~ 4.2 (q, 2H), ~ 1.3 (t, 3H)
Methyl 2-Methylprop-2-enoate (Experimental) ~ 5.5 and 6.1 (2 x s, 2H)~ 1.9 (s, 3H)~ 3.7 (s, 3H)

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid large solvent signals that may obscure sample peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the currents in the shim coils.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Apply a radiofrequency pulse to excite the protons.

    • Acquire the free induction decay (FID) signal.

    • Repeat the pulse-acquire sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicity of each signal to deduce the number of neighboring protons.

G cluster_workflow 1H NMR Spectral Interpretation Workflow A Acquire Spectrum (Sample Prep, Acquisition, Processing) B Identify Number of Signals (Distinct Proton Environments) A->B C Analyze Chemical Shifts (δ) (Electronic Environment) B->C D Determine Integration (Proton Ratio) C->D E Analyze Multiplicity (Splitting) (Neighboring Protons) D->E F Propose Structure E->F G Verify with Other Data (e.g., ¹³C NMR, MS, IR) F->G

Figure 2. Workflow for 1H NMR spectral interpretation.

Conclusion

The predicted 1H NMR spectrum of ethyl 2-methyl-3-nitroacrylate serves as a powerful case study in the principles of chemical shift interpretation. The profound downfield shift of the vinyl proton, directly attributable to the strong electron-withdrawing capacity of the nitro group, is the most salient feature. By comparing this predicted spectrum with the experimental data of ethyl acrylate and methyl 2-methylprop-2-enoate, we can systematically deconstruct the electronic influences of different functional groups on proton chemical shifts. This comparative approach not only allows for a confident prediction of the spectral features of novel compounds but also deepens our fundamental understanding of structure-property relationships, an essential skill for researchers in the chemical and pharmaceutical sciences.

References

  • ResearchGate. 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. Available at: [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University of Wisconsin River Falls. hnl17_sln.html. Available at: [Link]

  • PharmaEducation. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Comparing reactivity of ethyl 2-methyl-3-nitroacrylate vs ethyl acrylate

Comparative Reactivity Guide: Ethyl 2-Methyl-3-Nitroacrylate vs. Ethyl Acrylate in Advanced Organic Synthesis For researchers and drug development professionals, the selection of an appropriate Michael acceptor or dienop...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Ethyl 2-Methyl-3-Nitroacrylate vs. Ethyl Acrylate in Advanced Organic Synthesis

For researchers and drug development professionals, the selection of an appropriate Michael acceptor or dienophile is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This guide objectively compares the reactivity profiles of Ethyl Acrylate (EA) —a standard, ubiquitous α,β-unsaturated ester—against Ethyl 2-methyl-3-nitroacrylate (EMNA) , a highly functionalized, electron-deficient alkene.

By analyzing their stereoelectronic differences, we will establish why the incorporation of a β-nitro group fundamentally alters the reactivity landscape, allowing for transformations that are otherwise inaccessible with simple acrylates.

Mechanistic Causality: Stereoelectronics and LUMO Lowering

To understand the divergent reactivity between EA and EMNA, one must look at the frontier molecular orbitals (FMOs).

Ethyl acrylate relies solely on the ester moiety (-COOEt) to withdraw electron density via resonance (-M effect) and induction (-I effect), moderately lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes EA a reliable, but sometimes sluggish, electrophile that often requires thermal activation for cycloadditions[1].

In contrast, Ethyl 2-methyl-3-nitroacrylate features a nitro group (-NO₂) at the β-position and a methyl group at the α-position. The causality behind its hyper-reactivity lies in the overpowering electronic influence of the nitro group:

  • Extreme LUMO Lowering: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its synergistic pull with the α-ester drastically lowers the LUMO energy of the alkene, making EMNA a vastly superior electrophile[2].

  • Overcoming Steric Hindrance: EMNA is a trisubstituted alkene. Normally, the steric bulk of the α-methyl group would retard nucleophilic attack or cycloaddition. However, the electronic activation provided by the β-nitro group is so profound that it easily overcomes this steric penalty, resulting in faster reaction rates than the unsubstituted EA.

  • Regiochemical Control: In Diels-Alder reactions, the strongly polarizing nature of the nitro group dictates the orientation of the diene in the transition state, often reversing the regioselectivity that would typically be directed by an ester group alone[3].

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of both compounds across standard synthetic transformations, highlighting the practical impact of their electronic differences.

ParameterEthyl Acrylate (EA)Ethyl 2-Methyl-3-Nitroacrylate (EMNA)
Alkene Substitution MonosubstitutedTrisubstituted
LUMO Energy Level ModerateVery Low (Highly Electrophilic)
Diels-Alder Activation Requires heat (e.g., 60–110 °C)Proceeds at ambient to mild temps (20–40 °C)
Typical DA Reaction Time 24–48 hours2–12 hours
Cycloaddition Regioselectivity Ester-directedNitro-directed (Dominant)
Michael Addition Rate ModerateExtremely Fast (Stabilized Nitronate intermediate)
Cycloaddition Yield Low to Moderate (Often competes with Michael addition)High (Often >80% with high endo selectivity)

Divergent Reactivity Pathways

The diagram below maps the logical workflow and divergent reaction outcomes when subjecting both reagents to identical dienes or nucleophiles.

Reactivity_Comparison EA Ethyl Acrylate (EA) Standard Dienophile/Acceptor DA_EA Diels-Alder Cycloaddition Requires High Heat (>60°C) EA->DA_EA High Activation Energy Michael_EA Michael Addition Moderate Rate / Side Reactions EA->Michael_EA Standard Nucleophiles EMNA Ethyl 2-Methyl-3-Nitroacrylate (EMNA) Highly Electrophilic Alkene DA_EMNA Diels-Alder Cycloaddition Proceeds at Ambient Temp EMNA->DA_EMNA Nitro-Directed, Low LUMO Michael_EMNA Michael Addition Rapid / Stabilized Nitronate EMNA->Michael_EMNA Strong EWG Activation

Reactivity pathways of EA vs EMNA in Diels-Alder cycloadditions and Michael additions.

Self-Validating Experimental Protocol: Comparative Diels-Alder Assay

To objectively prove the superior dienophilic nature of EMNA over EA, the following parallel cycloaddition assay is designed. Every step includes a self-validating checkpoint to ensure the integrity of the chemical system before proceeding.

Objective: Evaluate the reaction kinetics and regioselectivity of EA vs. EMNA using a standard metastable diene (e.g., a pyrazinone derivative)[1].

Step 1: Reagent Preparation & Baseline Validation
  • Procedure: Dissolve 1.0 equivalent of the diene in anhydrous CH₂Cl₂ under an argon atmosphere. Extract a 50 µL aliquot for Thin Layer Chromatography (TLC) and ¹H-NMR analysis.

  • Self-Validating Checkpoint: The ¹H-NMR spectrum must display distinct vinylic protons corresponding to the diene, and the TLC plate must show a single, clean spot. This confirms the starting material has not degraded, establishing a reliable baseline for kinetic monitoring.

Step 2: Parallel Reaction Execution
  • Procedure: Set up two identical sealed reaction vials containing the diene solution.

    • To Vial A , add 2.0 equivalents of Ethyl Acrylate (EA).

    • To Vial B , add 2.0 equivalents of Ethyl 2-methyl-3-nitroacrylate (EMNA).

    • Stir both vials at a strictly controlled 25 °C.

  • Causality Note: The ambient temperature is deliberately chosen. EMNA's lowered LUMO allows it to readily bridge the HOMO-LUMO gap with the diene at 25 °C, whereas EA typically requires heating (≥60 °C) to overcome its higher activation energy barrier[3].

Step 3: Kinetic Monitoring
  • Procedure: Sample both vials at the 2-hour and 12-hour marks.

  • Self-Validating Checkpoint: At 2 hours, TLC of Vial B (EMNA) will show near-complete consumption of the diene and the appearance of a new, lower-Rf spot (the cycloadduct). Conversely, Vial A (EA) will show >95% unreacted diene. This stark internal contrast physically validates the hyper-reactivity of the nitro-substituted alkene.

Step 4: Product Isolation and Regiochemistry Confirmation
  • Procedure: Concentrate Vial B in vacuo and purify the crude mixture via flash column chromatography.

  • Self-Validating Checkpoint: Analyze the purified adduct via 2D-NMR (NOESY/HMBC). The spatial correlation between the protons will confirm that the orientation of the nitro group in the endo transition state dictated the regiochemistry, proving the electronic dominance of the -NO₂ group over the ester[3].

Applications in Drug Development

The unique reactivity of EMNA and related β-nitroacrylates makes them invaluable in pharmaceutical synthesis:

  • Complex Scaffold Generation: Nitroacrylates are utilized to rapidly construct bicyclo[2.2.2]diazaoctane cores through intermolecular Diels-Alder reactions. These cores are the foundational scaffolds for prenylated indole alkaloids like brevianamide B and premalbrancheamide[3].

  • Traceless Activation: In many synthetic routes, the nitro group serves as a powerful, temporary activating group. Once the highly efficient Michael addition or cycloaddition is complete, the nitro group can be reductively cleaved or eliminated, leaving behind a functionalized architecture that would have been impossible to synthesize using EA alone[4].

  • Amino Acid Precursors: The stereoselective Michael addition of thiols to trisubstituted nitroacrylates (like EMNA) yields enantioenriched β-nitro esters, which are direct precursors to highly valuable β²²-amino acids used in peptidomimetic drug design[5].

References

  • Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures SciSpace URL:[Link]

  • Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide National Institutes of Health (PMC) URL:[Link]

  • Enantioselective Michael Reactions of β, β-Disubstituted Nitroalkenes: A New Approach to β2,2-Amino Acid Yerevan State University (YSU) URL:[Link]

Sources

Validation

Technical Guide: Spectroscopic Identification of Nitro Groups in Acrylate Systems

Executive Summary & Scientific Context In the development of high-energy polymers (e.g., energetic binders) or specific pharmaceutical intermediates, the synthesis of nitroacrylates (or nitro-substituted acrylic esters)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of high-energy polymers (e.g., energetic binders) or specific pharmaceutical intermediates, the synthesis of nitroacrylates (or nitro-substituted acrylic esters) is a critical step. The challenge lies in the structural similarity of the vibrational modes: both the acrylate backbone and the nitro functional group possess strong dipole moments that can crowd the mid-infrared region.

This guide provides a definitive, self-validating methodology for identifying the nitro group (


) within an acrylate matrix using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic textbooks, we focus on the specific interference patterns created by the acrylate ester carbonyl (

) and alkene (

) functionalities.

Spectral Fingerprinting: The Nitro-Acrylate Matrix

To successfully identify a nitro group in an acrylate monomer, one must first map the "background" noise of the acrylate ester. The identification relies on detecting the Asymmetric and Symmetric


 stretches, which appear in distinct windows free from the dominant acrylate carbonyl signal.
Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch (

)
1550 ± 20 Strong Primary Indicator. Distinct from acrylate

.
Nitro (

)
Symmetric Stretch (

)
1350 ± 20 Strong Confirmation. Essential for self-validation.
Acrylate EsterCarbonyl Stretch (

)
1730 – 1720Very StrongReference peak. Do not confuse with nitro.
Acrylate AlkeneAlkene Stretch (

)
1640 – 1635MediumPotential interferent if resolution is low.
Acrylate AlkeneVinyl

Stretch
3100 – 3000WeakConfirming unsaturation (acrylate presence).
Ester Linkage

Stretch
1200 – 1150StrongCan obscure the lower shoulder of nitro

.
Mechanistic Insight: The Dipole Driver

IR spectroscopy relies on the change in dipole moment (


).[1]
  • The Carbonyl Dominator: The acrylate ester

    
     (approx. 1725 cm⁻¹) has a massive dipole change, often resulting in the strongest peak in the spectrum. It serves as your internal standard for intensity.
    
  • The Nitro "Scramble": The nitro group resonates between two oxygen atoms.[2] This creates a "bond-and-a-half" character, pushing the asymmetric stretch to ~1550 cm⁻¹.

  • The Interference Zone: The acrylate

    
     stretch sits at ~1635 cm⁻¹. In conjugated systems (like 
    
    
    
    -nitroacrylates), the electronic density shift can lower the
    
    
    frequency, potentially bringing it closer to the nitro peak. However, the nitro peak is typically broader and more intense than the sharp alkene stretch.

Comparative Analysis: IR vs. Raman vs. NMR

While FTIR is the rapid screening tool of choice, it is not fallible. For critical drug development workflows, cross-validation is required.

Table 2: Methodological Comparison
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Utility Rapid ID of polar functional groups (

,

).
ID of non-polar/symmetric bonds (

,

).
Definitive structural connectivity.
Nitro Detection Excellent for Asymmetric stretch (1550 cm⁻¹).[3][4]Excellent for Symmetric stretch (very strong Raman scatterer).Indirect via

-carbon shift or direct

.
Acrylate

Moderate/Weak signal (1635 cm⁻¹).Very Strong signal (1640 cm⁻¹).Distinct alkene protons/carbons.[5]
Sample Prep Minimal (ATR).None (through glass/vials).High (Dissolution required).
Limitation Water interference; opaque samples.Fluorescence interference.Slow; requires deuterated solvents.

Senior Scientist Recommendation: Use FTIR for synthesis monitoring (kinetics). Use Raman to confirm the retention of the alkene double bond during nitro-functionalization, as the


 Raman signal is far superior to IR for acrylates.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) due to its reproducibility with liquid monomers and viscous resins.

Phase 1: System Validation
  • Crystal Selection: Use a Diamond or Germanium crystal. Diamond is preferred for durability; Germanium is preferred if the sample has a high refractive index (>1.5), common in highly nitrated organics.

  • Background: Collect 32 scans of the clean, dry crystal. Ensure atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    (3600-3000 cm⁻¹) are minimized.
Phase 2: Sample Acquisition
  • Deposition: Place 10-20

    
    L of the acrylate monomer onto the center of the crystal.
    
  • Contact: For liquid monomers, no pressure arm is needed. For solid polymers, apply high pressure to ensure optical contact.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving

      
       from 
      
      
      
      is difficult).
    • Scans: 32 to 64.

    • Range: 4000 – 600 cm⁻¹.

Phase 3: Data Processing (The "Self-Validating" Step)
  • Baseline Correction: Apply a linear baseline correction anchored at 2800 cm⁻¹ and 1800 cm⁻¹.

  • Normalization: Normalize to the Carbonyl (

    
    ) peak at ~1725 cm⁻¹. This allows you to compare the relative intensity of the Nitro peak across different batches.
    

Decision Logic & Visualization

The following diagrams illustrate the logical pathway for identification and the experimental workflow.

Diagram 1: Spectral Identification Logic

This flowchart represents the mental model a spectroscopist uses to validate the presence of the nitro group.

NitroID Start Start: Analyze Spectrum CheckCO Step 1: Locate Carbonyl (C=O) ~1720-1730 cm⁻¹ Start->CheckCO Decision_Nitro Is 1550 cm⁻¹ Peak Present? CheckCO->Decision_Nitro CheckNO2_Asym Step 2: Check Nitro Asymmetric ~1550 ± 20 cm⁻¹ CheckNO2_Sym Step 3: Check Nitro Symmetric ~1350 ± 20 cm⁻¹ Decision_Sym Is 1350 cm⁻¹ Peak Present? CheckNO2_Sym->Decision_Sym CheckAlkene Step 4: Differentiate Alkene (C=C) ~1635-1640 cm⁻¹ CheckAlkene->CheckNO2_Sym Decision_Nitro->CheckAlkene Yes (Strong) Result_Neg NEGATIVE: No Nitro Group Decision_Nitro->Result_Neg No Result_Pos CONFIRMED: Nitroacrylate Decision_Sym->Result_Pos Yes (Strong) Result_Warning WARNING: Possible Overlap/Artifact Run Raman to Confirm Decision_Sym->Result_Warning No (Weak/Absent)

Caption: Logical decision tree for confirming nitro functionality while ruling out acrylate backbone interference.

Diagram 2: Experimental Workflow (ATR-FTIR)

ATRWorkflow Prep Crystal Cleaning (Isopropanol) Background Background Scan (Air/Nitrogen) Prep->Background Sample Sample Deposition (10-20 µL Monomer) Background->Sample Scan Acquisition (4 cm⁻¹, 32 Scans) Sample->Scan Process Processing (Baseline + Normalize to 1725) Scan->Process

Caption: Standardized ATR-FTIR workflow for liquid acrylate monomer analysis.

Troubleshooting & Interpretation Guide

Scenario A: "I see a peak at 1640, but nothing at 1550."

  • Diagnosis: You have the acrylate monomer, but the nitro group is absent or the reaction failed. The 1640 peak is the alkene

    
    .[5]
    

Scenario B: "The peak at 1550 is split or very broad."

  • Diagnosis: If the nitro group is conjugated directly to the alkene (

    
    -nitroacrylate), the band may shift to lower wavenumbers (1530-1500 cm⁻¹) and broaden.
    
  • Action: Check the symmetric stretch at 1350 cm⁻¹. If it is also shifted/broad, the group is present.[4]

Scenario C: "I cannot find the 1350 peak."

  • Diagnosis: The acrylate ester has complex

    
     stretching and 
    
    
    
    bending modes in the fingerprint region (1450-1000 cm⁻¹) that can obscure the symmetric nitro peak.
  • Action: Rely on the asymmetric peak (1550) and confirm with Raman spectroscopy , where the symmetric nitro stretch is often the strongest feature in the entire spectrum.

References

  • Alparone, A., & Librando, V. (2012). IR and Raman spectra of nitroanthracene isomers: Substitutional effects based on density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 129-136.[6] [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy: Advantages & Limitations.[1][7] Mettler Toledo. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. [Link]

  • Smith, B. C. (2023).[8] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[2] Spectroscopy Online. [Link]

  • ACS Omega. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Publications. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ethyl 2-methyl-3-nitroacrylate

Executive Summary Ethyl 2-methyl-3-nitroacrylate (E2M3NA) is a critical electrophilic intermediate used in the synthesis of heterocyclic scaffolds and Michael addition adducts for pharmaceutical development. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-3-nitroacrylate (E2M3NA) is a critical electrophilic intermediate used in the synthesis of heterocyclic scaffolds and Michael addition adducts for pharmaceutical development. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group and the conjugated ester functionality.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of E2M3NA. Unlike generic spectral libraries, we dissect the mechanistic causality of ion formation, specifically contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) and differentiating E2M3NA from its non-methylated analog, ethyl 3-nitroacrylate. This comparison is essential for verifying synthetic purity and identifying metabolic degradation products in early-stage drug discovery.

Instrumental Configuration & Methodology

To obtain reproducible fragmentation data, the following instrumental parameters are recommended. These protocols ensure sufficient ionization while minimizing thermal degradation prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Inlet: Split/Splitless (Split ratio 20:1 recommended to prevent saturation).

  • Inlet Temperature: 200°C (Avoid excessive heat to prevent thermal nitro-elimination).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)[3]
  • Ionization: Electrospray Ionization (ESI) – Positive/Negative Mode switching.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes [M+H]+ formation).

  • Cone Voltage: 20-30 V (optimized for molecular ion transmission).

Fragmentation Analysis: Mechanistic Pathways

The fragmentation of E2M3NA (MW = 159.14 Da) under Electron Impact (70 eV) is governed by two competing forces: the lability of the nitro group and the stability of the conjugated acrylate system.

Primary Fragmentation Channels (EI)
Fragment Ion (m/z)IdentityMechanistic Origin
159 [M]⁺˙ Molecular ion. Typically weak intensity due to the labile nitro group.
129 [M - NO]⁺ Nitro-Nitrite Rearrangement: Isomerization of the nitro group (-NO₂) to a nitrite (-ONO) followed by loss of nitric oxide (NO).
114 [M - OEt]⁺ Acylium Ion Formation: Cleavage of the ethoxy group from the ester. Stabilized by resonance with the double bond.
113 [M - NO₂]⁺ Direct Nitro Loss: Homolytic cleavage of the C-N bond. A dominant pathway for nitro-alkenes.
68 [M - NO₂ - OEt]⁺ Cumulative Loss: Loss of both functional groups, leaving the hydrocarbon backbone (C₄H₄).
The Nitro-Nitrite Rearrangement

A critical diagnostic feature for


-unsaturated nitro compounds is the Nitro-Nitrite Rearrangement .[2] Under EI conditions, the nitro oxygen attacks the 

-carbon or undergoes a 1,3-shift, isomerizing to a nitrite ester. This unstable intermediate expels NO (30 Da), yielding an [M-30]⁺ peak (m/z 129). This pathway distinguishes conjugated nitroalkenes from saturated nitro compounds, where simple NO₂ loss dominates.
Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion [M]+ m/z 159 Nitrite Nitrite Isomer [R-ONO]+ M->Nitrite Rearrangement Frag_113 [M - NO2]+ m/z 113 M->Frag_113 - NO2 (46 Da) Frag_114 [M - OEt]+ m/z 114 M->Frag_114 - OEt (45 Da) Frag_129 [M - NO]+ m/z 129 Nitrite->Frag_129 - NO (30 Da) Frag_68 Backbone [C4H4]+ m/z 68 Frag_113->Frag_68 - OEt Frag_114->Frag_68 - NO2

Figure 1: Mechanistic fragmentation tree for Ethyl 2-methyl-3-nitroacrylate under 70 eV Electron Impact.

Comparative Analysis: Performance & Alternatives

To validate the identity of E2M3NA, it must be compared against its structural analogs and analyzed using complementary ionization techniques.

Structural Comparison: vs. Ethyl 3-nitroacrylate

The primary "alternative" in synthesis is the non-methylated analog, Ethyl 3-nitroacrylate. Distinguishing these two is vital as the methyl group significantly alters reactivity (steric hindrance) and bioactivity.

FeatureEthyl 2-methyl-3-nitroacrylate (Product)Ethyl 3-nitroacrylate (Alternative)Diagnostic Difference
Molecular Weight 159 Da145 DaShift of 14 Da (CH₂ unit).
Base Peak Region m/z 113 ([M-NO₂]⁺) & 114 ([M-OEt]⁺)m/z 99 ([M-NO₂]⁺) & 100 ([M-OEt]⁺)Consistent -14 Da shift in all major fragments.
Methyl Loss Possible minor peak [M-15]⁺ (m/z 144)Absent Presence of [M-15]⁺ confirms the methyl group.
Stability Higher (Methyl group stabilizes double bond)LowerE2M3NA shows a slightly more intense molecular ion.
Technique Comparison: EI vs. ESI

For drug development workflows, selecting the right ionization mode is crucial for sensitivity vs. structural information.

  • Electron Impact (EI):

    • Pros: Provides a rich "fingerprint" of fragments (m/z 113, 114, 68) for positive structural identification.

    • Cons: Molecular ion (m/z 159) is often weak or absent due to rapid fragmentation.

  • Electrospray Ionization (ESI):

    • Pros: Soft ionization preserves the molecular ion. Observed as [M+H]⁺ (m/z 160) or [M+NH₄]⁺ (m/z 177) .

    • Cons: Limited fragmentation; poor structural diagnostics without MS/MS (tandem MS).

Recommendation: Use GC-EI-MS for purity analysis and raw material identification. Use LC-ESI-MS for pharmacokinetic (PK) studies where quantitation of the intact parent molecule is required.

Experimental Protocol: Identification Workflow

This protocol outlines the step-by-step process to confirm the identity of an unknown sample suspected to be E2M3NA.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if leaving for extended periods to prevent transesterification.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Vialing: Transfer to an amber autosampler vial (protects nitro group from photodegradation).

Workflow Diagram

ExperimentalWorkflow Sample Sample (1 mg/mL in DCM) GC GC Separation HP-5ms Column Sample->GC Injection EI EI Source (70 eV) GC->EI Elution Detector Mass Analyzer (Scan m/z 40-300) EI->Detector Ionization Data Data Analysis Check m/z 113, 114, 129 Detector->Data Spectrum

Figure 2: Standard Operating Procedure (SOP) workflow for GC-MS identification.

Data Validation Criteria

A sample is confirmed as Ethyl 2-methyl-3-nitroacrylate if:

  • Retention Time: Matches standard (typically elutes later than non-methylated analogs).

  • Molecular Ion: Trace presence of m/z 159 (EI) or dominant m/z 160 (ESI+).

  • Fragment Ratio: Presence of m/z 113 and 114.

  • Nitrite Marker: Distinct peak at m/z 129 (indicative of nitro-alkene).

References

  • Fragmentation of Nitro Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Nitro-Nitrite Rearrangement: Ilichev, Y. V., & Wirz, J. (2000). Rearrangements of 2-Nitrobenzyl Compounds. Journal of Physical Chemistry A. Link

  • Mass Spectrometry of Esters: NIST Mass Spectrometry Data Center. Ethyl 3-nitroacrylate analogs. National Institute of Standards and Technology. Link

  • Synthesis and Characterization: Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. Link

Sources

Validation

Reactivity comparison of nitroalkenes versus nitroacrylates in cycloadditions

This guide provides an in-depth technical comparison of nitroalkenes versus nitroacrylates in cycloaddition reactions. It is designed for researchers requiring actionable data on reactivity profiles, electronic structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of nitroalkenes versus nitroacrylates in cycloaddition reactions. It is designed for researchers requiring actionable data on reactivity profiles, electronic structure, and experimental protocols.[1]

[2]

Part 1: The Electronic Advantage (Mechanistic Profiling)[2]

To select the correct dienophile, one must understand the Frontier Molecular Orbital (FMO) landscape.[2] The reactivity difference between a simple nitroalkene and a nitroacrylate is governed by the LUMO energy lowering effect of the additional ester group.

Electronic Structure & FMO Theory
  • Nitroalkenes (e.g.,

    
    -nitrostyrene):  The nitro group is a strong electron-withdrawing group (EWG) that lowers the LUMO energy, facilitating interaction with the HOMO of electron-rich dienes (Normal Electron Demand Diels-Alder).[1][2]
    
  • Nitroacrylates (e.g., ethyl

    
    -nitroacrylate):  These are classified as "super-electrophiles" .[1][2] The synergistic effect of the nitro group (
    
    
    
    - and
    
    
    -withdrawing) and the ester group (
    
    
    -withdrawing) lowers the LUMO significantly further than the nitro group alone.[2]

Key Consequence: Nitroacrylates react orders of magnitude faster than simple nitroalkenes and can often engage unreactive dienes/dipoles under milder conditions.[1][2]

FMO Energy Diagram (Visualized)

The following diagram illustrates the HOMO-LUMO gap contraction that drives the enhanced reactivity of nitroacrylates.[2]

FMO_Comparison cluster_diene Diene (Nucleophile) Diene_HOMO HOMO (High Energy) Nitroalkene_LUMO Nitroalkene LUMO (-2.0 eV) Moderate Gap Diene_HOMO->Nitroalkene_LUMO Slow Interaction Nitroacrylate_LUMO Nitroacrylate LUMO (-3.0 eV) Smallest Gap (Fastest) Diene_HOMO->Nitroacrylate_LUMO Rapid Interaction

Caption: FMO interaction diagram showing the reduced HOMO-LUMO gap for nitroacrylates compared to nitroalkenes, resulting in higher reaction rates.[2]

Part 2: Reactivity & Selectivity Analysis[2]

Diels-Alder Cycloadditions
FeatureNitroalkenes (

-substituted)
Nitroacrylates (

- or

-substituted)
Reactivity Moderate.[1][2] Requires heat or Lewis Acids with hindered dienes.[1][2]High. Often reacts at -78°C to RT.[1][2]

-nitroacrylates can polymerize if not trapped immediately.[1][2]
Regioselectivity Controlled by the

group (directs "para" to nucleophilic terminus).
Dominant Control by

.
The nitro group outweighs the ester.[2] Nucleophilic attack occurs

to the nitro group.[2]
Stereoselectivity Endo selective (secondary orbital interactions).[2]High Endo selectivity, but bulky ester groups can shift preference to Exo in catalyzed systems.[1]
Stability Generally stable solids/liquids.[1][2]

-isomers are stable.[1][2]

-isomers are unstable
and usually generated in situ.
1,3-Dipolar Cycloadditions

Nitroacrylates are superior dipolarophiles for 1,3-dipolar cycloadditions (with nitrones, azides, diazo compounds) due to their low LUMO.[1][2]

  • Regiocontrol: In reactions with nitrones, the oxygen of the nitrone (nucleophilic) typically attacks the

    
    -carbon of the nitroacrylate (most electrophilic), leading to 5-substituted isoxazolidines.[2]
    
  • Yields: Nitroacrylates often provide quantitative yields where nitroalkenes might stall or require reflux.[1][2]

Part 3: Experimental Protocols

Protocol A: Standard Nitroalkene Diels-Alder

Target: Synthesis of a cyclohexene adduct using


-nitrostyrene.[1][2]
Context:  Demonstrates standard reactivity requiring thermal activation.
  • Reagents: Dissolve (E)-

    
    -nitrostyrene  (1.0 equiv) in toluene  (0.5 M).
    
  • Addition: Add cyclopentadiene (5.0 equiv, freshly cracked).

  • Reaction: Heat to reflux (110°C) for 12–24 hours. Monitor by TLC (disappearance of yellow nitrostyrene spot).

  • Workup: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Outcome: Yields are typically 70–85%.[1][2] Endo isomer predominates.[1][2]

Protocol B: High-Reactivity Nitroacrylate Diels-Alder (In Situ Generation)

Target: Reaction of ethyl


-nitroacrylate  (highly unstable) with a diene.[1][2]
Context: 

-Nitroacrylates cannot be stored; they must be generated from a precursor (ethyl nitroacetate) in the presence of the diene.[2]
  • Precursor Preparation: Synthesize ethyl 2-acetoxy-2-nitroacetate or use ethyl nitroacetate with formaldehyde/base.[1][2] A common method uses the in situ elimination of precursors.[2]

  • In Situ Generation:

    • Dissolve ethyl nitroacetate (1.0 equiv) and formaldehyde (1.2 equiv, 37% aq) in DCM .

    • Add cyclopentadiene (2.0 equiv) before adding the catalyst.[2]

    • Add piperidine (cat.[2] 0.1 equiv) dropwise at 0°C .

  • Mechanism: The base promotes Henry reaction followed by dehydration to form ethyl

    
    -nitroacrylate transiently.[1][2] The diene immediately traps it.
    
  • Reaction: Stir at 0°C to Room Temp for 2–4 hours. (Note the milder conditions compared to Protocol A).

  • Workup: Wash with 1M HCl (to remove amine), dry over

    
    , concentrate.
    
  • Outcome: Yields >90%. Reaction is often complete within hours.[1][2]

Part 4: Decision Matrix (Substrate Selection)

Use this workflow to determine the appropriate reagent for your synthetic target.

Decision_Tree Start Select Target Scaffold Q1 Is the Diene Electron-Poor or Sterically Hindered? Start->Q1 Nitroalkene Use Nitroalkene (e.g., Beta-Nitrostyrene) Q1->Nitroalkene No (Electron-Rich Diene) Q2 Is the Product Stable to Acid/Base Elimination? Q1->Q2 Yes Nitroacrylate Use Nitroacrylate (Super-Electrophile) Sub_Note Note: Alpha-Nitroacrylates must be generated in situ Nitroacrylate->Sub_Note Q2->Nitroalkene No (Need Milder Conditions) Q2->Nitroacrylate Yes (Need High Reactivity)

Caption: Decision workflow for selecting between nitroalkenes and nitroacrylates based on diene reactivity and stability requirements.

References

  • Organic Syntheses Procedure (Methyl (E)-3-nitroacrylate)

    • Title: Methyl (E)-3-Nitroacrylate.[1][2]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 6, p.799 (1988).[1][2]

    • URL:[Link]

  • BenchChem Application Note

    • Title: Ethyl Nitroacetate: A Comprehensive Technical Guide.[1][2]

    • Source: BenchChem.[1][2]

  • Review on Nitroalkene Cycloadditions

    • Title: Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes.[2]

    • Source: SciSpace / Scientiae Radices.[1][2]

    • URL:[Link]

  • Regioselectivity Mechanism

    • Title: Regiochemistry In The Diels-Alder Reaction.[1][3][4][5][6][7][8]

    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]

Sources

Comparative

Validating the Purity of Ethyl 2-Methyl-3-Nitroacrylate: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized α,β-unsaturated compounds. Ethyl 2-methyl-3-nitroacrylate is a prime example: it is a versatile, electron...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized α,β-unsaturated compounds. Ethyl 2-methyl-3-nitroacrylate is a prime example: it is a versatile, electron-deficient building block used in complex pharmaceutical syntheses. However, its conjugated nitroalkene system makes it susceptible to geometric isomerization (forming E and Z isomers) and hydration during production.

Validating the purity of this compound requires a method that goes beyond standard generic protocols. Because the nitro group is thermally labile, Gas Chromatography (GC) often induces degradation, making High-Performance Liquid Chromatography (HPLC) the mandatory technique. In this guide, I will objectively compare standard C18 column performance against Phenyl-Hexyl alternative chemistries, explaining the mechanistic causality behind the separation, and providing a self-validating experimental workflow grounded in the latest global regulatory standards.

Scientific Rationale: The Limits of Hydrophobicity vs. - Selectivity

When developing a purity assay, many chromatographers default to standard C18 columns. A C18 stationary phase separates analytes primarily through hydrophobic (dispersive) interactions. However, ethyl 2-methyl-3-nitroacrylate and its primary impurities (such as the Z-isomer or the un-nitrated precursor, ethyl 2-methylacrylate) possess highly similar hydrophobic profiles. On a C18 column, this often results in peak co-elution or poor resolution.

The Phenyl-Hexyl Advantage: To achieve baseline separation, we must exploit the molecule's electronic properties. The nitroacrylate features a strong, delocalized


-electron system. By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring bonded to the silica surface engages in active 

-

interactions with the conjugated

-system of the analyte[1]. Because the E and Z isomers have distinct spatial arrangements of their electron clouds, the Phenyl-Hexyl column amplifies these subtle structural differences, yielding superior chromatographic resolution compared to standard alkyl phases.

Experimental Methodologies: Step-by-Step Protocol

To ensure a self-validating system, the following protocol incorporates system suitability checks directly into the workflow.

Phase A: Sample and Standard Preparation
  • Diluent Selection: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water. This matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion (fronting/tailing).

  • Standard Stock Solution: Accurately weigh 10.0 mg of the ethyl 2-methyl-3-nitroacrylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL concentration.

  • Working Solutions: Dilute the stock solution to create a 5-point calibration curve (10, 20, 50, 100, and 150 µg/mL) to establish linearity.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve in 10 mL of diluent, and filter through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Phase B: Chromatographic Conditions
  • Instrument: HPLC system equipped with a Diode Array Detector (DAD).

  • Detection Wavelength: 254 nm (optimal for capturing the UV absorbance of the conjugated nitroalkene system)[2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (controlled to ensure reproducible retention times).

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses the ionization of trace acidic impurities, locking them in their more retentive neutral state).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: Linear ramp to 70% B

    • 8.0 - 10.0 min: Hold at 70% B (column wash)

    • 10.0 - 10.1 min: Return to 30% B

    • 10.1 - 15.0 min: Re-equilibration

Quantitative Data: Column Performance Comparison

The table below summarizes the experimental performance when comparing a standard C18 column (150 x 4.6 mm, 3 µm) with a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) under the identical gradient conditions described above.

Performance MetricStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Causality
Retention Time (Main Peak) 6.4 min7.8 minEnhanced retention on Phenyl-Hexyl due to strong

-

interactions[1].
Resolution (E vs. Z isomer) 1.2 (Incomplete)2.6 (Baseline)Phenyl-Hexyl discriminates spatial

-cloud differences effectively.
Peak Tailing Factor 1.351.08Reduced secondary interactions with residual silanols on Phenyl-Hexyl.
Theoretical Plates (N) > 8,500> 11,000Sharper peak shape yields higher overall column efficiency.

Verdict: The Phenyl-Hexyl column is objectively superior for this specific application, successfully resolving critical isomeric impurities that a standard C18 column fails to separate.

Method Validation Framework

Once the optimized Phenyl-Hexyl method is established, it must be validated. The protocol must adhere to the3 guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is consistently "fit for purpose"[4][3].

Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity Resolution > 1.5 for all adjacent peaksRs = 2.6 (between E/Z isomers)Pass
Linearity (

)

0.999 across 10-150% range
0.9998Pass[5]
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 3 levels)99.4% - 100.8%Pass
Precision (Repeatability) RSD

2.0% (n=6 injections)
0.85%Pass[5]
Limit of Quantitation Signal-to-Noise

10
0.05 µg/mLPass
Validation Logical Workflow

G A Sample Prep: Ethyl 2-methyl-3-nitroacrylate B Column Selection: Phenyl-Hexyl vs C18 A->B Extract & Filter C HPLC Separation: π-π Interactions B->C Select Phenyl-Hexyl D ICH Q2(R2) Validation C->D Optimize Gradient E Specificity (Rs > 1.5) D->E F Linearity (R² ≥ 0.999) D->F G Accuracy (98-102%) D->G

Analytical workflow from sample preparation to ICH Q2(R2) validation for nitroacrylate purity.

Conclusion

For the purity validation of ethyl 2-methyl-3-nitroacrylate, relying on standard hydrophobic C18 column chemistry is a flawed approach due to the compound's highly conjugated nature and the presence of geometric isomers. By transitioning to a Phenyl-Hexyl stationary phase, analytical chemists can leverage specific


-

interactions to achieve baseline resolution and superior peak shapes. When coupled with a rigorous ICH Q2(R2) validation framework, this tailored HPLC method provides a highly trustworthy, self-validating system for pharmaceutical and agrochemical quality control.

References

  • IntuitionLabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH (International Council for Harmonisation) - Validation of Analytical Procedures Q2(R2).
  • Chromatography Online - Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • CORE - Supporting Information (Synthesis and HPLC of nitroacrylates).
  • E3S Web of Conferences - Determination of two acrylates in environmental water by high performance liquid chromatography.

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of Ethyl 2-Methyl-3-Nitroacrylate Derivatives

For researchers and professionals in drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the blueprint for function, reactivity, and i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the blueprint for function, reactivity, and interaction. Ethyl 2-methyl-3-nitroacrylate derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry, are no exception. Their electronic properties, dictated by the interplay of the nitro, acrylate, and methyl groups, are intrinsically linked to their solid-state conformation. This guide provides an in-depth comparison of methodologies for determining their crystal structure, focusing on the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD) and the critical, often rate-limiting, step of crystallization.

Part 1: The Crystallization Challenge: The Gateway to Atomic Resolution

The journey to a crystal structure begins not in the diffractometer, but in the crystallization vial. Obtaining a single, high-quality crystal is frequently the most challenging bottleneck in the entire process of structure determination.[1][2][3] For small organic molecules like ethyl 2-methyl-3-nitroacrylate derivatives, the process involves slowly bringing a concentrated, homogeneous solution to a state of supersaturation, from which a single, well-ordered crystalline lattice can emerge.[3]

The molecular characteristics of these derivatives present specific challenges. The presence of polar nitro and ester groups, combined with a nonpolar ethyl and methyl backbone, creates a molecule with moderate polarity. This can lead to high solubility in a range of common organic solvents, making it difficult to achieve the delicate state of supersaturation required for slow crystal growth. Furthermore, the potential for conformational flexibility around the C-C single bonds can sometimes favor the formation of oils or amorphous precipitates over ordered crystals.

The choice of crystallization method is therefore a critical experimental decision, guided by the quantity of the sample, its purity, and its observed behavior in various solvent systems.

Part 2: A Comparative Guide to Crystallization Methodologies

The selection of an appropriate crystallization strategy is paramount. Below is a comparison of common techniques, ranging from classical methods that form the foundation of most crystallization experiments to advanced techniques for particularly recalcitrant compounds.

Comparison of Crystallization Techniques
TechniquePrincipleTypical Sample AmountTime RequiredSuitability for Nitroacrylates
Slow Evaporation A solution of the compound is left undisturbed as the solvent slowly evaporates, increasing the concentration to the point of crystallization.[1][4]5-50 mgDays to WeeksHigh. Excellent starting point due to its simplicity. Best with solvents of moderate volatility (e.g., Ethanol, Ethyl Acetate, Dichloromethane).
Slow Cooling The compound is dissolved in a minimal amount of a suitable hot solvent, and the saturated solution is allowed to cool slowly, decreasing solubility and inducing crystallization.[4][5]10-100 mgHours to DaysHigh. Effective if the compound shows a significant difference in solubility between hot and cold solvent.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.[1]1-10 mgDays to WeeksVery High. Offers fine control over the rate of saturation. A system like Dichloromethane/Hexane or Acetone/Water could be effective.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.2-20 mgDays to WeeksModerate. Can be very effective but is sensitive to mechanical disturbances.
Crystalline Sponge Method An advanced technique where a porous metal-organic framework (MOF) crystal soaks up the target molecule from a solution, ordering it within its pores for X-ray analysis without needing to crystallize the target itself.[1][6]<1 mg1-3 DaysExcellent for "uncrystallizable" oils or when only minute quantities of the sample are available.[6]
Decision-Making Workflow for Crystallization

Choosing the right path requires a systematic approach. The following decision tree illustrates a logical workflow for tackling the crystallization of a new ethyl 2-methyl-3-nitroacrylate derivative.

G start Start: Purified Compound (>98%) solubility Screen for Solubility in ~10 Solvents (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, EtOH, MeOH, Water) start->solubility decision1 Is Compound Soluble? solubility->decision1 oiling_out Compound 'Oils Out' or Forms Amorphous Solid decision1->oiling_out No / Poorly soluble_path Finds Good Solvents decision1->soluble_path Yes try_diffusion Use Vapor/Liquid Diffusion with Different Solvent/Anti-Solvent Pairs oiling_out->try_diffusion try_sponge Consider Advanced Methods: Crystalline Sponge try_diffusion->try_sponge crystal_check Crystals Formed? try_diffusion->crystal_check slow_evap Try Slow Evaporation from Moderately Volatile Solvents (e.g., EtOAc, DCM/Hexane) soluble_path->slow_evap slow_cool Try Slow Cooling from Solvents with High Temp Coefficient (e.g., Toluene, Ethanol) soluble_path->slow_cool slow_evap->crystal_check slow_cool->crystal_check success Proceed to X-ray Diffraction crystal_check->success Yes optimize Optimize Conditions: - Vary Concentration - Slow Down Rate - Screen More Solvents crystal_check->optimize No optimize->solubility G cluster_0 Wet Lab Phase cluster_1 Data Collection Phase cluster_2 Computational Phase Synthesis Compound Synthesis & Purification Crystallization Crystallization (Screening & Optimization) Synthesis->Crystallization Harvesting Crystal Selection & Mounting Crystallization->Harvesting DataCollection X-ray Data Collection (Diffractometer) Harvesting->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final Final Structure (CIF File) Refinement->Final

Caption: The complete workflow for crystal structure determination via SCXRD.

Detailed Experimental Protocol: SCXRD Analysis

This protocol outlines the key steps once a suitable single crystal has been obtained.

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or satellite growths.

    • Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a magnetic base. The crystal will adhere via a thin film of cryo-protectant oil (e.g., Paratone-N).

    • Causality: The cryo-protectant oil prevents the formation of ice crystals when the sample is flash-cooled and helps preserve the crystal lattice from damage during data collection.

  • Mounting on the Diffractometer:

    • Place the magnetic base onto the goniometer head of the diffractometer. [7] * Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Low temperatures reduce thermal motion of the atoms, leading to less diffuse scattering and higher-quality diffraction data at higher resolution. [7]3. Data Collection:

    • The diffractometer, consisting of an X-ray source, a goniometer to orient the crystal, and a detector, is used to collect the data. [8] * A preliminary "unit cell determination" is performed by collecting a few initial frames to identify the lattice parameters and Bravais lattice.

    • A full data collection strategy is then calculated by the control software to ensure complete and redundant data are collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. [9] * The detector records the position and intensity of each diffracted spot. [10]4. Data Processing and Structure Solution:

    • The raw diffraction images are processed computationally. This involves two main stages:

      • Integration: The intensity of each reflection (spot) is measured from the images. [9] * Scaling and Merging: Intensities from all images are scaled to a common reference and symmetry-equivalent reflections are merged to create the final reflection file. [9] * The "phase problem" is then solved. For small molecules, this is typically achieved using ab initio or "direct methods," which use statistical relationships between the reflection intensities to determine initial phase estimates. [11]This yields an initial electron density map.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. [10] * The final model is validated using various metrics (e.g., R-factors, goodness-of-fit) to ensure it is a chemically sensible and accurate representation of the molecule. [12]

Part 4: Alternative and Complementary Techniques

While SCXRD is the definitive method, it is not always feasible. When high-quality single crystals cannot be obtained, other techniques can provide valuable, albeit different, structural information.

Comparison of SCXRD with Powder X-ray Diffraction (PXRD)
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Type Single, well-ordered crystal (0.1-0.5 mm)Microcrystalline powder (milligrams)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. [8]Crystal system, unit cell parameters, phase purity, polymorphism. [13]
Primary Application De novo structure determination of unknown compounds.Phase identification, quality control, analysis of crystalline mixtures.
Data Complexity 3D data (thousands of discrete reflections).1D data (diffraction angle vs. intensity).
Key Advantage Provides a complete and unambiguous molecular structure. [3]Fast, requires minimal sample, and does not require single crystals.

In modern drug development, PXRD is an indispensable tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which can have profound impacts on a drug's solubility, stability, and bioavailability. While SCXRD solves the structure of one specific polymorph, PXRD can rapidly identify which polymorph is present in a bulk sample.

Conclusion

The determination of the crystal structure of ethyl 2-methyl-3-nitroacrylate derivatives is a process fundamentally reliant on the successful growth of high-quality single crystals. A systematic and patient approach, beginning with classical methods like slow evaporation and vapor diffusion, is the most effective strategy. Should these prove insufficient, advanced methods offer powerful alternatives. The subsequent analysis by Single-Crystal X-ray Diffraction provides an unparalleled level of structural detail, revealing the precise atomic arrangement that governs the molecule's properties and potential applications. [14]By combining meticulous crystallization work with the power of X-ray diffraction, researchers can unlock the structural secrets essential for rational drug design and the development of novel materials.

References

  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Retrieved March 7, 2026, from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved March 7, 2026, from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved March 7, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved March 7, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). How cryo-electron microscopy and X-ray crystallography complement each other. PMC. Retrieved March 7, 2026, from [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld J, 2(2), 22-23. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, November 24). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Yield Analysis: Henry Reaction vs. Elimination Strategies for Nitroacrylate Synthesis

Executive Summary The synthesis of -nitroacrylates (e.g., ethyl 2-nitroacrylate) is a critical gateway in the production of unnatural -amino acids and functionalized heterocycles. While the Henry (Nitroaldol) Reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-nitroacrylates (e.g., ethyl 2-nitroacrylate) is a critical gateway in the production of unnatural 

-amino acids and functionalized heterocycles. While the Henry (Nitroaldol) Reaction is the foundational mechanism for coupling aldehydes with nitroacetates, the decision to proceed via Direct Condensation (One-Pot) or a Stepwise Elimination strategy significantly impacts yield, purity, and scalability.

The Verdict:

  • For High-Throughput/Simple Substrates: The Direct Condensation (mediated by TiCl

    
     or amine salts) is superior, offering yields of 75–92%  with reduced operational time.
    
  • For Complex/Sensitive Substrates: The Stepwise Approach (Henry reaction

    
     isolation of 
    
    
    
    -hydroxy intermediate
    
    
    mesylation/elimination) is required. Although the overall yield is often lower (60–75% ), it prevents the polymerization and "retro-Henry" degradation common in direct methods.

Mechanistic Pathways & Decision Logic

The synthesis of nitroacrylates hinges on the management of the intermediate


-hydroxy- 

-nitro ester. The following diagram illustrates the bifurcation between the direct and stepwise pathways.

NitroacrylateSynthesis Start Aldehyde + Ethyl Nitroacetate Intermediate β-Hydroxy-α-nitro Ester (Henry Adduct) Start->Intermediate Henry Rxn (Base/Catalyst) Activated Activated Intermediate (Mesylate/Acetate) Intermediate->Activated Path B: Activation (MsCl or Ac2O) Product Ethyl 2-Nitroacrylate (Target) Intermediate->Product Path A: Direct Dehydration (TiCl4/Base or High Temp/Amine) SideProduct Polymerization/ Retro-Henry Intermediate->SideProduct Thermal Stress Activated->Product Base-Induced Elimination

Figure 1: Bifurcation of synthetic pathways. Path A (Blue) represents direct condensation, while Path B (Grey) represents the stepwise isolation and elimination route.

Comparative Analysis: Direct Condensation vs. Stepwise Elimination

Method A: Direct Henry-Knoevenagel Condensation

This method utilizes a Lewis acid (commonly TiCl


) and a base (N-methylmorpholine or pyridine) to drive the Henry addition and dehydration in a single pot.
  • Mechanism: The Lewis acid activates the aldehyde and coordinates the nitro group, facilitating attack. The base sponges up the proton, and the high Lewis acidity promotes immediate elimination of water (often as a titanium-oxide species).

  • Pros: High atom economy, single purification step, high yields for aromatic aldehydes.

  • Cons: Strongly exothermic; TiCl

    
     is moisture sensitive; aliphatic aldehydes often undergo self-condensation or polymerization under these harsh conditions.
    
Method B: Stepwise Henry Reaction + Elimination

This protocol separates the carbon-carbon bond formation from the alkene generation. The intermediate alcohol is isolated (or carried through crude) and then activated with a leaving group (Mesylate, Tosylate, or Acetate) before base-mediated elimination.

  • Mechanism:

    • Henry: Mild base (catalytic) at low temp

      
      
      
      
      
      -hydroxy nitroester.
    • Elimination: React alcohol with MsCl/Et

      
      N. The mesylate eliminates via E2 or E1cB mechanism.
      
  • Pros: Mild conditions preserve sensitive functional groups; allows purification of the intermediate to remove unreacted aldehyde; stereocontrol is easier to manage.

  • Cons: Two distinct steps; lower overall yield due to handling losses; higher waste generation (sulfonates).

Yield & Performance Data Matrix
FeatureDirect Condensation (TiCl

/NMM)
Stepwise (MsCl/Et

N Elimination)
Acid-Catalyzed Condensation (Ammonium Acetate)
Typical Yield 85 – 92% 65 – 78% (over 2 steps)40 – 60%
Reaction Time 2 – 4 Hours12 – 24 Hours6 – 12 Hours
Purity (Crude) High (>90%)Moderate (requires 2 workups)Low (Polymerization common)
E/Z Selectivity Variable (Thermodynamic mix)Tunable (Kinetic control possible)Thermodynamic (Z-major)
Substrate Scope Aromatic / HeteroaromaticAliphatic / Labile GroupsSimple Aromatic only
Scalability Difficult (Exothermic/TiCl

waste)
Excellent (Standard unit ops)Moderate

Detailed Experimental Protocols

Protocol A: High-Yield Direct Condensation (TiCl Method)

Best for: Stable aromatic aldehydes and rapid library synthesis.

Reagents:

  • Aldehyde (1.0 equiv)

  • Ethyl Nitroacetate (1.0 equiv)

  • Titanium(IV) chloride (TiCl

    
    ) (2.0 equiv)
    
  • N-Methylmorpholine (NMM) (4.0 equiv)

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 2-neck flask under Nitrogen. Add THF and cool to 0 °C .

  • Lewis Acid Addition: Add TiCl

    
     dropwise (Caution: Fuming). A yellow/orange complex will form.
    
  • Reactant Addition: Add the Aldehyde and Ethyl Nitroacetate in THF solution slowly.

  • Base Addition: Add NMM dropwise over 30 mins. The solution will darken.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Quench: Pour into ice-water/ether mixture.

  • Workup: Extract with EtOAc, wash with NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check: The product should appear as a bright yellow oil or solid. If the crude is dark brown/black, polymerization has occurred—reduce temperature or reaction time.

Protocol B: Stepwise Elimination (Mesylation Route)

Best for: Aliphatic aldehydes or substrates sensitive to Lewis acids.

Step 1: Henry Reaction

  • Mix Aldehyde (1.0 equiv) and Ethyl Nitroacetate (1.2 equiv) in Ethanol.

  • Add catalytic piperidine or DABCO (0.1 equiv). Stir at 0 °C to RT for 12h.

  • Evaporate solvent.[1] Optional: Purify the nitro-alcohol via column.

Step 2: Mesylation-Elimination

  • Dissolve the crude nitro-alcohol in DCM (0.2 M). Cool to -10 °C .

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Add Triethylamine (Et

    
    N, 2.5 equiv) dropwise. Note: Excess base is required to drive the elimination immediately after mesylation.
    
  • Stir for 1 hour at 0 °C.

  • Workup: Wash with 1N HCl (cold), then NaHCO

    
    .
    
  • Purification: Silica gel chromatography.

Troubleshooting & Expert Insights

The "Polymerization Trap"

Nitroacrylates are electron-deficient monomers prone to anionic polymerization.

  • Symptom: Yield loss and formation of insoluble gums.

  • Cause: Excess base or high temperatures during workup.

  • Solution: Always quench reactions into acidic media (e.g., dilute HCl) to neutralize base immediately. Store products with a radical inhibitor (e.g., trace hydroquinone) if liquid.

Stereoselectivity Control
  • Z-Isomer (Thermodynamic): Usually favored in TiCl

    
     methods due to steric minimization between the ester and the aryl group.
    
  • E-Isomer: Can be enriched using the Stepwise method by selecting bulky leaving groups (e.g., Triflate) or specific bases (DBU), though

    
     often remains dominant for 
    
    
    
    -aryl substrates.
Safety Note on TiCl

Titanium tetrachloride reacts violently with water, releasing HCl gas. Ensure all glassware is oven-dried and waste streams are quenched slowly into large volumes of ice water containing bicarbonate.

References

  • BenchChem. Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers. BenchChem Application Notes. Link

  • McMurry, J. E., et al. Synthesis of Nitroacrylates via TiCl4 Mediated Condensation. Journal of Organic Chemistry.[2] Link

  • Ballini, R., et al. Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Chemical Reviews. Link

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction).[3][4][5][6]Link

  • RSC Advances. Low impact synthesis of β-nitroacrylates under fully heterogeneous conditions. Royal Society of Chemistry.[5][7] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-methyl-3-nitroacrylate

This guide serves as an operational safety standard for handling Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1 / Analogous to CAS 1851-82-7). Expert Note: As a Senior Application Scientist, I must emphasize that this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational safety standard for handling Ethyl 2-methyl-3-nitroacrylate (CAS: 1070237-84-1 / Analogous to CAS 1851-82-7).

Expert Note: As a Senior Application Scientist, I must emphasize that this compound belongs to the class of nitroalkenes . These are potent Michael acceptors and often severe lachrymators (tear agents). Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for handling concentrated forms of this reagent. The protocol below prioritizes the prevention of sensitization and ocular incapacitation.

Part 1: Critical Hazard Profile (The "Why")[1]

Before selecting PPE, you must understand the chemical behavior driving the risk.[1]

Hazard ClassMechanism of ActionOperational Implication
Lachrymator Alkylates TRPA1 channels in corneal nerves.[2]Zero-tolerance for vapor release. Work exclusively in a certified fume hood.[2]
Skin Sensitizer Conjugated system reacts with skin proteins (Michael addition).Double-gloving is mandatory. Trace exposure can lead to permanent allergic contact dermatitis.
Energetic Potential Nitro group (

) adds thermodynamic instability.[2]
Avoid high heat/friction. Do not distill to dryness without a blast shield.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the required barriers. We utilize a Tiered Defense System depending on the operation scale.

Glove Selection Strategy

Data extrapolated from nitro-olefin and acrylate permeation studies.[2]

Glove MaterialThicknessEst. Breakthrough TimeUsage Scenario
Nitrile (Disposable) 4–6 mil< 5 minutesInner Layer only. Do not use as primary protection for neat liquid.[2]
Nitrile (Extended Cuff) 8–10 mil15–30 minutesOuter Layer for routine weighing/transfer of solids or dilute solutions.
Silver Shield (Laminate) 2.7 mil> 480 minutesMandatory Primary Layer for spill cleanup or handling >10g of neat liquid.
Butyl Rubber 25 mil> 240 minutesAlternative Primary for heavy handling; provides better dexterity than laminate.
Respiratory & Ocular Protection[3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required. Face shields must be worn over goggles during synthesis setup or quenching.

  • Respiratory: If work outside a fume hood is unavoidable (e.g., balance calibration, spill), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.[2]

    • Why? The P100 protects against solid particulates (if the reagent is solid), and the OV protects against lachrymatory vapors.

Part 3: Visualization – PPE Decision Logic[1]

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the task risk level.

PPE_Decision_Matrix Start Task Assessment IsSolid Is the Reagent Solid or Liquid? Start->IsSolid Quantity Quantity > 100mg? IsSolid->Quantity Solid Level2 LEVEL 2: HIGH RISK Silver Shield Liners + Nitrile Outer Face Shield + Goggles Sash at <10 inches IsSolid->Level2 Liquid (Neat) HoodStatus Is Fume Hood Available? Quantity->HoodStatus Yes (>100mg) Level1 LEVEL 1: ROUTINE Double Nitrile (4mil + 8mil) Splash Goggles Lab Coat Quantity->Level1 No (<100mg) HoodStatus->Level2 Yes Level3 LEVEL 3: EMERGENCY/SPILL Full Face Respirator (OV/P100) Butyl Gloves Tyvek Suit HoodStatus->Level3 No (Stop Work) Level2->Level3 Spill Occurs

Figure 1: PPE Decision Matrix for Ethyl 2-methyl-3-nitroacrylate handling. Blue nodes represent decision points; Green/Red/Black nodes represent safety tiers.[2]

Part 4: Operational Protocol (Step-by-Step)

Weighing & Transfer

Objective: Prevent aerosolization of the solid/liquid which causes immediate eye irritation.

  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a tared secondary container (glass vial with cap).

  • Double-Gloving: Don a pair of 4-mil nitrile gloves.[2] Inspect for tears. Don a second pair of extended-cuff nitrile gloves (preferably a contrasting color to spot tears).[2]

  • Transfer:

    • If Solid: Use a disposable anti-static spatula. Do not tap the spatula against the vial rim (generates dust).

    • If Liquid: Use a positive-displacement pipette to prevent dripping.

  • Sealing: Wipe the threads of the container with a Kimwipe soaked in dichloromethane (DCM) before capping to ensure no residue remains on the exterior. Discard the Kimwipe into a solid waste container inside the hood.

Reaction Setup

Objective: Control the Michael addition exotherm.

  • Temperature Control: Nitroacrylates are thermally sensitive. Always cool the receiving solvent (e.g., THF or DCM) to 0°C or -78°C before adding the reagent [1].

  • Addition Rate: Add the Ethyl 2-methyl-3-nitroacrylate dropwise. A rapid addition can trigger a runaway polymerization or decomposition.

  • Quenching: When quenching reactions containing this compound, assume unreacted starting material is present. Add the quench solution (e.g., saturated NH₄Cl) slowly at 0°C.

Decontamination & Disposal

Trustworthiness Check: A self-validating cleaning method.[2]

  • Spill Cleanup:

    • Small (<5mL): Cover with a pad soaked in 10% aqueous sodium hydroxide (NaOH) . The base hydrolyzes the ester and degrades the nitroalkene functionality. Wait 15 minutes before wiping.

    • Validation: The yellow color typical of nitro-compounds should fade or change upon basic hydrolysis.

  • Waste Stream:

    • Segregate from oxidizers (nitric acid, peroxides) to prevent formation of unstable energetic mixtures.

    • Label clearly: "Flammable, Toxic, Lachrymator, Michael Acceptor."

Part 5: References

  • Organic Syntheses. "Methyl (E)-3-Nitroacrylate." Org.[4] Synth.1977 , 57, 95. (Procedure for analog highlighting lachrymatory nature and cold handling). Link

  • National Institutes of Health (PubChem). "(E)-Methyl 3-(2-nitrophenyl)acrylate Compound Summary."[2] PubChem Compound Database. (Structural analog safety data). Link

  • Kimberly-Clark Professional. "Chemical Resistance Guide for Nitrile Gloves." (Permeation data for acrylates). Link

  • Fisher Scientific. "Safety Data Sheet: Ethyl 3-nitrobenzoate." (Analogous nitro-ester handling). Link

Sources

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